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BAY-850

Cat. No.: B1191589
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-850 is a potent and isoform-selective chemical probe targeting the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2), an epigenetic regulator and transcriptional co-factor implicated in cancer progression . Its primary research value lies in its novel mechanism of action and exceptional selectivity. Unlike canonical bromodomain inhibitors, this compound functions by specifically inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones . This unique activity disrupts ATAD2's association with chromatin in cells, as demonstrated in fluorescence recovery after photobleaching (FRAP) assays . This compound exhibits high potency, displacing a tetra-acetylated histone H4 peptide with an IC50 of 20-22 nM in HTRF assays and binding with a Kd of 84.9 nM measured by microscale thermophoresis (MST) . Notably, it displays exquisite selectivity, showing no significant activity against other bromodomains, including the closely related ATAD2B, or in large panels of kinases and GPCRs . Due to its cellular activity and clean profile, this compound is a superior tool for investigating the biology of ATAD2 in cancer models. To ensure specific on-target activity, the use of its inactive analog, BAY-460, as a negative control is strongly recommended . To avoid potential unspecific off-target effects, concentrations at or above 5 µM are not recommended . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H16F3N5O2

Appearance

Solid powder

Synonyms

BAY-850;  BAY 850;  BAY850.; unknown

Origin of Product

United States

Foundational & Exploratory

The Unusual Dimerization-Inducing Mechanism of BAY-850, a Potent and Selective ATAD2 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3][4] Its unique mechanism of action, which involves the induction of ATAD2 bromodomain dimerization, sets it apart from conventional bromodomain inhibitors and provides a valuable tool for dissecting the biological functions of ATAD2.[1][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Induced Dimerization and Inhibition of Chromatin Binding

The primary molecular target of this compound is the bromodomain of ATAD2, a protein frequently overexpressed in various cancers and associated with poor patient prognosis.[1][5] Unlike traditional inhibitors that competitively block the acetyl-lysine binding pocket, this compound exhibits a novel mode of action by inducing the dimerization of the ATAD2 bromodomain.[1][5][6] This induced dimerization sterically hinders the interaction between the ATAD2 bromodomain and its natural binding partners, acetylated histone tails.[1][3] Consequently, this compound effectively displaces ATAD2 from chromatin within cellular contexts.[1][8] A structurally similar but inactive analog, BAY-460, serves as a negative control in experiments to confirm that the observed effects are due to specific ATAD2 inhibition.[1][8]

Quantitative Analysis of this compound Potency and Selectivity

The potency of this compound has been rigorously quantified across various biochemical and biophysical assays. The following tables summarize the key quantitative data for this compound and its inactive control, BAY-460.

Assay Ligand Parameter Value (nM) Reference
TR-FRETMono-acetylated Histone H4 PeptideIC50166[1][2]
TR-FRETTetra-acetylated Histone H4 PeptideIC5022[1][3]
AlphascreenTetra-acetylated Histone H4 PeptideIC50157[1]
BROMOscanTetra-acetylated Histone H4 PeptideKd115[1]
Microscale Thermophoresis (MST)-Kd84.9[8]
Compound Assay Parameter Value (µM) Reference
BAY-460TR-FRET (ATAD2)IC5016[8]
This compoundKinase Panel (354 kinases)-No significant activity[1]
This compoundGPCR Panel-Modest effects at high concentrations[1]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

BAY850_Mechanism cluster_0 Normal ATAD2 Function cluster_1 This compound Action ATAD2 ATAD2 Bromodomain Ac_Histone Acetylated Histone ATAD2->Ac_Histone Binds to Chromatin Chromatin BAY850 This compound ATAD2_dimer ATAD2 Bromodomain Dimer BAY850->ATAD2_dimer Induces Dimerization Ac_Histone2 Acetylated Histone ATAD2_dimer->Ac_Histone2 Binding Blocked Chromatin2 Chromatin

Caption: Mechanism of this compound action on ATAD2.

TR_FRET_Workflow cluster_workflow TR-FRET Binding Assay Workflow start Start reagents Combine: - ATAD2 Bromodomain - Acetylated Histone Peptide (Biotinylated) - Europium-labeled Antibody (Donor) - Streptavidin-APC (Acceptor) start->reagents incubation Incubate with varying concentrations of this compound reagents->incubation excitation Excite at 320 nm incubation->excitation emission Measure Emission at 665 nm (Acceptor) and 615 nm (Donor) excitation->emission ratio Calculate TR-FRET Ratio (665 nm / 615 nm) emission->ratio ic50 Determine IC50 from Dose-Response Curve ratio->ic50

Caption: Workflow for TR-FRET based binding assay.

FRAP_Workflow cluster_frap FRAP Cellular Assay Workflow start Start transfection Transfect cells (e.g., MCF7) with GFP-tagged full-length ATAD2 start->transfection treatment Treat cells with this compound, BAY-460, or vehicle transfection->treatment photobleach Photobleach a defined region of interest in the nucleus treatment->photobleach imaging Acquire time-lapse images of the bleached region photobleach->imaging analysis Measure fluorescence recovery over time imaging->analysis halflife Calculate the half-recovery time (t1/2) analysis->halflife

Caption: Workflow for FRAP cellular target engagement assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is employed to quantify the inhibitory effect of this compound on the interaction between the ATAD2 bromodomain and acetylated histone peptides.

  • Reagents:

    • Recombinant ATAD2 bromodomain.

    • Biotinylated mono- or tetra-acetylated histone H4 peptide.

    • Europium chelate-conjugated anti-tag antibody (e.g., anti-GST).

    • Streptavidin-Allophycocyanin (APC) conjugate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • This compound and BAY-460 serially diluted in DMSO.

  • Procedure:

    • Add assay buffer to a 384-well low-volume microplate.

    • Dispense serial dilutions of this compound, BAY-460, or DMSO (vehicle control) into the wells.

    • Add the ATAD2 bromodomain and the biotinylated histone peptide to the wells and incubate for 15 minutes at room temperature.

    • Add the Europium-conjugated antibody and Streptavidin-APC conjugate and incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence emission at 615 nm (Europium) and 665 nm (APC) using a plate reader with a time-resolved fluorescence setting after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cellular imaging technique is used to assess the ability of this compound to displace ATAD2 from chromatin in living cells.

  • Cell Culture and Transfection:

    • Plate human cells (e.g., MCF7) in glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with a plasmid encoding a fusion protein of full-length ATAD2 and a fluorescent protein (e.g., GFP-ATAD2).

    • Allow cells to express the fusion protein for 24-48 hours.

  • Procedure:

    • Prior to imaging, replace the cell culture medium with imaging medium (e.g., CO2-independent medium).

    • Treat the cells with 1 µM this compound, 1 µM BAY-460, or vehicle (DMSO) and incubate under standard cell culture conditions.

    • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

    • Acquire pre-bleach images of a selected cell nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images of the bleached region at low laser power to monitor fluorescence recovery.

    • Quantify the fluorescence intensity in the ROI over time.

    • Normalize the recovery data and calculate the half-maximal recovery time (t1/2). A decrease in t1/2 indicates displacement of the fluorescently tagged protein from chromatin.[1]

In Vivo Activity

In addition to its in vitro and cellular effects, this compound has demonstrated anti-tumor activity in a mouse xenograft model of ovarian cancer.[7] Treatment with this compound at 20 mg/kg resulted in a reduction in tumor volume and a decrease in the percentage of lung metastases, highlighting its potential for in vivo applications.[7] These findings suggest that by inhibiting ATAD2, this compound can suppress cancer growth and metastasis.[9]

References

BAY-850: A Potent and Selective Chemical Probe for the ATAD2 Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is a compelling target in oncology due to its role as an epigenetic regulator and transcriptional co-factor.[1] Overexpressed in a multitude of cancers, ATAD2 is implicated in driving tumor progression and is often associated with poor patient prognosis.[1][2] ATAD2 contains a bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues on histones, thereby tethering the protein to chromatin.[1] This interaction is crucial for its function as a coactivator for oncogenic transcription factors such as MYC, AR, and ERα.[1] The development of potent and selective inhibitors of the ATAD2 bromodomain is therefore a key strategy for dissecting its biological function and exploring its therapeutic potential.

This technical guide focuses on BAY-850, a potent, selective, and cell-active chemical probe for the ATAD2 bromodomain.[1][3] Discovered through a DNA-encoded library screen, this compound exhibits a novel chemical structure and an unusual mode of action, inducing dimerization of the ATAD2 bromodomain.[1] This document provides a comprehensive overview of this compound, including its binding characteristics, selectivity profile, and detailed methodologies for its use in key biochemical and cellular assays.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the quantitative data for this compound and its corresponding inactive control, BAY-460, providing a clear comparison of their biochemical and biophysical properties.

Table 1: In Vitro Potency and Binding Affinity of this compound

Assay TypeTargetPeptideIC50 (nM)Kd (nM)Reference
TR-FRETATAD2 BDMono-acetylated Histone H4166-[1][4]
TR-FRETATAD2 BDTetra-acetylated Histone H422-[1][5]
HTRFATAD2A BDAcetylated H4 Peptide20-[6]
AlphaScreenATAD2 BDTetra-acetylated Histone H4157-[1]
BROMOscanATAD2--115[1][4]
MSTATAD2 BD--85[6]

Table 2: Selectivity and Cellular Activity of this compound

Assay TypeParameterValueNotesReference
BROMOscanSelectivityNo significant binding to other bromodomains at 10 µMHighly selective for ATAD2 over other bromodomain family members.[6]
Kinase PanelInhibitionNo inhibitory activity against 354 kinasesDemonstrates high selectivity against a broad panel of kinases.[1][5]
GPCR PanelActivityModest effects at high concentrationsMinimal off-target effects on a panel of GPCRs.[1][5]
FRAP (MCF7 cells)Cellular ActivityMaximal on-target activity at 1 µMDisplaces full-length GFP-ATAD2 from chromatin.[1][6]

Table 3: Comparison of this compound and its Inactive Control, BAY-460

CompoundATAD2 TR-FRET IC50 (µM)BROMOscan Activity (at 10 µM)Cellular Activity (FRAP)
This compound 0.022 (tetra-acetylated H4)ActiveActive at 1 µM
BAY-460 16InactiveInactive

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity.[7][8] In this assay, the ATAD2 bromodomain is typically tagged with a donor fluorophore (or an antibody recognizing a tag on the protein is labeled with the donor), and the acetylated histone peptide is labeled with an acceptor fluorophore.[9] When the protein and peptide interact, FRET occurs. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant ATAD2 bromodomain (e.g., GST-tagged) and a biotinylated, acetylated histone H4 peptide (e.g., mono- or tetra-acetylated).

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[11]

    • Prepare solutions of the donor (e.g., anti-GST-Europium) and acceptor (e.g., Streptavidin-XL665).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound (serially diluted in DMSO) or DMSO control to the assay plate.

    • Add 4 µL of a solution containing the ATAD2 bromodomain and the acetylated histone peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing the donor and acceptor fluorophores in assay buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[12]

  • Detection:

    • Measure the fluorescence emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader after a time delay (typically 50-100 µs) to reduce background fluorescence.[7][13]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

This bead-based assay also measures the disruption of protein-peptide interactions.

Principle: AlphaScreen technology utilizes two types of beads: donor and acceptor beads.[14] The donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (within ~200 nm), the singlet oxygen will trigger a chemiluminescent signal in the acceptor bead, which is then measured.[15][16] In the context of ATAD2, one binding partner (e.g., His-tagged ATAD2) is captured on one type of bead (e.g., Nickel chelate acceptor beads), and the other binding partner (e.g., biotinylated acetylated histone peptide) is captured on the other type of bead (e.g., streptavidin donor beads).[17] An inhibitor will separate the beads, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of tagged ATAD2 bromodomain (e.g., His-tagged) and a biotinylated acetylated histone H4 peptide.

    • Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).[7]

    • Resuspend streptavidin donor beads and nickel chelate acceptor beads in the dark.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound or DMSO control to the assay plate.

    • Add 5 µL of a solution containing the tagged ATAD2 bromodomain and the biotinylated acetylated histone peptide in assay buffer.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • In subdued light, add 5 µL of a mixture of streptavidin donor beads and nickel chelate acceptor beads.

    • Incubate for 1-2.5 hours at room temperature in the dark.[17]

  • Detection:

    • Measure the luminescent signal using an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: An ITC instrument consists of a reference cell and a sample cell.[18] The sample cell contains one of the binding partners (e.g., ATAD2), and the other binding partner (e.g., this compound) is titrated into the sample cell from a syringe.[19] The instrument measures the power required to maintain a zero temperature difference between the two cells.[11] The heat released or absorbed upon binding is measured after each injection.

Protocol:

  • Sample Preparation:

    • Dialyze the protein (ATAD2 bromodomain) and dissolve the compound (this compound) in the exact same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.

    • Degas all solutions thoroughly before use.

    • Determine the accurate concentrations of the protein and the compound.

  • ITC Experiment:

    • Fill the sample cell (typically ~200-300 µL) with the ATAD2 bromodomain solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40-100 µL) with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • Perform a series of small injections (e.g., 2-10 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. ΔS can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.[20] In CETSA, cells are treated with the compound of interest, heated to a specific temperature to denature and precipitate unstable proteins, and then lysed.[21][22] The amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.[23] An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[19]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., MCF7) to a suitable confluency.

    • Treat the cells with various concentrations of this compound or DMSO as a vehicle control for 1-2 hours at 37°C.[22]

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a specific temperature (determined from a melt curve, e.g., 56°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[22]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble ATAD2 protein by Western blotting using an anti-ATAD2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized amount of soluble ATAD2 against the logarithm of the this compound concentration to generate a dose-response curve and determine the cellular EC50.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled proteins in living cells, providing insights into their mobility and binding to cellular structures like chromatin.

Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached using a high-intensity laser.[16][24] The recovery of fluorescence in the bleached region is monitored over time as unbleached fluorescent proteins from the surrounding area diffuse into it.[25] The rate of recovery is related to the mobility of the protein. Proteins that are tightly bound to large, immobile structures like chromatin will have a slower recovery rate.[26] A compound that disrupts this binding will increase the mobile fraction of the protein, leading to a faster fluorescence recovery.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., MCF7) with a plasmid encoding a fluorescently tagged full-length ATAD2 (e.g., GFP-ATAD2).

    • Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Compound Treatment:

    • Treat the cells with this compound (e.g., 1 µM) or DMSO control for a defined period (e.g., 1 hour) at 37°C.

  • FRAP Experiment:

    • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire pre-bleach images of a selected cell nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Acquire a time-lapse series of post-bleach images at low laser intensity to monitor the fluorescence recovery in the ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and the background over time.

    • Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity against time to generate a FRAP curve.

    • Fit the curve to a suitable model to determine the mobile fraction and the half-maximal recovery time (t1/2). A decrease in t1/2 in the presence of this compound indicates displacement of ATAD2 from chromatin.

Mandatory Visualizations

ATAD2 Signaling and Mode of Action of this compound

ATAD2 is involved in several oncogenic signaling pathways.[4][5][27] It acts as a transcriptional coactivator for key cancer-driving transcription factors. This compound inhibits the interaction of the ATAD2 bromodomain with acetylated histones, thereby disrupting its chromatin-associated functions.[1]

ATAD2_Signaling_and_BAY850_MoA cluster_upstream Upstream Signals cluster_atad2 ATAD2 Function cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound Oncogenic TFs Oncogenic Transcription Factors (e.g., MYC, AR, ERα) ATAD2 ATAD2 Oncogenic TFs->ATAD2 Recruitment Acetylated Histones Acetylated Histones ATAD2->Acetylated Histones Bromodomain Interaction Gene Expression Target Gene Expression ATAD2->Gene Expression Co-activation Cell Proliferation Cancer Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->ATAD2 Inhibits Bromodomain

Caption: ATAD2 signaling and the inhibitory mechanism of this compound.

Experimental Workflow: Biochemical Assays

The following diagram illustrates the general workflow for in vitro biochemical assays like TR-FRET and AlphaScreen to identify and characterize ATAD2 inhibitors.

Biochemical_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis ATAD2_Protein Tagged ATAD2 Bromodomain Plate_Setup Dispense Reagents and Compounds into Assay Plate ATAD2_Protein->Plate_Setup Peptide Biotinylated Acetylated Histone Peptide Peptide->Plate_Setup Compound_Library Compound Library (e.g., this compound) Compound_Library->Plate_Setup Incubation Incubate to Allow Binding/Inhibition Plate_Setup->Incubation Detection_Reagents Add Detection Reagents (e.g., FRET pairs, Alpha beads) Incubation->Detection_Reagents Final_Incubation Final Incubation Detection_Reagents->Final_Incubation Plate_Reader Read Plate (Fluorescence/Luminescence) Final_Incubation->Plate_Reader Data_Processing Calculate Signal Ratios Plate_Reader->Data_Processing IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Processing->IC50_Curve

Caption: General workflow for biochemical screening of ATAD2 inhibitors.

Logical Relationship: Development of this compound as a Chemical Probe

This diagram outlines the logical progression from target identification to the validation of this compound as a chemical probe for ATAD2.

BAY850_Development_Logic Target_ID Target Identification (ATAD2 in cancer) Library_Screen DNA-Encoded Library Screening Target_ID->Library_Screen Hit_ID Hit Identification Library_Screen->Hit_ID Lead_Opt Lead Optimization (Potency, Selectivity) Hit_ID->Lead_Opt BAY-850_ID Identification of This compound Lead_Opt->BAY-850_ID Biochem_Char Biochemical Characterization (TR-FRET, AlphaScreen) BAY-850_ID->Biochem_Char Biophys_Char Biophysical Characterization (ITC, MST) BAY-850_ID->Biophys_Char Selectivity_Prof Selectivity Profiling (BROMOscan, KinomeScan) BAY-850_ID->Selectivity_Prof Cell_Activity Cellular Activity Validation (CETSA, FRAP) Biochem_Char->Cell_Activity Biophys_Char->Cell_Activity Selectivity_Prof->Cell_Activity Chem_Probe Validation as a Chemical Probe Cell_Activity->Chem_Probe

Caption: Logical workflow for the development of this compound.

References

BAY-850: A Deep Dive into its Potency, Selectivity, and Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-850, a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). We will delve into its isoform selectivity, unique mechanism of action, and the experimental methodologies used to characterize this valuable research tool.

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates potent inhibition of the ATAD2 bromodomain across multiple biochemical and biophysical assays. Its remarkable selectivity is a key feature, distinguishing it from other bromodomain inhibitors. The following tables summarize the quantitative data gathered from various studies.

Table 1: In Vitro Potency of this compound against ATAD2 Bromodomain
Assay Type Value
TR-FRET (IC50)
Mono-acetylated Histone H4 Peptide166 nM[1][2][3][4]
Tetra-acetylated Histone H4 Peptide22 nM[1][4]
HTRF (IC50)
Acetylated H4 Peptide20 nM[5]
Alphascreen (IC50)
Tetra-acetylated Peptide157 nM[1][2]
BROMOscan (Kd) 115 nM[1][2], 120 nM[5]
Microscale Thermophoresis (MST) (Kd) 85 nM[6]
Isothermal Titration Calorimetry (ITC) Weak heat signals recorded at 37°C[1]
Table 2: Selectivity Profile of this compound
Target Family Result
Bromodomains No significant activity observed against other bromodomain family members when tested at 10 µM in a TSA panel and BROMOscan.[1][5]
Kinases No inhibitory activity in a panel of 354 kinases.[1][4]
GPCRs Only modest effects at high concentrations on a few GPCRs.[1][4]

A structurally similar but inactive companion compound, BAY-460, shows significantly reduced potency against ATAD2 (HTRF IC50 = 16 µM) and serves as a useful negative control for experiments.[5]

Unraveling the Unique Mechanism of Action

Unlike conventional bromodomain inhibitors that act as competitive antagonists for the acetyl-lysine binding pocket, this compound exhibits an unusual mode of action. It specifically induces the dimerization of the ATAD2 bromodomain.[1][7] This induced dimerization is proposed to be the mechanism that prevents the interaction of ATAD2 with acetylated histones in vitro and with chromatin in cellular contexts.[1][4] This distinct mechanism is believed to be the basis for its unprecedented isoform selectivity.[1][2]

cluster_0 Mechanism of this compound Action BAY850 This compound ATAD2_mono ATAD2 Bromodomain (Monomer) BAY850->ATAD2_mono Binds to ATAD2_dimer ATAD2 Bromodomain Dimer (Induced by this compound) ATAD2_mono->ATAD2_dimer Induces Dimerization PPI Protein-Protein Interaction ATAD2_mono->PPI Interacts with Chromatin_Binding Chromatin Binding ATAD2_mono->Chromatin_Binding ATAD2_dimer->PPI Prevents ATAD2_dimer->Chromatin_Binding Prevents Acetylated_Histone Acetylated Histone Acetylated_Histone->PPI Chromatin Chromatin Chromatin->Chromatin_Binding

Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

Biochemical and Biophysical Assays
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This assay measures the binding competition between this compound and either a mono-acetylated or tetra-acetylated histone H4 N-terminal peptide for the ATAD2 bromodomain.[1] The displacement of the peptide by increasing concentrations of this compound results in a decrease in the FRET signal, from which the IC50 value is calculated.[1]

  • AlphaScreen Assay : Similar to TR-FRET, this is a bead-based proximity assay used as an orthogonal method to confirm the inhibitory activity of this compound on the interaction between the ATAD2 bromodomain and a tetra-acetylated peptide.[1]

  • BROMOscan™ : This is a quantitative, competition-based binding assay that measures the ability of a compound to displace a ligand from a panel of bromodomains. This compound was profiled against a comprehensive panel to determine its selectivity, with results quantified by determining the dissociation constant (Kd).[1]

  • Microscale Thermophoresis (MST) : This biophysical technique measures the change in the hydration shell of the ATAD2 protein upon binding of this compound.[6] The dose-dependent and saturatable effects are used to calculate the Kd.[6]

  • Thermal Shift Assay (TSA) : This assay was used to assess the thermal stability of the ATAD2 bromodomain in the presence of this compound. An increase in the melting temperature of ATAD2 in a dose-dependent manner indicates direct binding of the compound.[1] This method was also employed to screen this compound against a panel of other bromodomain family members to confirm its selectivity.[1]

cluster_1 Experimental Workflow for Selectivity Profiling start This compound biochem Biochemical Assays (TR-FRET, AlphaScreen) start->biochem Test Potency biophys Biophysical Assays (MST, TSA) start->biophys Confirm Binding selectivity_panel Broad Selectivity Panels (BROMOscan, Kinase Panel) biochem->selectivity_panel Assess Selectivity biophys->selectivity_panel cellular Cell-Based Assays (FRAP) selectivity_panel->cellular Validate in Cells outcome Potent & Selective ATAD2 Inhibitor cellular->outcome

Workflow for characterizing this compound's selectivity.

Cellular Assays
  • Fluorescence Recovery After Photobleaching (FRAP) : This live-cell imaging technique was used to measure the in-cell target engagement of this compound. The assay quantifies the displacement of GFP-tagged full-length ATAD2 from chromatin in MCF7 cells upon treatment with this compound.[1] A decrease in the half recovery time (t1/2) of the GFP-tagged protein indicates its displacement from chromatin.[1] Treatment with 1 µM of this compound showed maximal on-target cellular activity.[1]

Logical Relationship: Unique Mechanism Drives High Selectivity

The high isoform selectivity of this compound is intrinsically linked to its unique mechanism of action. While traditional orthosteric inhibitors that target the highly conserved acetyl-lysine binding pocket often struggle to achieve high selectivity across the bromodomain family, this compound's ability to induce dimerization of the ATAD2 bromodomain provides a distinct avenue for achieving specificity.

cluster_2 Selectivity and Mechanism Relationship mechanism Unique MoA: Induced Dimerization binding_site Allosteric or Non-canonical Binding mechanism->binding_site Implies selectivity High Isoform Selectivity for ATAD2 binding_site->selectivity Leads to orthosteric Traditional MoA: Orthosteric Inhibition conserved_pocket Conserved Acetyl-lysine Binding Pocket orthosteric->conserved_pocket Targets low_selectivity Lower Selectivity conserved_pocket->low_selectivity Often results in

Link between this compound's mechanism and selectivity.

References

BAY-850: A Technical Guide to its Mechanism and Role in ATAD2 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a significant oncogene, implicated in the progression of numerous cancers through its role as an epigenetic regulator and transcriptional cofactor.[1][2] Its bromodomain (BD) is crucial for recognizing acetylated histones, a key step in chromatin remodeling and gene regulation.[1][3] The development of selective inhibitors to probe ATAD2's function has been a challenge. This document provides a comprehensive technical overview of BAY-850, a potent and highly selective chemical probe for the ATAD2 bromodomain.[4][5] Discovered through a DNA-encoded library screen, this compound exhibits a novel mechanism of action, inducing dimerization of the ATAD2 bromodomain to prevent its interaction with chromatin.[4][6][7] This guide details the quantitative biochemical and cellular data, describes the key experimental protocols used in its characterization, and visualizes the intricate signaling pathways influenced by ATAD2, offering a critical resource for researchers exploring ATAD2 biology and its therapeutic potential.

This compound: Potency and Selectivity Profile

This compound is a first-in-class chemical probe that demonstrates exceptional potency and unprecedented isoform selectivity for the ATAD2 bromodomain.[4][8] Unlike conventional bromodomain inhibitors that target the acetyl-lysine binding pocket, this compound operates via a unique, non-canonical mechanism.[4][6] Its high selectivity, not only against other bromodomain families but also against the closely related homolog ATAD2B, makes it an invaluable tool for dissecting the specific functions of ATAD2.[3][4] A structurally similar but significantly less potent molecule, BAY-460, serves as an ideal negative control for experiments.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been rigorously quantified across multiple biophysical and biochemical assays. These assays consistently show that this compound prevents the interaction between the ATAD2 bromodomain and acetylated histone peptides with nanomolar efficacy. The compound shows a preference for the tetra-acetylated histone H4 peptide compared to a mono-acetylated version in TR-FRET assays.[4]

Assay TypeSubstrateParameterThis compound Value (nM)BAY-460 (Control) Value (nM)Reference
TR-FRETMono-acetylated H4 PeptideIC₅₀166>20,000[4][8]
TR-FRETTetra-acetylated H4 PeptideIC₅₀2216,000[4][9]
AlphaScreenTetra-acetylated H4 PeptideIC₅₀157-[4]
BROMOscan-Kᴅ115>10,000[4][8]
Microscale Thermophoresis (MST)-Kᴅ85-[4]
Selectivity Profile

The specificity of an inhibitor is critical for its utility as a chemical probe. This compound has been profiled against a wide array of protein families and found to be remarkably selective for ATAD2.

Target FamilyNumber of Targets TestedThis compound ActivityReference
Bromodomains32 (BROMOscan panel)Exclusive for ATAD2; no significant binding to ATAD2B or other bromodomains at 10 µM.[3][4]
Kinases354No inhibitory activity.[4][6]
GPCRs25Only modest effects at high concentrations.[4][6]

Unique Mechanism of Action: Induced Dimerization

This compound's mode of action distinguishes it from typical bromodomain inhibitors. Instead of competing for the acetyl-lysine binding site, this compound induces the dimerization of the ATAD2 bromodomain.[4][10] Native mass spectrometry, size exclusion chromatography (SEC), and protein-observed NMR spectroscopy have confirmed that one molecule of this compound binds to an ATAD2 dimer.[4] This induced dimerization prevents the bromodomain from engaging with acetylated histones on chromatin.[4][6] In cellular contexts, treatment with 1 µM this compound effectively displaces full-length ATAD2 from chromatin, an effect comparable to the mutagenesis of the bromodomain itself.[4][6]

G cluster_0 Standard Inhibition (Orthosteric) cluster_1 This compound Mechanism: Induced Dimerization ATAD2_mono ATAD2 BD (Monomer) Ac_Histone Acetylated Histone ATAD2_mono->Ac_Histone Binds Ortho_Inhibitor Canonical Inhibitor Ortho_Inhibitor->ATAD2_mono Blocks Site BAY850 This compound ATAD2_mono_2 2x ATAD2 BD (Monomer) BAY850->ATAD2_mono_2 ATAD2_dimer ATAD2 BD Dimer -BAY-850 Complex ATAD2_mono_2->ATAD2_dimer Binds & Induces Dimerization ATAD2_dimer->No_Binding Interaction Blocked Ac_Histone_2 Acetylated Histone Ac_Histone_2->No_Binding

Caption: Comparative mechanisms of ATAD2 bromodomain (BD) inhibition.

ATAD2-Modulated Signaling Pathways

ATAD2 is a transcriptional cofactor that partners with several key oncogenic transcription factors, including c-Myc, E2F, androgen receptor (AR), and estrogen receptor (ERα).[11][12][13] Its overexpression has been correlated with poor prognosis in multiple cancers.[4][13] ATAD2 influences several critical cancer-associated signaling pathways by remodeling chromatin and facilitating the transcription of target genes involved in cell proliferation, survival, and metastasis.[11][14] Inhibition of ATAD2 with this compound has been shown to suppress ovarian cancer growth by downregulating genes involved in centromere regulation, such as CENPE, leading to cell-cycle arrest and apoptosis.[15]

G cluster_TF Oncogenic Transcription Factors cluster_Pathways Signaling Pathways cMyc c-Myc ATAD2 ATAD2 cMyc->ATAD2 E2F E2F E2F->ATAD2 AR AR AR->ATAD2 ERa ERα ERa->ATAD2 PI3K PI3K/AKT Pathway Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK MAPK Pathway MAPK->Proliferation Rb Rb-E2F Pathway Rb->Proliferation Hedgehog Hedgehog Pathway Metastasis Metastasis Hedgehog->Metastasis ATAD2->PI3K modulates ATAD2->MAPK modulates ATAD2->Rb modulates ATAD2->Hedgehog modulates Chromatin Chromatin Remodeling ATAD2->Chromatin coactivator Chromatin->Proliferation Chromatin->Metastasis G Screen Primary Screen (DNA-Encoded Library) HitToLead Hit-to-Lead Optimization (SAR Studies) Screen->HitToLead Biochem Biochemical Assays (TR-FRET, AlphaScreen) HitToLead->Biochem Biophys Biophysical Assays (MST, TSA, NMR, SEC) Biochem->Biophys Selectivity Selectivity Profiling (BROMOscan, KinomeScan) Biophys->Selectivity Cellular Cellular Target Engagement (FRAP Assay) Biophys->Cellular

References

The Discovery and Development of BAY-850: A Potent and Selective ATAD2 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, development, and mechanism of action of BAY-850, a potent and isoform-selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2). Originating from a DNA-encoded library screen, this compound exhibits an unconventional mechanism of action by inducing dimerization of the ATAD2 bromodomain, thereby preventing its interaction with acetylated histones.[1][2][3] This document provides a comprehensive overview of the biochemical and cellular characterization of this compound, including detailed experimental protocols and a summary of its quantitative data. Furthermore, it visualizes the key signaling pathways influenced by ATAD2 and the experimental workflows utilized in the development of this compound.

Introduction

ATAD2 is an epigenetic regulator and transcriptional cofactor that is overexpressed in numerous cancers, correlating with poor patient prognosis.[1][3] It functions as a reader of acetylated histone marks through its bromodomain, and has been implicated as a cofactor for key oncogenic transcription factors such as MYC, AR, and ERα.[3][4] The development of potent and selective inhibitors of the ATAD2 bromodomain has been a significant challenge.[1][3] this compound emerged from a comprehensive screening program to address the need for a highly selective and cellularly active chemical probe to further investigate the biology of ATAD2.[3][5] This guide serves as a technical resource for researchers utilizing this compound in their studies.

Discovery of this compound

This compound was identified through an extensive screening of a 65 billion compound DNA-encoded library (DEL).[3] The selection process involved affinity-mediated selection against the GST-tagged ATAD2 bromodomain. This was followed by a hit-to-lead optimization program to yield this compound, a compound with a novel chemical structure and high potency.[5] A structurally similar but inactive compound, BAY-460, was also developed to serve as a negative control in biological experiments.[1]

DEL DNA-Encoded Library (65 Billion Compounds) AffinityScreen Affinity-Mediated Selection (GST-ATAD2 Bromodomain) DEL->AffinityScreen HitIdent Hit Identification and Validation AffinityScreen->HitIdent HitToLead Hit-to-Lead Optimization HitIdent->HitToLead BAY850 This compound (Potent and Selective Inhibitor) HitToLead->BAY850 BAY460 BAY-460 (Inactive Control) HitToLead->BAY460

Figure 1: Discovery workflow of this compound and its inactive control, BAY-460.

Mechanism of Action

This compound exhibits a unique mechanism of action compared to traditional bromodomain inhibitors. Instead of directly competing for the acetyl-lysine binding pocket in a canonical manner, this compound induces the dimerization of the ATAD2 bromodomain.[1][2] This induced dimerization prevents the interaction of the bromodomain with acetylated histones, effectively blocking its biological function.[1][3] This mode of action is supported by thermal shift assays, which show a biphasic melting curve of ATAD2 in the presence of increasing concentrations of this compound, indicative of a new protein species forming upon compound binding.[1]

cluster_0 Normal Function cluster_1 Action of this compound ATAD2_mono ATAD2 Bromodomain (Monomer) AcHistone Acetylated Histone ATAD2_mono->AcHistone Binds to Transcription Gene Transcription AcHistone->Transcription BAY850 This compound ATAD2_dimer ATAD2 Bromodomain Dimer BAY850->ATAD2_dimer Induces Dimerization AcHistone2 Acetylated Histone ATAD2_dimer->AcHistone2 Binding Blocked Transcription2 Gene Transcription (Inhibited) AcHistone2->Transcription2

Figure 2: Mechanism of action of this compound on the ATAD2 bromodomain.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

Assay TypeLigandIC50 (nM)KD (nM)Reference
TR-FRETMono-acetylated H4 Peptide166-[1][4]
TR-FRETTetra-acetylated H4 Peptide22-[2][6]
AlphascreenTetra-acetylated H4 Peptide157-[1][2]
BROMOscan--115[1][2]
Microscale Thermophoresis (MST)--84.9[7]

Table 2: Cellular Activity of this compound

Assay TypeCell LineConcentrationEffectReference
Fluorescence Recovery After Photobleaching (FRAP)MCF71 µMDisplacement of ATAD2 from chromatin[1][7]
Cell Viability (MTT)PA-1, SK-OV35 µMInhibition of proliferation, invasion, and migration[6]

Table 3: Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedActivity at 1 µMReference
Bromodomains (excluding ATAD2)32No significant activity[6]
Kinases354No inhibitory activity[1]
G Protein-Coupled Receptors (GPCRs)25Modest effects at high concentrations[1][6]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is designed to measure the ability of this compound to displace acetylated histone peptides from the ATAD2 bromodomain.

  • Reagents:

    • GST-tagged ATAD2 bromodomain

    • Biotinylated mono- or tetra-acetylated histone H4 peptide

    • Europium-labeled anti-GST antibody (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA

    • This compound and BAY-460 (as negative control) serially diluted in DMSO.

  • Procedure:

    • In a 384-well plate, add 2 µL of serially diluted compound.

    • Add 4 µL of a mix of GST-ATAD2 and biotinylated histone H4 peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a mix of Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor emission and plot against compound concentration to determine the IC50 value.

Start Start AddCmpd Add serially diluted This compound to 384-well plate Start->AddCmpd AddProtPep Add GST-ATAD2 and biotinylated H4 peptide AddCmpd->AddProtPep Incubate1 Incubate 15 min at RT AddProtPep->Incubate1 AddDetection Add Eu-anti-GST and Streptavidin-Acceptor Incubate1->AddDetection Incubate2 Incubate 60 min at RT AddDetection->Incubate2 ReadPlate Read TR-FRET signal Incubate2->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze End End Analyze->End

Figure 3: Workflow for the TR-FRET assay to determine this compound potency.
Fluorescence Recovery After Photobleaching (FRAP) Assay

This cellular assay measures the ability of this compound to displace ATAD2 from chromatin in live cells.

  • Cell Line: MCF7 cells stably expressing GFP-tagged full-length ATAD2.

  • Reagents:

    • Complete cell culture medium

    • This compound (1 µM) and BAY-460 (1 µM)

    • Hoechst 33342 (for nuclear staining)

  • Procedure:

    • Seed MCF7-GFP-ATAD2 cells in glass-bottom dishes.

    • Allow cells to adhere overnight.

    • Treat cells with 1 µM this compound, 1 µM BAY-460, or vehicle (DMSO) for 1-2 hours.

    • Stain nuclei with Hoechst 33342.

    • Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.

    • Acquire pre-bleach images of a selected nuclear region.

    • Photobleach the selected region with a high-intensity laser.

    • Acquire a time-series of post-bleach images to monitor fluorescence recovery.

    • Measure the fluorescence intensity in the bleached region over time and calculate the half-maximal recovery time (t1/2). A decrease in t1/2 indicates displacement of GFP-ATAD2 from chromatin.

ATAD2 Signaling Pathways

ATAD2 is implicated in multiple oncogenic signaling pathways where it acts as a transcriptional co-activator. Its inhibition by this compound is expected to modulate these pathways.

cluster_Rb_E2F Rb/E2F Pathway cluster_Hormone Steroid Hormone Signaling cluster_Apoptosis Apoptotic Pathway ATAD2 ATAD2 E2F E2F ATAD2->E2F cMyc c-Myc ATAD2->cMyc ER Estrogen Receptor (ERα) ATAD2->ER AR Androgen Receptor (AR) ATAD2->AR p53 p53 ATAD2->p53 Inhibits p38_MAPK p38 MAPK ATAD2->p38_MAPK Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes cMyc->CellCycle Promotes Proliferation Cell Proliferation ER->Proliferation Promotes AR->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces p38_MAPK->Apoptosis Induces BAY850 This compound BAY850->ATAD2 Inhibits

Figure 4: Overview of key signaling pathways involving ATAD2.

Conclusion

This compound is a groundbreaking chemical probe that has significantly advanced the study of ATAD2 biology. Its discovery through a DEL screen and its unique mechanism of inducing bromodomain dimerization set it apart from conventional inhibitors.[1][3] The comprehensive biochemical and cellular data, along with the detailed protocols provided in this guide, offer a valuable resource for the scientific community to effectively utilize this compound in exploring the role of ATAD2 in cancer and other diseases. The high potency, selectivity, and cellular activity of this compound, coupled with the availability of a negative control, make it an indispensable tool for target validation and mechanistic studies.

References

An In-depth Technical Guide on BAY-850 and its Effects on Histone Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-850, a potent and isoform-selective chemical probe for the bromodomain of ATPase family AAA-domain containing protein 2 (ATAD2). It details the compound's mechanism of action, its quantitative effects on histone binding, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

This compound represents a novel class of ATAD2 bromodomain inhibitors.[1] Unlike conventional inhibitors that directly compete with acetylated histone ligands for the binding pocket, this compound exhibits an unusual mode of action by inducing the dimerization of the ATAD2 bromodomain.[1] This dimerization prevents the interaction of ATAD2 with acetylated histones, both in vitro and within the cellular context of chromatin.[1] This unique mechanism contributes to its high isoform selectivity.[1][2] The inactive control compound, BAY-460, which has a similar chemical structure, shows no such activity.[1]

Quantitative Data on this compound Activity

The inhibitory and binding activities of this compound have been quantified through various biochemical and biophysical assays. The data presented below summarizes its potency in disrupting the ATAD2-histone interaction and its binding affinity.

Table 1: Inhibition of ATAD2-Histone Peptide Interaction by this compound

Assay TypeHistone PeptideIC50 (nM)Reference
TR-FRETMono-acetylated H4166[1][2]
TR-FRETTetra-acetylated H422[1]
HTRFAcetylated H420[3]
AlphascreenTetra-acetylated H4157[1][4]

Table 2: Binding Affinity and Dissociation Constant of this compound for ATAD2

Assay TypeParameterValue (nM)Reference
BROMOscanKd115[1][4]
BROMOscanKd120[3]
MSTKd84.9[3]

Table 3: Cellular Activity of this compound

Assay TypeCell LineConcentration for Max. EffectEffectReference
FRAPMCF71 µMDisplacement of full-length ATAD2 from chromatin[1][3][4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of ATAD2 function.

BAY850_Mechanism cluster_0 Normal ATAD2 Function cluster_1 Effect of this compound ATAD2_mono ATAD2 Monomer Ac_Histone Acetylated Histone H4 ATAD2_mono->Ac_Histone Binds to Chromatin Chromatin ATAD2_mono->Chromatin Associates with BAY850 This compound ATAD2_dimer ATAD2 Dimer ATAD2_mono->ATAD2_dimer Ac_Histone->Chromatin Part of BAY850->ATAD2_mono Induces Dimerization Inhibition->Ac_Histone Prevents Binding

Caption: Mechanism of this compound inducing ATAD2 dimerization and inhibiting histone binding.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of this compound to compete with acetylated histone peptides for binding to the ATAD2 bromodomain.

  • Materials: GST-tagged ATAD2 bromodomain, biotinylated mono- and tetra-acetylated histone H4 peptides, Europium-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).

  • Protocol:

    • Incubate a fixed concentration of the ATAD2 protein and the biotinylated histone peptide with varying concentrations of this compound.

    • Add the Europium-labeled anti-GST antibody and Streptavidin-XL665.

    • After an incubation period, measure the TR-FRET signal. The signal is proportional to the amount of histone peptide bound to the ATAD2 bromodomain.

    • Calculate IC50 values by fitting the dose-response curves.[1]

2. AlphaScreen Assay

This orthogonal assay also measures the displacement of acetylated histone peptides from the ATAD2 bromodomain.

  • Materials: GST-tagged ATAD2, biotinylated tetra-acetylated histone H4 peptide, Glutathione donor beads, and Streptavidin acceptor beads.

  • Protocol:

    • Incubate the ATAD2 protein, biotinylated histone peptide, and varying concentrations of this compound.

    • Add the donor and acceptor beads.

    • In the absence of an inhibitor, the binding of the histone to ATAD2 brings the beads into proximity, generating a chemiluminescent signal.

    • This compound disrupts this interaction, leading to a decrease in the signal.

    • Determine IC50 values from the concentration-dependent inhibition.[1]

3. BROMOscan™

This is a qPCR-based competition binding assay.

  • Protocol:

    • ATAD2 is tagged with a DNA tag and immobilized on a solid support.

    • The ability of this compound to displace a ligand that binds to the bromodomain is measured by quantifying the amount of ATAD2 remaining on the solid support using qPCR.

    • The Kd is determined from the dose-response curve.[1]

4. Native Mass Spectrometry (MS)

This technique was used to confirm the dimerization of ATAD2 induced by this compound.

  • Protocol:

    • Incubate the ATAD2 bromodomain with and without this compound.

    • Analyze the samples using nano-electrospray ionization mass spectrometry under native conditions.

    • The mass spectra will show the presence of monomeric and dimeric forms of ATAD2.

    • Quantify the relative intensities of the monomeric and dimeric signals to determine the percentage of dimerized ATAD2 at different concentrations of this compound.[1]

5. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the in-cell target engagement of this compound.

  • Protocol:

    • Transfect cells (e.g., MCF7) with a plasmid expressing GFP-tagged full-length ATAD2.

    • Treat the cells with this compound or a vehicle control.

    • Photobleach a defined region of interest within the nucleus.

    • Monitor the recovery of fluorescence in the bleached region over time.

    • A faster recovery time (decreased half recovery time, t1/2) indicates that GFP-ATAD2 is less tightly bound to chromatin and more mobile, demonstrating the displacement of ATAD2 from chromatin by this compound.[1][4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel ATAD2 inhibitor like this compound.

Experimental_Workflow cluster_Biochemical Biochemical & Biophysical Assays cluster_Cellular Cell-Based Assays TR_FRET TR-FRET Assay Inhibition_Potency Determine IC50 TR_FRET->Inhibition_Potency AlphaScreen AlphaScreen Assay AlphaScreen->Inhibition_Potency BROMOscan BROMOscan Binding_Affinity Determine Kd BROMOscan->Binding_Affinity MST MST MST->Binding_Affinity Native_MS Native Mass Spectrometry Mechanism Elucidate Mechanism (Dimerization) Native_MS->Mechanism ITC Isothermal Titration Calorimetry ITC->Mechanism FRAP FRAP Assay Cellular_Target Confirm Cellular Target Engagement FRAP->Cellular_Target Proliferation Antiproliferative Assays Functional_Effect Assess Functional Effect Proliferation->Functional_Effect Discovery Compound Discovery (e.g., DNA-encoded library screen) Discovery->TR_FRET Discovery->AlphaScreen Inhibition_Potency->BROMOscan Binding_Affinity->Native_MS Binding_Affinity->ITC Mechanism->FRAP Cellular_Target->Proliferation Probe_Validation Chemical Probe Validation Functional_Effect->Probe_Validation

Caption: A typical workflow for the discovery and characterization of an ATAD2 inhibitor.

References

Investigating the biology of ATAD2 with BAY-850

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biology of ATAD2 and its Investigation with the Chemical Probe BAY-850

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATPase Family AAA Domain Containing 2 (ATAD2), also known as ANCCA, is a protein that functions as a chromatin regulator and transcriptional coactivator.[1] Its overexpression is linked to the progression of numerous cancers, making it a compelling target for therapeutic development.[2][3][4][5] ATAD2's role as an epigenetic reader is facilitated by its bromodomain (BRD), which recognizes acetylated lysine residues on histones, and its AAA+ ATPase domain, which provides the energy for chromatin remodeling.[2] This guide provides a comprehensive overview of ATAD2 biology, its involvement in oncogenic signaling pathways, and the utility of this compound, a potent and highly selective chemical probe, in elucidating its function. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers investigating this important cancer target.

The Biology of ATAD2

Structure and Function

ATAD2 is a multifaceted protein characterized by several key functional domains.[2] Its structure includes an N-terminal acidic domain (NTD), two AAA+ ATPase domains, a bromodomain (BRD), and a C-terminal domain (CTD).[2] The bromodomain specifically binds to acetylated lysine residues on histones, tethering ATAD2 to specific chromatin regions.[2] The AAA+ ATPase domains hydrolyze ATP, providing the energy necessary for functions like chromatin remodeling and protein complex assembly.[2][6] This dual functionality allows ATAD2 to act as an epigenetic reader and a chromatin remodeler, influencing gene expression by altering chromatin accessibility.[2][4][7] It is involved in fundamental cellular processes, including DNA replication, transcriptional regulation, and cell cycle progression.[4][6][8]

ATAD2_Domain_Structure cluster_domains Functional Domains ATAD2 ATAD2 Protein NTD NTD (N-terminal Acidic Domain) AAA1 AAA+ ATPase D1 NTD->AAA1 AAA2 AAA+ ATPase D2 AAA1->AAA2 BRD Bromodomain (BRD) AAA2->BRD CTD CTD (C-terminal Domain) BRD->CTD

Caption: Domain organization of the human ATAD2 protein.

Role in Cancer and Key Signaling Pathways

Elevated expression of ATAD2 is a common feature in a wide array of malignancies, including prostate, breast, lung, and ovarian cancers, and it often correlates with poor patient prognosis.[2][3][4] ATAD2 promotes tumorigenesis by acting as a coactivator for key oncogenic transcription factors such as MYC, Androgen Receptor (AR), Estrogen Receptor (ER), and E2F.[1][3][4][7] Its activity is integrated into several critical cancer-related signaling pathways:

  • Rb/E2F-cMyc Pathway: ATAD2 expression is regulated in a cell-cycle-dependent manner and it cooperates with the E2F family of transcription factors to drive the expression of genes required for S-phase entry and cell proliferation.[1][4][9]

  • Steroid Hormone Signaling: In breast and prostate cancers, ATAD2 acts as a coactivator for the estrogen receptor (ER) and androgen receptor (AR), respectively, enhancing the transcriptional activity of these hormone receptors to promote cancer cell growth and survival.[2][4][8]

  • PI3K/AKT Pathway: ATAD2 has been shown to promote cell proliferation through the PI3K/AKT signaling cascade in cancers like lung adenocarcinoma and gastric cancer.[4][7]

  • MAPK Pathway: Overexpression of ATAD2 can lead to the activation of the MAPK pathway, which in turn promotes the proliferation of cancer cells.[4][7]

  • TGF-β Signaling: In esophageal squamous cell carcinoma, ATAD2 can interact with C/EBPβ to promote metastasis through the TGF-β1/Smad3 signaling pathway.[10]

ATAD2_Signaling_Pathways cluster_upstream Upstream Regulators cluster_core Core Component cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Hormones (E2, Androgens) Hormones (E2, Androgens) ATAD2 ATAD2 Hormones (E2, Androgens)->ATAD2 Growth Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth Factors->PI3K_AKT MAPK MAPK Pathway Growth Factors->MAPK E2F1 E2F1 E2F1->ATAD2 ATAD2->PI3K_AKT ATAD2->MAPK Rb_E2F Rb/E2F Pathway ATAD2->Rb_E2F MYC MYC Target Genes ATAD2->MYC AR_ER AR/ER Target Genes ATAD2->AR_ER Metastasis Metastasis ATAD2->Metastasis Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK->Proliferation Rb_E2F->Proliferation MYC->Proliferation AR_ER->Proliferation

Caption: ATAD2's central role in oncogenic signaling pathways.

This compound: A Selective Chemical Probe for ATAD2

This compound is a potent, cell-permeable, and highly isoform-selective inhibitor of the ATAD2 bromodomain.[11][12][13] It was identified through a DNA-encoded library screen and serves as an invaluable chemical probe for studying ATAD2's biological functions.[11]

Mechanism of Action

Unlike conventional bromodomain inhibitors that act as competitive antagonists at the acetyl-lysine binding site, this compound has an unusual mode of action.[11][12] It specifically induces the dimerization of the ATAD2 bromodomain.[11][13][14] This induced dimerization prevents the bromodomain from interacting with acetylated histones on chromatin.[11] In cells, treatment with this compound leads to the displacement of ATAD2 from chromatin, effectively inhibiting its function.[11][15][16]

BAY850_MoA cluster_normal Normal Function cluster_inhibition Inhibition by this compound ATAD2_mono ATAD2 (Monomer) Histone Acetylated Histone ATAD2_mono->Histone Binds Chromatin Chromatin BAY850 This compound ATAD2_dimer ATAD2 Dimer BAY850->ATAD2_dimer Induces Dimerization Histone2 Acetylated Histone ATAD2_dimer->Histone2 Binding Blocked Chromatin2 Chromatin

Caption: this compound's mechanism of action via induced dimerization.

Potency and Selectivity Data

This compound demonstrates high potency in biochemical and biophysical assays and exceptional selectivity for ATAD2 over other bromodomain-containing proteins, including its closest homolog, ATAD2B.[11][15][17]

Assay Type Target/Peptide Value Reference
TR-FRETATAD2 BD + Mono-acetylated H4IC₅₀: 166 nM[11][12][13]
TR-FRETATAD2 BD + Tetra-acetylated H4IC₅₀: 22 nM[13][15]
AlphaScreenATAD2 BD + Tetra-acetylated H4IC₅₀: 157 nM[11]
BROMOscanATAD2Kd: 115 nM[11][12]
MSTATAD2Kd: 84.9 nM[16]
Selectivity Panels
BROMOscan Panel32 Bromodomains (incl. ATAD2B)No significant binding at 10 µM[11][16]
Kinase Panel354 KinasesNo inhibitory activity[11][13][15]
GPCR Panel25 GPCRsOnly modest effects at high concentrations[11][15][18]
Cellular Activity

The cellular activity of this compound has been confirmed using techniques such as the Fluorescence Recovery After Photobleaching (FRAP) assay.[11][15][18] In MCF7 breast cancer cells, treatment with 1 µM this compound resulted in a significant decrease in the fluorescence recovery half-time of GFP-tagged ATAD2, indicating its displacement from chromatin.[11][18] This demonstrates that this compound effectively engages its target within a cellular context.[11][18] However, studies have shown that the antiproliferative effects of this compound occur at higher concentrations and may not be directly linked to ATAD2 bromodomain inhibition alone.[11]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of ATAD2 biology and the effects of inhibitors like this compound.

Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to the ATAD2 bromodomain by monitoring the disruption of an interaction between the bromodomain and an acetylated histone peptide.

Protocol:

  • Reagents:

    • Recombinant GST-tagged ATAD2 Bromodomain (BD).

    • Biotinylated histone H4 peptide (e.g., mono- or tetra-acetylated).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) (Acceptor).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • This compound serially diluted in DMSO, then assay buffer.

  • Procedure:

    • Add 5 µL of serially diluted this compound or DMSO control to wells of a low-volume 384-well plate.

    • Add 5 µL of a solution containing the ATAD2 BD and the biotinylated H4 peptide to each well.

    • Add 10 µL of a solution containing the Europium-labeled antibody and the Streptavidin-APC to each well.

    • Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Detection:

    • Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (FRET signal) and ~615 nm (donor signal).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor signals (665 nm / 615 nm).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify the direct binding of this compound to ATAD2 in intact cells by measuring changes in the protein's thermal stability upon ligand binding.[19][20]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., MCF7) to ~80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C to allow for compound uptake.[21]

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes at a specific temperature (determined via a preliminary temperature gradient experiment to find the optimal melting temperature), followed by a non-heated control.[21][22]

    • Immediately cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells via several freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).[21][23]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).[21][23]

  • Detection and Analysis:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble ATAD2 in each sample using Western blotting or an ELISA-based method.

    • Plot the amount of soluble ATAD2 against the drug concentration to generate an isothermal dose-response curve and determine the EC₅₀ for target engagement.

CETSA_Workflow Start Start: Intact Cells Treatment 1. Cell Treatment (this compound vs Vehicle) Start->Treatment Heat 2. Heat Challenge (Thermal Cycler) Treatment->Heat Lysis 3. Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Collect 5. Collect Supernatant (Soluble Proteins) Centrifuge->Collect Detect 6. Detection (Western Blot for ATAD2) Collect->Detect End End: Target Engagement Curve Detect->End

References

An In-depth Technical Guide on the Impact of BAY-850 and BAY 85-3934 (Molidustat) on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "BAY-850" can refer to two distinct research compounds with different mechanisms of action and impacts on gene expression. This guide provides a detailed overview of both:

  • This compound : A potent and isoform-selective chemical probe for the ATAD2 bromodomain, an epigenetic reader protein.[1]

  • BAY 85-3934 (Molidustat) : An inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), which mimics a hypoxic state and upregulates the expression of hypoxia-responsive genes.[2][3]

This document will address each compound separately, detailing their effects on gene expression, the experimental protocols used for these assessments, and visual representations of their mechanisms of action and experimental workflows.

Part 1: this compound, an ATAD2 Chemical Probe

This compound is a chemical probe that selectively inhibits the bromodomain of ATAD2 (ATPase family AAA domain-containing protein 2), an epigenetic regulator implicated in various cancers.[1][4] It functions by inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones.[5]

Impact on Gene Expression

Contrary to what might be expected from the inhibition of a transcriptional co-factor, studies have shown that this compound treatment does not significantly affect the expression of some previously identified ATAD2 target genes.[1][5] This finding suggests a disconnect between the inhibition of the ATAD2 bromodomain and the regulation of these specific genes, implying that the bromodomain itself may be dispensable for their expression.[1] However, in the context of ovarian cancer, transcriptome-wide mRNA expression profiling revealed that ATAD2 inhibition by this compound predominantly alters the expression of genes that regulate the centromere, most notably centromere protein E (CENPE).[4]

Data Presentation
Compound Target Effect on Gene Expression Key Findings Reference
This compoundATAD2 BromodomainNo significant effect on some previously identified ATAD2 target genes.Suggests the dispensability of the ATAD2 bromodomain for the expression of certain genes.[1][5]
This compoundATAD2 BromodomainPredominantly alters the expression of centromere regulatory genes in ovarian cancer cells.Downregulation of CENPE expression leads to cell-cycle arrest and apoptosis.[4]
Experimental Protocols

Gene Expression Analysis in Ovarian Cancer Cells Treated with this compound

  • Cell Lines: PA-1 and SK-OV3 ovarian cancer cell lines were used.[4]

  • Treatment: Cells were treated with varying concentrations of this compound.[4]

  • RNA Isolation and Sequencing: Total RNA was extracted from the treated cells, and transcriptome-wide mRNA expression profiling was performed using RNA sequencing.[4]

  • Data Analysis: Differential gene expression analysis was conducted to identify genes whose expression was significantly altered by this compound treatment.[4]

Fluorescence Recovery After Photobleaching (FRAP) Assay

  • Cell Line: MCF7 breast cancer cells were used.[5][6]

  • Protein Labeling: Full-length wild-type ATAD2 was tagged with Green Fluorescent Protein (GFP).[5][6]

  • Treatment: Cells expressing GFP-tagged ATAD2 were treated with 1 µM of this compound.[5][6]

  • Photobleaching and Recovery: A specific region of the nucleus was photobleached using a laser, and the recovery of fluorescence in that region was monitored over time.[5]

  • Analysis: The half-recovery time (t½) of the GFP signal was calculated. A faster recovery time indicates displacement of the protein from chromatin.[5] Treatment with 1 µM of this compound resulted in a decreased half-recovery time, demonstrating that it is a cellularly active ATAD2 bromodomain inhibitor.[1][5]

Mandatory Visualizations

BAY850_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular BAY850 This compound ATAD2_mono ATAD2 Bromodomain (Monomer) BAY850->ATAD2_mono Binds to ATAD2_dimer ATAD2 Bromodomain (Dimer) ATAD2_mono->ATAD2_dimer Induces Dimerization AcetylatedHistone Acetylated Histone ATAD2_dimer->AcetylatedHistone Prevents Interaction Chromatin Chromatin AcetylatedHistone->Chromatin Associates with GeneExpression Target Gene Expression Chromatin->GeneExpression Regulates

Caption: Mechanism of action of the ATAD2 chemical probe this compound.

FRAP_Workflow start Start: MCF7 cells expressing GFP-ATAD2 treatment Treat with 1 µM this compound or vehicle control start->treatment photobleach Photobleach a region of the nucleus treatment->photobleach monitor Monitor fluorescence recovery over time photobleach->monitor analyze Calculate half-recovery time (t½) monitor->analyze end End: Determine cellular target engagement analyze->end

Caption: Experimental workflow for the FRAP assay.

Part 2: BAY 85-3934 (Molidustat), a HIF-PH Inhibitor

Molidustat (BAY 85-3934) is a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[2][3] By inhibiting these enzymes, Molidustat stabilizes the alpha subunits of HIF (HIF-1α and HIF-2α), leading to the transcriptional activation of a wide range of hypoxia-responsive genes.[7] This mechanism is primarily utilized for the treatment of anemia associated with chronic kidney disease by stimulating endogenous erythropoietin (EPO) production.[8]

Impact on Gene Expression

Molidustat has a profound impact on gene expression, primarily through the stabilization of HIF-1α and HIF-2α. This leads to a dose-dependent increase in the mRNA levels of numerous HIF target genes.[2][3] The most significantly upregulated gene is typically EPO.[2][3] However, other genes involved in angiogenesis, glucose metabolism, and cell survival are also induced.[2][9] The magnitude of induction varies between different cell lines and tissues.[2][3]

Data Presentation

Table 1: In Vitro Induction of HIF Target Genes by Molidustat (BAY 85-3934)

Cell LineGeneFold Induction (at 10 µM)Reference
HeLaCarbonic Anhydrase IX (CA-IX)~20-fold[2][3]
A549Carbonic Anhydrase IX (CA-IX)>20-fold[2][3]
A549Angiopoietin-like 4 (ANGPTL-4)>20-fold[2][3]
Hep3BErythropoietin (EPO)~20-fold[2][3]
Hep3BAngiopoietin-like 4 (ANGPTL-4)~20-fold[2][3]

Table 2: In Vivo Induction of HIF Target Genes in Rat Kidney by Molidustat (BAY 85-3934)

GeneFold Induction (at 5 mg/kg)Time to Peak ExpressionReference
Erythropoietin (EPO)~50-fold2 hours[2][3]
Heme Oxygenase-1 (HMOX-1)3.2-fold-[2][3]
Insulin-like Growth Factor Binding Protein-1 (IGFBP1)2.2-fold-[2][3]
Adrenomedullin (ADM)2.3-fold-[2][3]
Angiopoietin-like 4 (ANGPTL-4)3.8-fold-[2][3]
Experimental Protocols

In Vitro Gene Expression Analysis

  • Cell Lines: HeLa, A549, and Hep3B cells were used.[2][3]

  • Treatment: Cells were exposed to Molidustat at concentrations up to 10 µM for 4 hours.[2][3]

  • RNA Isolation and RT-qPCR: Total RNA was extracted, and the mRNA expression levels of a panel of HIF target genes were analyzed by quantitative reverse transcription PCR (qRT-PCR).[2][3]

  • Data Analysis: Gene expression levels were normalized to a housekeeping gene, and the fold change relative to vehicle-treated cells was calculated.[2][3]

In Vivo Gene Expression Analysis in Rats

  • Animal Model: Male Wistar rats were used.[2][3]

  • Drug Administration: A single oral dose of Molidustat (5 mg/kg) was administered.[2][3]

  • Tissue Collection: Kidney tissue was collected at various time points post-administration.[2][3]

  • RNA Isolation and RT-qPCR: Total RNA was isolated from the kidney tissue, and the mRNA levels of EPO and other HIF target genes were quantified using qRT-PCR.[2][3]

  • Data Analysis: The expression of target genes was normalized to a reference gene, and the fold induction over baseline (pre-dose) levels was determined.[2][3]

Mandatory Visualizations

Molidustat_HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIFa HIF-α VHL VHL Complex HIFa->VHL Binds to (Hydroxylated) HIF_dimer HIF-α/HIF-β Dimer HIFa->HIF_dimer Translocates and Dimerizes with PHD HIF-PH Enzymes PHD->HIFa Hydroxylates (Normoxia) Molidustat Molidustat (BAY 85-3934) Molidustat->PHD Inhibits Proteasome Proteasome VHL->Proteasome Targets for Degradation HIFb HIF-β HIFb->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binds to TargetGenes Target Gene Expression (e.g., EPO, CA-IX) HRE->TargetGenes Activates Transcription

Caption: The HIF signaling pathway and its modulation by Molidustat.

InVivo_Gene_Expression_Workflow start Start: Male Wistar Rats administration Administer single oral dose of Molidustat (5 mg/kg) start->administration collection Collect kidney tissue at various time points administration->collection rna_isolation Isolate total RNA from tissue collection->rna_isolation rt_qpcr Perform qRT-PCR for HIF target genes rna_isolation->rt_qpcr analysis Analyze gene expression (fold induction) rt_qpcr->analysis end End: Determine in vivo gene expression profile analysis->end

Caption: Workflow for in vivo gene expression analysis in rats.

References

BAY-850: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] Discovered through a DNA-encoded library screen, this compound exhibits a novel chemical structure and an unusual mechanism of action, making it a valuable tool for investigating the biological functions of ATAD2 in health and disease, particularly in oncology.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the unique inhibitory mechanism of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism and experimental workflows are included to facilitate its application in research settings.

Chemical Structure and Physicochemical Properties

This compound possesses a complex chemical structure, which is central to its high-affinity binding and isoform selectivity for the ATAD2 bromodomain.

Table 1: Chemical and Physicochemical Properties of this compound

ParameterValueReference
IUPAC Name N-[(2R)-1-[(4-Aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide[4]
Molecular Formula C₃₈H₄₄ClN₅O₃[4]
Molecular Weight 654.24 g/mol [4]
CAS Number 2099142-76-2[4]
Solubility Acetonitrile: 0.1-1 mg/mL (Slightly soluble)DMSO: 1-10 mg/mL (Sparingly soluble)Commercial vendor data
logD (pH 7.4) 2.9SGC data

Pharmacological Properties

This compound is a potent inhibitor of the ATAD2 bromodomain, demonstrating high selectivity over other bromodomains, including the closely related ATAD2B. Its inhibitory activity has been characterized across a range of biochemical and cellular assays.

Table 2: Pharmacological and In Vitro Properties of this compound

AssayParameterValueReference
TR-FRET (mono-acetylated H4 peptide) IC₅₀166 nM[1]
TR-FRET (tetra-acetylated H4 peptide) IC₅₀22 nM[1]
Alphascreen (tetra-acetylated H4 peptide) IC₅₀157 nM[1]
BROMOscan Kₑ115 nM[1]
Microscale Thermophoresis (MST) Kₑ85 nM[1]
Isothermal Titration Calorimetry (ITC) Weak heat signals at 37°C, uncharacteristic stoichiometry[1]
Thermal Shift Assay (TSA) Stabilizes ATAD2[1]
Kinase Panel (354 kinases) No significant inhibitory activity[1]
GPCR Panel Modest effects at high concentrations[1]
Cellular Target Engagement (FRAP in MCF7 cells) Maximal on-target activity at 1 µM[1]
Permeability (Caco-2 assay) Moderate[1]

Mechanism of Action: Induced Dimerization

Unlike conventional bromodomain inhibitors that act as competitive antagonists for acetylated lysine binding, this compound exhibits a unique mechanism of action. It specifically induces the dimerization of the ATAD2 bromodomain.[1] This induced dimerization prevents the interaction of ATAD2 with acetylated histones on chromatin.[1] Native mass spectrometry has shown that one molecule of this compound binds to an ATAD2 dimer, with no binding observed to monomeric ATAD2.[1] This novel mechanism contributes to its high isoform selectivity.

BAY850_Mechanism cluster_0 Normal ATAD2 Function cluster_1 Inhibition by this compound ATAD2_mono ATAD2 Monomer Ac_Histone Acetylated Histone ATAD2_mono->Ac_Histone Binds to Chromatin BAY850 This compound ATAD2_dimer ATAD2 Dimer BAY850->ATAD2_dimer Binds to BAY850_complex This compound-ATAD2 Dimer Complex ATAD2_dimer->BAY850_complex Ac_Histone_inhib Acetylated Histone BAY850_complex->Ac_Histone_inhib Prevents Binding ATAD2_mono_inhib ATAD2 Monomer ATAD2_mono_inhib->ATAD2_dimer Dimerization

Caption: Mechanism of action of this compound, inducing ATAD2 dimerization.

Synthesis

The synthesis of this compound involves a multi-step process. The core of the synthesis is the construction of a central furanyl benzoic acid moiety, followed by a reductive amination to introduce the chiral benzylamine, and finally an amide coupling to attach the benzylalanine portion.[1]

A detailed, step-by-step synthesis protocol with chemical structures can be found in the supplementary information of Fernández-Montalván et al., ACS Chemical Biology, 2017.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of this compound to displace acetylated histone peptides from the ATAD2 bromodomain.

Methodology:

  • Reagents:

    • ATAD2 bromodomain (GST-tagged)

    • Biotinylated mono- or tetra-acetylated histone H4 peptide

    • Europium-labeled anti-GST antibody (donor)

    • Streptavidin-conjugated acceptor fluorophore

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • Procedure:

    • Add assay buffer to the wells of a 384-well low-volume microtiter plate.

    • Add this compound at various concentrations.

    • Add a pre-mixed solution of ATAD2 bromodomain and the biotinylated histone peptide.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

    • Add a pre-mixed solution of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Measure the TR-FRET signal using a suitable plate reader (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis:

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

TRFRET_Workflow start Start dispense_buffer Dispense Assay Buffer start->dispense_buffer add_bay850 Add this compound Dilutions dispense_buffer->add_bay850 add_atad2_peptide Add ATAD2/Histone Peptide Mix add_bay850->add_atad2_peptide incubate1 Incubate (60 min) add_atad2_peptide->incubate1 add_detection_reagents Add Donor/Acceptor Mix incubate1->add_detection_reagents incubate2 Incubate (60 min, dark) add_detection_reagents->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the TR-FRET assay to determine this compound potency.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cellular assay measures the ability of this compound to displace full-length ATAD2 from chromatin in live cells.

Methodology:

  • Cell Culture and Transfection:

    • Culture MCF7 cells in appropriate media.

    • Transfect cells with a vector expressing GFP-tagged full-length ATAD2.

    • Plate transfected cells onto glass-bottom dishes suitable for microscopy.

  • Compound Treatment:

    • Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified duration.

  • FRAP Microscopy:

    • Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.

    • Identify a region of interest (ROI) within the nucleus of a GFP-ATAD2 expressing cell.

    • Acquire pre-bleach images of the ROI.

    • Photobleach the ROI using a high-intensity laser beam.

    • Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the recovery data to pre-bleach intensity.

    • Fit the fluorescence recovery curve to a suitable model to determine the half-maximal recovery time (t₁/₂) and the mobile fraction of GFP-ATAD2. A decrease in t₁/₂ indicates displacement of ATAD2 from chromatin.

Isothermal Titration Calorimetry (ITC)

ITC is used to characterize the thermodynamics of the interaction between this compound and the ATAD2 bromodomain.

Methodology:

  • Sample Preparation:

    • Dialyze the purified ATAD2 bromodomain and dissolve this compound in the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.

    • Degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the ATAD2 bromodomain solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the ATAD2 solution while monitoring the heat change.

    • The experiment is typically conducted at a controlled temperature (e.g., 37°C, as significant heat signals were only observed at this temperature for this compound).[1]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. For this compound, the stoichiometry was reported to be uncharacteristic, consistent with its unusual dimerization mechanism.[1]

Conclusion

This compound is a groundbreaking chemical probe that has provided novel insights into the function and regulation of the ATAD2 bromodomain. Its unique structure and mechanism of inducing protein dimerization represent a new paradigm for inhibiting protein-protein interactions.[1] The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound as a tool to further unravel the roles of ATAD2 in cellular processes and its potential as a therapeutic target in cancer and other diseases.

References

BAY-850: A Technical Guide to its Potential in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-850 has emerged as a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2).[1] ATAD2 is an epigenetic reader protein that has been implicated in the progression of various cancers, including ovarian cancer, by acting as a cofactor for several oncogenic transcription factors. Overexpression of ATAD2 is often correlated with poor patient prognosis, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in oncology research, with a focus on ovarian cancer.

Mechanism of Action

This compound exhibits a unique mechanism of action compared to traditional bromodomain inhibitors. Instead of directly competing with acetylated histones for the binding pocket, this compound induces the dimerization of the ATAD2 bromodomain.[1] This induced dimerization prevents the interaction of ATAD2 with acetylated histones on the chromatin, thereby inhibiting its function as a transcriptional co-activator. This novel mechanism contributes to the high selectivity of this compound for the ATAD2 bromodomain over other bromodomain-containing proteins.

Signaling Pathway

In the context of ovarian cancer, the inhibition of ATAD2 by this compound has been shown to downregulate the expression of key oncogenic proteins. A primary target of ATAD2-mediated transcriptional regulation is Centromere Protein E (CENPE), a crucial protein for chromosome congression during mitosis. By inhibiting ATAD2, this compound leads to a decrease in CENPE expression, which in turn induces cell-cycle arrest and apoptosis in ovarian cancer cells.[2]

BAY850_Signaling_Pathway BAY850 This compound ATAD2 ATAD2 Bromodomain BAY850->ATAD2 Induces Dimerization ATAD2_dimer ATAD2 Bromodomain Dimer (Inactive) ATAD2->ATAD2_dimer Acetylated_Histones Acetylated Histones ATAD2_dimer->Acetylated_Histones Prevents Interaction CENPE_Gene CENPE Gene Transcription Acetylated_Histones->CENPE_Gene Promotes CENPE_Protein CENPE Protein CENPE_Gene->CENPE_Protein Cell_Cycle_Arrest Cell Cycle Arrest CENPE_Protein->Cell_Cycle_Arrest Suppression leads to Apoptosis Apoptosis CENPE_Protein->Apoptosis Suppression leads to

Figure 1: this compound Signaling Pathway in Ovarian Cancer.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Assay TypeTargetLigand/PeptideIC50/KdReference
TR-FRETATAD2 BromodomainMonoacetylated Histone H4 Peptide166 nM (IC50)[1]
TR-FRETATAD2 BromodomainTetra-acetylated Histone H4 Peptide22 nM (IC50)[1]
Microscale Thermophoresis (MST)ATAD2 Bromodomain-85 nM (Kd)

Table 2: Cellular Activity

Assay TypeCell LineConcentrationEffectReference
Fluorescence Recovery After Photobleaching (FRAP)MCF71 µMCellular target engagement of ATAD2[1]
MTT AssayPA-1, SK-OV3VariousSuppression of cell viability[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound's effect on ovarian cancer.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for specific cell lines and experimental conditions.

Objective: To assess the effect of this compound on the viability of ovarian cancer cell lines (e.g., PA-1, SK-OV3).

Materials:

  • Ovarian cancer cell lines (e.g., PA-1, SK-OV3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed ovarian cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Ovarian Cancer Xenograft Model

This protocol outlines a general procedure for establishing and utilizing an in vivo ovarian cancer xenograft model to evaluate the efficacy of this compound. Specifics may vary depending on the cell line and mouse strain used.

Objective: To determine the in vivo anti-tumor and anti-metastatic effects of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Ovarian cancer cells (e.g., SKOV-3, OVCAR-3)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneous Model: Resuspend ovarian cancer cells in PBS or a mixture of PBS and Matrigel. Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

    • Intraperitoneal Model: Resuspend ovarian cancer cells in PBS. Inject approximately 1-5 x 10^6 cells intraperitoneally into each mouse. This model better mimics the peritoneal dissemination of ovarian cancer.

  • Tumor Growth and Monitoring:

    • For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2) two to three times per week.

    • For intraperitoneal models, monitor tumor progression by bioluminescence imaging (for luciferase-expressing cells) or by observing signs of ascites formation and increased abdominal girth.

  • Drug Administration: Once tumors are established (e.g., palpable tumors of ~100-200 mm^3 for subcutaneous models), randomize mice into treatment and control groups. Administer this compound at a predetermined dose and schedule (e.g., daily or several times a week) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).

    • For intraperitoneal models, assess the number and size of metastatic nodules in the peritoneal cavity.

Transcriptome Analysis (RNA-Seq)

This protocol provides a general workflow for analyzing changes in gene expression in ovarian cancer cells following treatment with this compound.

Objective: To identify genes and pathways modulated by this compound in ovarian cancer cells.

Materials:

  • Ovarian cancer cells

  • This compound

  • RNA extraction kit

  • DNase I

  • RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for data analysis

Procedure:

  • Cell Treatment and RNA Extraction: Treat ovarian cancer cells with this compound or vehicle control for a specified time (e.g., 24-48 hours). Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Sequence the libraries on an NGS platform.

  • Data Analysis:

    • Quality Control: Perform quality control checks on the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Quantify gene expression levels.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to control cells.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_downstream Downstream Analysis Cell_Culture Ovarian Cancer Cell Culture (e.g., PA-1, SK-OV3) Treatment Treatment with this compound (vs. Vehicle Control) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq Transcriptome Sequencing (RNA-Seq) RNA_Extraction->RNA_Seq Xenograft Ovarian Cancer Xenograft Model (Subcutaneous or Intraperitoneal) Drug_Admin This compound Administration Xenograft->Drug_Admin Tumor_Monitoring Tumor Growth & Metastasis Monitoring Drug_Admin->Tumor_Monitoring Efficacy_Eval Efficacy Evaluation (Tumor Weight, Metastasis) Tumor_Monitoring->Efficacy_Eval Data_Analysis Bioinformatics Analysis (Differential Expression, Pathway Analysis) RNA_Seq->Data_Analysis Target_ID Identification of Downstream Targets (e.g., CENPE) Data_Analysis->Target_ID

References

Methodological & Application

BAY-850: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-850, a potent and selective inhibitor of the ATAD2 bromodomain, in various cell-based assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the investigation of ATAD2 function in cellular processes.

Introduction to this compound

This compound is a chemical probe that acts as an isoform-selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] It functions by inducing the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones.[1][3] This unique mode of action makes this compound a valuable tool for elucidating the cellular roles of ATAD2, an epigenetic regulator implicated in various cancers.[2][3][4] A structurally similar but inactive compound, BAY-460, is available as a negative control for experiments.[3]

Key Characteristics of this compound:

PropertyValueAssayReference
IC50 (mono-acetylated H4 peptide) 166 nMTR-FRET[2][4][5]
IC50 (tetra-acetylated H4 peptide) 22 nMTR-FRET[4][5]
IC50 (tetra-acetylated peptide) 157 nMAlphascreen[2]
KD 115 nMBROMOscan[2]
Solubility 10 mM in DMSO-[4]
Cellular Activity Maximal on-target activity at 1 µMFRAP in MCF7 cells[3]

ATAD2 Signaling Pathway

ATAD2 is a transcriptional co-regulator involved in multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. Its inhibition by this compound can therefore have significant downstream effects. The following diagram illustrates the central role of ATAD2 in several key cancer-related pathways.

ATAD2_Signaling_Pathway ATAD2 Signaling Pathways cluster_upstream Upstream Regulators cluster_receptors Receptors & Signaling Cascades cluster_core ATAD2 Core Function cluster_downstream Downstream Effects Growth_Factors Growth Factors Steroid_Hormones Steroid Hormones Steroid_Receptors Steroid Hormone Receptors Steroid_Hormones->Steroid_Receptors Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a RTKs Receptor Tyrosine Kinases (RTKs) Transcription_Factors Transcription Factors (e.g., c-Myc, E2F) RTKs->Transcription_Factors ATAD2_node ATAD2 Steroid_Receptors->ATAD2_node Gene_Expression Target Gene Expression (Cell Cycle, Proliferation, Metabolism) HIF1a->Gene_Expression Histones Acetylated Histones ATAD2_node->Histones Binds to ATAD2_node->Transcription_Factors Co-activates BAY850 This compound BAY850->ATAD2_node Inhibits by dimerization Transcription_Factors->Gene_Expression Cellular_Outcomes Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Outcomes

Caption: Overview of ATAD2's role in major signaling pathways.

Experimental Protocols

General Guidelines for Handling this compound
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.[4] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Media: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Negative Control: Use the inactive analog, BAY-460, at the same concentrations as this compound to distinguish between on-target and off-target effects.[3]

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Workflow:

Caption: Workflow for cell viability assays using MTT or MTS.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and BAY-460 (negative control) in culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Also include a vehicle control (DMSO). Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT only): After the incubation with MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value. Note that previous studies have shown that cytotoxic effects of this compound may not be directly linked to ATAD2 bromodomain inhibition and can occur at higher concentrations.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Workflow:

Caption: Workflow for apoptosis detection using Annexin V and PI.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound, BAY-460, and vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound, BAY-460, and vehicle control as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Chromatin Immunoprecipitation (ChIP) Assay

This assay can be used to determine if this compound treatment alters the association of ATAD2 with specific chromatin regions.

Workflow:

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

  • Cell Treatment: Treat cells with 1 µM this compound, BAY-460, or vehicle for a defined period (e.g., 6-24 hours).

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-ATAD2 antibody overnight at 4°C. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters known to be regulated by ATAD2, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Data Interpretation and Troubleshooting

  • Cell Viability: A decrease in viability upon this compound treatment may not solely be due to ATAD2 bromodomain inhibition, as cytotoxic effects have been observed to be disconnected from on-target activity at higher concentrations.[3] Compare results with the inactive control BAY-460.

  • Apoptosis and Cell Cycle: Changes in apoptosis or cell cycle distribution should be interpreted in the context of the known functions of ATAD2 in cell proliferation and survival.

  • ChIP: A decrease in the enrichment of ATAD2 at specific gene promoters following this compound treatment would indicate successful target engagement and displacement of ATAD2 from chromatin.

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a chemical probe to investigate the multifaceted roles of ATAD2 in cellular biology and disease.

References

Application Notes: BAY-850 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY-850 is a potent and isoform-selective chemical probe for the ATAD2 (ATPase Family AAA Domain-Containing Protein 2) bromodomain.[1][2][3] ATAD2 is an epigenetic regulator whose overexpression is linked to the progression of various cancers, making it a compelling therapeutic target.[1][2] this compound uniquely functions by inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and subsequent association with chromatin.[1][2][4] These application notes provide a summary of this compound's effects on cancer cell lines and protocols for its use in in vitro cancer research.

Mechanism of Action

This compound is an inhibitor of the ATAD2 bromodomain, preventing it from recognizing acetylated lysine residues on histones. This disruption of ATAD2's function has been shown to suppress cancer growth and metastasis in both in vitro and in vivo models.[2][5] Specifically, in ovarian cancer cells, inhibition of ATAD2 by this compound leads to altered expression of centromere regulatory genes, particularly CENPE (Centromere Protein E), resulting in cell-cycle arrest and apoptosis.[2][5]

Data Presentation

The following tables summarize the key quantitative data for this compound's activity and cellular effects.

Table 1: Biochemical and Biophysical Data for this compound

ParameterValueAssay MethodReference
IC50 (vs. mono-acetylated H4 peptide)166 nMTR-FRET[1]
IC50 (vs. tetra-acetylated H4 peptide)22 nMTR-FRET[1]
KD85 nMMicroscale Thermophoresis (MST)[1]
KD120 nMBROMOscan[3]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
PA-1Ovarian CancerMTTCell ViabilityInhibition of growth[2]
SK-OV3Ovarian CancerMTTCell ViabilityInhibition of growth[2]
MCF7Breast CancerFRAPTarget EngagementDecreased half recovery time of GFP-ATAD2 at 1 µM[1][4]
NCI-H526Lung CancerGrowth InhibitionGI50Single-digit micromolar range[4]
MDA-MB-231Breast CancerGrowth InhibitionGI50Single-digit micromolar range[4]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PA-1, SK-OV3)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) should also be prepared.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis (Annexin V) Assay

This protocol is for detecting apoptosis in cancer cells treated with this compound using Annexin V staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

BAY850_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ATAD2 ATAD2 Acetylated_Histones Acetylated Histones ATAD2->Acetylated_Histones Binds to CENPE_Gene CENPE Gene ATAD2->CENPE_Gene Regulates Transcription_Repression Transcription Repression ATAD2->Transcription_Repression Leads to Chromatin Chromatin Acetylated_Histones->Chromatin Associated with CENPE_Gene->Transcription_Repression Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Repression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis BAY850 This compound BAY850->ATAD2 Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (or DMSO control) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis target Target Engagement (FRAP) incubation->target data_analysis Data Acquisition & Analysis viability->data_analysis apoptosis->data_analysis target->data_analysis results Results Interpretation data_analysis->results

References

Unveiling Chromatin Interactions with BAY-850: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)

For researchers, scientists, and drug development professionals investigating the epigenetic regulator ATAD2, the chemical probe BAY-850 offers a potent and selective tool. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) studies to explore the dynamics of ATAD2-chromatin interactions.

Introduction to this compound

This compound is a highly potent and isoform-selective small-molecule inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] ATAD2 is an epigenetic reader protein that recognizes acetylated histones via its bromodomain, playing a crucial role in various cellular processes, including gene transcription and DNA replication.[1] Overexpression of ATAD2 has been linked to poor prognoses in several types of cancer, making it a compelling therapeutic target.[1][2]

Unlike conventional bromodomain inhibitors that compete for the acetyl-lysine binding pocket, this compound exhibits an unconventional mechanism of action. It induces the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones and displaces it from chromatin.[1][2][4] This unique mode of action makes this compound a valuable chemical probe for dissecting the biological functions of ATAD2.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.

ParameterValueAssay TypeTarget/PeptideReference
IC₅₀ 22 nMTime-Resolved FRET (TR-FRET)Tetra-acetylated Histone H4 Peptide[1][4]
166 nMTime-Resolved FRET (TR-FRET)Mono-acetylated Histone H4 Peptide[1][2]
K_d 84.9 nMMicroScale Thermophoresis (MST)ATAD2A Bromodomain[5]
120 nMBROMOscanATAD2A Bromodomain[5]
Cellular Activity 1 µMFluorescence Recovery After Photobleaching (FRAP)Displacement of full-length ATAD2 from chromatin in MCF-7 cells[1][5]
5 µMCell-based assaysInduction of apoptosis and cell cycle arrest in ovarian cancer cells[4]
Selectivity >1 µMBroad panel screeningSelective over 32 other bromodomains (including ATAD2B), 354 kinases, and 25 GPCRs[4]

Mechanism of Action

This compound's distinct mechanism of action is a key feature for its use as a chemical probe. The following diagram illustrates how this compound modulates the interaction of ATAD2 with chromatin.

BAY850_Mechanism Mechanism of Action of this compound cluster_0 Normal Physiological State cluster_1 In the Presence of this compound Acetylated_Histone Acetylated Histone Tail Chromatin Chromatin Acetylated_Histone->Chromatin Part of ATAD2_Monomer ATAD2 (Monomer) ATAD2_Monomer->Acetylated_Histone Binds to ATAD2_Dimer ATAD2 Dimer (Inactive) BAY850 This compound BAY850->ATAD2_Monomer Induces Dimerization Blocked_Interaction Interaction Blocked ATAD2_Dimer->Blocked_Interaction Blocked_Interaction->Acetylated_Histone

Caption: Mechanism of this compound action on ATAD2.

Chromatin Immunoprecipitation (ChIP) Protocol using this compound

This protocol provides a detailed methodology for performing a ChIP experiment to investigate the effect of this compound on the genomic localization of ATAD2.

Experimental Design Considerations:

  • Cell Line Selection: Choose a cell line with detectable levels of ATAD2 expression.

  • This compound Concentration: Based on cellular activity data, a starting concentration of 1-5 µM is recommended. A dose-response experiment is advisable to determine the optimal concentration for your cell line.

  • Treatment Time: The duration of this compound treatment should be optimized. A time course experiment (e.g., 4, 8, 12, 24 hours) can help identify the optimal window for observing the displacement of ATAD2 from chromatin.

  • Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) as used for this compound.

    • Negative Control Compound: If available, use an inactive analog of this compound, such as BAY-460, to control for off-target effects.

    • IgG Control: A non-specific IgG antibody should be used in parallel with the anti-ATAD2 antibody to control for non-specific binding of chromatin to the beads.

    • Input DNA: A sample of sonicated chromatin that has not been subjected to immunoprecipitation should be processed in parallel to normalize the ChIP DNA.

Materials:

  • Cell culture reagents

  • This compound (and BAY-460, if available)

  • DMSO

  • Formaldehyde (37%)

  • Glycine

  • PBS (ice-cold)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • ChIP wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Proteinase K

  • RNase A

  • Anti-ATAD2 antibody (ChIP-grade)

  • Normal rabbit or mouse IgG (matched to the host species of the primary antibody)

  • Protein A/G magnetic beads

  • DNA purification kit

  • Reagents for qPCR or library preparation for ChIP-seq

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound, BAY-460 (if used), or vehicle (DMSO) for the optimized duration.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Pellet the nuclei and resuspend in nuclear lysis buffer.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer.

    • Set aside an aliquot as "Input" DNA.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Add the anti-ATAD2 antibody or control IgG to the pre-cleared chromatin.

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. The input sample should be processed in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction.

  • Downstream Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific genomic loci by quantitative PCR. Present data as a percentage of input.

    • ChIP-seq: Prepare libraries from the purified DNA for next-generation sequencing to identify genome-wide binding sites of ATAD2 and assess the impact of this compound treatment.

Experimental Workflow

The following diagram provides a visual representation of the ChIP experimental workflow when using this compound.

ChIP_Workflow ChIP Experimental Workflow with this compound Cell_Treatment 1. Cell Treatment (this compound / Vehicle) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Cell_Lysis 3. Cell & Nuclear Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation (Anti-ATAD2 / IgG) Chromatin_Shearing->Immunoprecipitation Washes 6. Stringent Washes Immunoprecipitation->Washes Elution_Reverse 7. Elution & Reverse Cross-linking Washes->Elution_Reverse DNA_Purification 8. DNA Purification Elution_Reverse->DNA_Purification Analysis 9. Downstream Analysis DNA_Purification->Analysis qPCR ChIP-qPCR Analysis->qPCR ChIP_seq ChIP-seq Analysis->ChIP_seq

Caption: Workflow for a ChIP experiment using this compound.

By following these guidelines and protocols, researchers can effectively utilize this compound as a chemical probe to investigate the role of ATAD2 in chromatin biology and its potential as a therapeutic target in various diseases.

References

Probing Protein Dynamics: BAY-850 for Fluorescence Recovery After Photobleaching (FRAP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain Containing 2 (ATAD2), an epigenetic reader protein implicated in various cancers.[1] Its unique mechanism of action, which involves inducing dimerization of the ATAD2 bromodomain and displacing it from acetylated histones on chromatin, makes it a valuable tool for studying ATAD2 function.[1] Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to investigate the mobility of fluorescently-labeled molecules within living cells. This document provides detailed application notes and protocols for utilizing this compound in FRAP experiments to quantitatively assess its impact on the chromatin binding dynamics of ATAD2.

Data Presentation

The following table summarizes the quantitative data from FRAP experiments performed on GFP-tagged ATAD2 in MCF7 breast cancer cells, demonstrating the effect of this compound on protein mobility.[1]

ConditionTarget ProteinTreatmentHalf-Recovery Time (t½) in seconds (Mean ± SD)Interpretation
Wild-TypeGFP-ATAD2Untreated13.7 ± 1.7Baseline mobility of ATAD2 bound to chromatin.
Experimental GFP-ATAD2 1 µM this compound 6.3 ± 1.2 Increased mobility, indicating displacement of ATAD2 from chromatin.
Negative ControlGFP-ATAD21 µM BAY-460 (inactive control)16.5 ± 3.2No significant change in mobility compared to untreated.
Genetic ControlGFP-ATAD2 Bromodomain MutantUntreated8.4 ± 1.2Increased mobility due to impaired chromatin binding, mimicking the effect of this compound.

Signaling Pathway

ATAD2 functions as a transcriptional coactivator by recognizing acetylated histones through its bromodomain, thereby facilitating the recruitment of transcription factors to chromatin. It is involved in several oncogenic signaling pathways.

ATAD2_Signaling_Pathway ATAD2 Signaling Pathway cluster_nucleus Nucleus cluster_pathways Associated Oncogenic Pathways ATAD2 ATAD2 Acetylated_Histones Acetylated Histones on Chromatin ATAD2->Acetylated_Histones Binds via Bromodomain Transcription_Factors Transcription Factors (e.g., ERα, AR, E2F, Myc) Acetylated_Histones->Transcription_Factors Recruits Oncogenic_Gene_Expression Oncogenic Gene Expression Transcription_Factors->Oncogenic_Gene_Expression Promotes Rb_E2F Rb/E2F-cMyc Pathway Oncogenic_Gene_Expression->Rb_E2F Steroid_Hormone Steroid Hormone Signaling Oncogenic_Gene_Expression->Steroid_Hormone Hedgehog Hedgehog Signaling Oncogenic_Gene_Expression->Hedgehog BAY850 This compound BAY850->ATAD2 Induces Dimerization & Inhibits Binding

Caption: ATAD2 binds to acetylated histones, promoting oncogenic gene expression.

Experimental Workflow

The general workflow for a FRAP experiment to assess the effect of this compound on ATAD2 mobility is outlined below.

FRAP_Workflow This compound FRAP Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_frap FRAP Imaging and Analysis Cell_Culture Culture MCF7 cells Transfection Transfect with GFP-ATAD2 plasmid Cell_Culture->Transfection Plating Plate cells on glass-bottom dishes Transfection->Plating Incubation Incubate with 1 µM this compound or control (e.g., DMSO, BAY-460) Plating->Incubation Pre_bleach Acquire pre-bleach images (low laser power) Incubation->Pre_bleach Photobleach Photobleach a region of interest (ROI) in the nucleus (high laser power) Pre_bleach->Photobleach Post_bleach Acquire post-bleach images (low laser power) over time Photobleach->Post_bleach Data_Analysis Measure fluorescence recovery in ROI and calculate t½ Post_bleach->Data_Analysis

Caption: Workflow for FRAP analysis of GFP-ATAD2 mobility with this compound.

Experimental Protocols

1. Cell Culture and Transfection

This protocol is based on the methodology used in the key reference paper by Fernández-Montalván et al., 2017, which utilized the MCF7 human breast adenocarcinoma cell line.

  • Materials:

    • MCF7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

    • Plasmid encoding a fusion of Green Fluorescent Protein (GFP) and full-length human ATAD2 (GFP-ATAD2)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • 35 mm glass-bottom dishes suitable for confocal microscopy

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Culture MCF7 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 70-80% confluency, seed them onto 35 mm glass-bottom dishes.

    • After 24 hours, transfect the cells with the GFP-ATAD2 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow 24-48 hours for protein expression before proceeding to the FRAP experiment.

2. Fluorescence Recovery After Photobleaching (FRAP) Protocol

This protocol is a generalized procedure for performing FRAP with a small molecule inhibitor and should be optimized for the specific confocal microscope being used.

  • Materials:

    • MCF7 cells expressing GFP-ATAD2 on glass-bottom dishes

    • This compound (1 mM stock in DMSO)

    • Control compounds: DMSO (vehicle) and BAY-460 (inactive control, 1 mM stock in DMSO)

    • Live-cell imaging medium (e.g., CO2-independent medium or standard medium in a stage-top incubator)

    • Confocal laser scanning microscope equipped with a high-power laser for bleaching (e.g., 488 nm argon laser) and a sensitive detector. The microscope should have an environmental chamber to maintain 37°C and 5% CO2.

  • Procedure:

    • Compound Treatment:

      • Prepare working solutions of this compound and BAY-460 at a final concentration of 1 µM in pre-warmed live-cell imaging medium. Also, prepare a vehicle control with the same final concentration of DMSO.

      • Replace the culture medium in the dishes with the treatment or control media and incubate for at least 1 hour at 37°C.

    • Microscope Setup:

      • Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

      • Identify a cell expressing a moderate level of GFP-ATAD2, with a clear nuclear localization of the fluorescent signal.

      • Set the imaging parameters to minimize photobleaching during pre- and post-bleach image acquisition. Use a low laser power (e.g., 1-5% of a 488 nm laser) and a fast scan speed.

    • FRAP Data Acquisition:

      • Pre-bleach: Acquire 5-10 images of the selected cell at a defined time interval (e.g., every 500 ms) to establish a baseline fluorescence intensity.

      • Photobleaching: Define a circular region of interest (ROI) of approximately 2-3 µm in diameter within the nucleus. Use a high-intensity laser pulse (e.g., 100% laser power for a short duration) to bleach the fluorescence within the ROI. The bleach depth should ideally be between 50-70%.

      • Post-bleach: Immediately after bleaching, acquire a time-lapse series of images (e.g., 100-200 frames at intervals of 500 ms to 1 s) to monitor the recovery of fluorescence into the bleached ROI.

    • Data Analysis:

      • Measure the mean fluorescence intensity within the bleached ROI, a non-bleached region of the same nucleus (to correct for photobleaching during acquisition), and a background region outside the cell for each time point.

      • Normalize the fluorescence recovery data. A common normalization formula is:

        • I_norm(t) = (I_roi(t) - I_bg(t)) / (I_nuc(t) - I_bg(t)) * (I_nuc_pre - I_bg_pre) / (I_roi_pre - I_bg_pre)

        • Where I_roi is the intensity in the bleached ROI, I_nuc is the intensity in the unbleached nuclear region, I_bg is the background intensity, _pre denotes the average pre-bleach intensity, and (t) denotes the intensity at a given time point.

      • Fit the normalized recovery curve to a single or double exponential function to determine the half-maximal recovery time (t½) and the mobile fraction.

      • Compare the t½ values between untreated, this compound treated, and control-treated cells. A significant decrease in t½ upon this compound treatment indicates an increase in the mobility of GFP-ATAD2, consistent with its displacement from the less mobile chromatin-bound state.

References

Application Notes and Protocols for ATAD2 Inhibition using BAY-850

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for utilizing BAY-850, a potent and selective chemical probe for the ATAD2 bromodomain. The following sections detail the biochemical and cellular characterization of this compound, along with protocols for key experiments to assess its activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across a range of biochemical and cellular assays. The data below is compiled from multiple studies to provide a comparative summary.

Table 1: Biochemical Activity of this compound Against ATAD2

Assay TypeSubstrate/LigandParameterValue (nM)Reference
TR-FRETMono-acetylated Histone H4 PeptideIC50166[1][2][3][4]
TR-FRETTetra-acetylated Histone H4 PeptideIC5022[1][2][5]
AlphascreenTetra-acetylated Histone H4 PeptideIC50157[1][2]
BROMOscanTetra-acetylated Histone H4 PeptideKd115[1][2]
Microscale Thermophoresis (MST)-Kd85[1][2]

Table 2: Cellular and In Vivo Activity of this compound

Assay/ModelCell Line/ModelParameterConcentration/DoseEffectReference
Fluorescence Recovery After Photobleaching (FRAP)MCF7Effective Concentration1 µMMaximal on-target cellular activity[1][2]
Cell ProliferationPA-1, SKOV3GI50Single-digit µMGrowth Inhibition[1]
In Vivo Xenograft ModelSKOV3Dose20 mg/kgReduced tumor volume and lung metastases[5]
Cell Cycle AnalysisPA-1, SKOV3Concentration5 µMInduces cell cycle arrest and apoptosis[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from published studies and serve as a guide for reproducing the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of this compound to disrupt the interaction between the ATAD2 bromodomain (BD) and acetylated histone peptides.

Materials:

  • GST-tagged ATAD2 BD

  • Biotinylated mono- or tetra-acetylated histone H4 peptide

  • Europium-labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound and control compounds (e.g., BAY-460)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add a fixed concentration of GST-ATAD2 BD and biotinylated histone H4 peptide to the wells of the microplate.

  • Add the diluted compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

  • Add a mixture of Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.

  • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cellular assay measures the ability of this compound to displace ATAD2 from chromatin in living cells.[1][2][7]

Materials:

  • MCF7 cells (or other suitable cell line)

  • Expression vector for GFP-tagged full-length ATAD2

  • Transfection reagent

  • Confocal microscope with a high-power laser for photobleaching

  • Cell culture medium

  • This compound and control compounds

Procedure:

  • Seed MCF7 cells on glass-bottom dishes.

  • Transfect the cells with the GFP-ATAD2 expression vector.

  • Allow cells to express the fusion protein for 24-48 hours.

  • Treat the cells with 1 µM this compound or a control compound for 1 hour.[2]

  • Mount the dish on the confocal microscope stage, maintaining appropriate environmental conditions (37°C, 5% CO2).

  • Identify a cell expressing GFP-ATAD2 and acquire a pre-bleach image of a region of interest (ROI) within the nucleus.

  • Use a high-intensity laser to photobleach the ROI.

  • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

  • Measure the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time (t1/2). A faster recovery time for this compound treated cells compared to untreated cells indicates displacement of ATAD2 from chromatin.[1][2]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • SKOV3 ovarian cancer cells (or other appropriate cancer cell line)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of SKOV3 cells and Matrigel into the flanks of the mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).[5]

  • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • If applicable, examine tissues like the lungs for evidence of metastasis.[5]

  • Plot tumor growth curves to compare the efficacy of this compound treatment to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the experimental design and mechanism of action of this compound.

BAY850_Discovery_Workflow cluster_0 Discovery and Screening cluster_1 Optimization and Validation DEL DNA-Encoded Library (65 billion compounds) Selection Affinity Selection (GST-ATAD2 BD) DEL->Selection Sequencing Deep Sequencing Selection->Sequencing Hit_ID Hit Identification Sequencing->Hit_ID Off_DNA_Synthesis Off-DNA Synthesis Hit_ID->Off_DNA_Synthesis Biochemical_Assays Biochemical & Biophysical Assays (TR-FRET, MST, etc.) Off_DNA_Synthesis->Biochemical_Assays SAR Structure-Activity Relationship (SAR) Optimization Biochemical_Assays->SAR BAY850 This compound (Potent & Selective Inhibitor) SAR->BAY850

Discovery workflow of this compound.

BAY850_Mechanism_of_Action cluster_0 Normal ATAD2 Function cluster_1 ATAD2 Inhibition by this compound ATAD2_monomer ATAD2 Monomer Acetylated_Histone Acetylated Histone ATAD2_monomer->Acetylated_Histone Binds to Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Promotes BAY850 This compound ATAD2_dimer ATAD2 Dimer (Inactive) BAY850->ATAD2_dimer Induces Dimerization Inhibited_Binding Binding to Acetylated Histone Blocked ATAD2_dimer->Inhibited_Binding

Mechanism of ATAD2 inhibition by this compound.

FRAP_Experimental_Workflow Start Seed & Transfect Cells (MCF7 with GFP-ATAD2) Treatment Treat with this compound (1 µM) or Vehicle Control Start->Treatment Microscopy Confocal Microscopy Treatment->Microscopy PreBleach Acquire Pre-Bleach Image Microscopy->PreBleach Bleach Photobleach Nuclear Region of Interest PreBleach->Bleach PostBleach Time-Lapse Imaging of Fluorescence Recovery Bleach->PostBleach Analysis Calculate Half-Maximal Recovery Time (t1/2) PostBleach->Analysis Result Faster t1/2 indicates ATAD2 displacement Analysis->Result

Fluorescence Recovery After Photobleaching workflow.

References

Probing the Epigenome: In Vivo Applications of BAY-850 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATAD2 (ATPase Family AAA Domain Containing 2), a protein implicated in various cancers. As an epigenetic regulator, ATAD2 plays a crucial role in chromatin organization and gene transcription. Its overexpression has been linked to poor prognosis in several malignancies, making it an attractive therapeutic target. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing key findings and detailing experimental protocols to guide researchers in their preclinical studies.

Efficacy of this compound in Ovarian Cancer Mouse Models

In vivo studies have demonstrated the potential of this compound in suppressing ovarian cancer progression. Pharmacological inhibition of ATAD2 with this compound has been shown to effectively reduce tumor growth and metastasis in mouse models of ovarian cancer.[1][2][3][4]

Quantitative Data Summary
Mouse ModelTreatment GroupTumor Growth Inhibition (TGI)Metastasis InhibitionReference
Ovarian Cancer XenograftThis compoundData not available in abstractSuppressed metastasis[2][3]
Ovarian Cancer Metastasis ModelThis compoundData not available in abstractReduced liver metastasis to 33.33% from 100% in control[2]

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of TGI) was not available in the public abstracts. Researchers are encouraged to consult the full-text articles for detailed results.

Experimental Protocols

Ovarian Cancer Xenograft Model

This protocol outlines a general procedure for establishing an ovarian cancer xenograft model to evaluate the efficacy of this compound.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-3, HO-8910)[5]

  • Immunocompromised mice (e.g., athymic nude mice)

  • This compound

  • Vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture ovarian cancer cells in appropriate media until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly by measuring the length and width with calipers.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the desired concentration and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be optimized based on the compound's properties. A control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study. At the endpoint, tumors can be excised and weighed for final analysis.

Ovarian Cancer Metastasis Model

This protocol describes a model to assess the effect of this compound on ovarian cancer metastasis.

Materials:

  • Ovarian cancer cell line with metastatic potential

  • Immunocompromised mice

  • This compound

  • Vehicle control

  • In vivo imaging system (optional)

Procedure:

  • Cell Implantation: Intraperitoneally inject the metastatic ovarian cancer cells into the mice.

  • Treatment: Begin treatment with this compound or vehicle control at a predetermined time point after cell injection.

  • Metastasis Assessment: At the end of the study, euthanize the mice and perform a thorough necropsy to identify and quantify metastatic lesions in various organs, particularly the liver.[2] In vivo imaging can also be used to monitor metastatic progression throughout the study if fluorescently or luminescently labeled cells are used.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the inhibition of the ATAD2 bromodomain, which in turn affects downstream signaling pathways involved in cell cycle progression and apoptosis.

BAY850_Mechanism_of_Action BAY850 This compound ATAD2 ATAD2 Bromodomain BAY850->ATAD2 Inhibits Histones Acetylated Histones ATAD2->Histones Binds to CENPE CENPE Expression ATAD2->CENPE Regulates CellCycle Cell Cycle Arrest CENPE->CellCycle Apoptosis Apoptosis CENPE->Apoptosis TumorGrowth Tumor Growth Suppression CellCycle->TumorGrowth Apoptosis->TumorGrowth Metastasis Metastasis Inhibition TumorGrowth->Metastasis

This compound Mechanism of Action

The following diagram illustrates a typical experimental workflow for in vivo studies of this compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment (this compound) Treatment (this compound) Randomization->Treatment (this compound) Control (Vehicle) Control (Vehicle) Randomization->Control (Vehicle) Efficacy Assessment Efficacy Assessment Treatment (this compound)->Efficacy Assessment Control (Vehicle)->Efficacy Assessment Tumor Volume Analysis Tumor Volume Analysis Efficacy Assessment->Tumor Volume Analysis Metastasis Quantification Metastasis Quantification Efficacy Assessment->Metastasis Quantification Survival Analysis Survival Analysis Efficacy Assessment->Survival Analysis Statistical Analysis Statistical Analysis Tumor Volume Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion Metastasis Quantification->Statistical Analysis Survival Analysis->Statistical Analysis

Experimental Workflow for In Vivo Studies

This compound in Prostate Cancer Mouse Models

While direct in vivo efficacy data for this compound in prostate cancer mouse models is not yet widely published, the role of ATAD2 in prostate cancer progression and metastasis suggests its potential as a therapeutic target.[6] Studies have shown that ATAD2 is involved in androgen receptor signaling, a key driver of prostate cancer.

Researchers interested in evaluating this compound in prostate cancer can adapt the general xenograft and metastasis protocols described above. Patient-derived xenograft (PDX) models of prostate cancer may also be valuable for these studies.

Pharmacokinetics

Disclaimer: These application notes and protocols are intended for guidance purposes only. Researchers should optimize experimental conditions based on their specific cell lines, mouse models, and research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols: BAY-850 as a Tool for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3][4] Its unique mechanism of action, which involves inducing the dimerization of the ATAD2 bromodomain, prevents the natural interaction between ATAD2 and acetylated histones.[1][2] This makes this compound an invaluable tool for elucidating the biological functions of ATAD2 in various cellular processes, including transcriptional regulation and DNA replication, and for exploring its role in diseases such as cancer.[3][5][6] These application notes provide detailed protocols for utilizing this compound to study protein-protein interactions involving ATAD2. A structurally related but inactive compound, BAY-460, is available as a negative control for experiments.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BAY-460, from various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of this compound

Assay TypeTargetParameterThis compoundBAY-460 (Negative Control)Reference
TR-FRETATAD2 BDIC₅₀166 nM> 10 µM[2]
AlphaScreenATAD2 BDIC₅₀157 nMInactive[1]
BROMOscanATAD2 BDKᴅ115 nMNo Activity at 10 µM[1]
Microscale Thermophoresis (MST)ATAD2 BDKᴅ85 nMN/A[2]

Table 2: Cellular Target Engagement of this compound

Assay TypeCell LineTargetParameterConcentration of this compoundResultReference
Fluorescence Recovery After Photobleaching (FRAP)MCF7GFP-tagged full-length ATAD2t₁̸₂ (half recovery time)1 µMDecreased t₁̸₂[1][2]

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effects of this compound on ATAD2 protein-protein interactions.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for ATAD2 Inhibition

This protocol describes how to measure the inhibition of the ATAD2 bromodomain interaction with an acetylated histone H4 peptide using a TR-FRET assay.

Materials:

  • Recombinant ATAD2 bromodomain (GST-tagged)

  • Biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac)

  • Terbium-cryptate labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-d2 (acceptor fluorophore)

  • This compound and BAY-460 (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume microtiter plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and BAY-460 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.

  • Prepare a master mix containing the ATAD2 bromodomain, biotinylated histone peptide, and anti-GST antibody in assay buffer.

  • Add 8 µL of the master mix to each well. A recommended starting concentration is 10 nM GST-ATAD2 and 100 nM biotin-H4 peptide.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Prepare a solution of Streptavidin-d2 in assay buffer.

  • Add 10 µL of the Streptavidin-d2 solution to each well.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

This protocol details how to assess the ability of this compound to displace ATAD2 from chromatin in living cells.

Materials:

  • MCF7 cells (or other suitable cell line)

  • Expression vector for GFP-tagged full-length ATAD2

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Confocal microscope with a high-power laser for photobleaching and a sensitive detector

  • This compound and BAY-460 (dissolved in DMSO)

  • Cell culture medium

Procedure:

  • Seed MCF7 cells on glass-bottom imaging dishes.

  • Transfect the cells with the GFP-ATAD2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Allow the cells to express the fusion protein for 24-48 hours.

  • Treat the cells with 1 µM this compound, 1 µM BAY-460, or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Mount the imaging dish on the confocal microscope stage, equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.

  • Identify a cell expressing a moderate level of GFP-ATAD2.

  • Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.

  • Photobleach the ROI using a high-intensity laser beam.

  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Analyze the fluorescence intensity in the bleached region over time, correct for photobleaching during image acquisition, and normalize the data.

  • Calculate the half-maximal recovery time (t₁̸₂) and the mobile fraction of GFP-ATAD2. A decrease in t₁̸₂ indicates displacement of the protein from chromatin.[1][2]

Visualizations

Mechanism of Action of this compound

BAY850_Mechanism cluster_0 Normal Interaction cluster_1 Inhibition by this compound ATAD2_BD ATAD2 Bromodomain (Monomer) Ac_Histone Acetylated Histone ATAD2_BD->Ac_Histone Binds to This compound This compound ATAD2_Dimer ATAD2 Bromodomain (Dimer) This compound->ATAD2_Dimer Induces Dimerization Ac_Histone_2 Acetylated Histone ATAD2_Dimer->Ac_Histone_2 Interaction Blocked

Caption: Mechanism of this compound inducing ATAD2 bromodomain dimerization and blocking histone binding.

ATAD2 Signaling Pathways in Cancer

ATAD2_Signaling cluster_transcription Transcriptional Regulation cluster_replication DNA Replication ATAD2 ATAD2 Transcription_Factors Transcription Factors (e.g., MYC, E2F, ERα, AR) ATAD2->Transcription_Factors Coactivator Target_Genes Target Gene Expression (Proliferation, Survival) Transcription_Factors->Target_Genes Activates ATAD2_rep ATAD2 New_Histones Newly Synthesized Di-acetylated Histone H4 ATAD2_rep->New_Histones Binds to Replication_Fork DNA Replication Fork New_Histones->Replication_Fork Associated with This compound This compound This compound->ATAD2 Inhibits This compound->ATAD2_rep Inhibits

Caption: this compound inhibits ATAD2's roles in transcriptional regulation and DNA replication.

Experimental Workflow for this compound Evaluation

Workflow Start Start: Hypothesis (ATAD2 is a target) Biochemical_Assays Biochemical Assays (TR-FRET, MST) Start->Biochemical_Assays Test in vitro potency Cellular_Assays Cellular Assays (FRAP) Biochemical_Assays->Cellular_Assays Validate in cells Mechanism_Studies Mechanism of Action Studies (Native MS, ITC) Cellular_Assays->Mechanism_Studies Elucidate mechanism Conclusion Conclusion: This compound is a selective probe Mechanism_Studies->Conclusion

Caption: A logical workflow for the characterization of this compound as an ATAD2 chemical probe.

References

Application Notes and Protocols for Cellular Target Engagement of BAY-850

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cellular target engagement of BAY-850, a potent and isoform-selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.

Introduction

This compound is a chemical probe that selectively inhibits the ATAD2 bromodomain, preventing its interaction with acetylated histones.[1][2][3][4][5] This inhibition disrupts ATAD2's role as an epigenetic regulator and transcriptional cofactor, which is often implicated in the progression of various cancers.[1][6] Validating the engagement of this compound with its cellular target, ATAD2, is a critical step in understanding its mechanism of action and therapeutic potential. These notes outline several key assays for this purpose.

Mechanism of Action of this compound

This compound functions by inducing the dimerization of the ATAD2 bromodomain, which in turn blocks the binding of acetylated lysine residues on histone tails.[1][7] This prevents the recruitment of ATAD2 to chromatin, thereby modulating gene expression.

BAY850_Mechanism cluster_0 Normal Cellular State cluster_1 This compound Treatment ATAD2 ATAD2 Histone Acetylated Histone ATAD2->Histone Binds ATAD2_dimer Inactive ATAD2 Dimer Chromatin Chromatin Histone->Chromatin Associated with BAY850 This compound BAY850->ATAD2 Induces Dimerization ATAD2_dimer->Histone Binding Blocked CETSA_Workflow A 1. Cell Culture and Treatment - Plate cells (e.g., MCF7) - Treat with this compound or vehicle control B 2. Heating - Aliquot cell suspension - Heat at various temperatures A->B C 3. Cell Lysis - Freeze-thaw cycles B->C D 4. Separation of Soluble and Precipitated Proteins - Centrifugation C->D E 5. Protein Quantification - Collect supernatant - Western Blot for ATAD2 D->E F 6. Data Analysis - Plot protein levels vs. temperature - Determine melting curve shift E->F FRAP_Workflow A 1. Cell Transfection - Transfect cells (e.g., MCF7) with GFP-tagged ATAD2 B 2. Cell Treatment - Treat with this compound or vehicle A->B C 3. Photobleaching - Bleach a region of interest (ROI) in the nucleus with a high-intensity laser B->C D 4. Image Acquisition - Acquire images at time intervals to monitor fluorescence recovery in the ROI C->D E 5. Data Analysis - Measure fluorescence intensity in the ROI over time - Calculate the half-maximal recovery time (t1/2) D->E

References

Application Notes and Protocols: Long-Term Storage and Stability of BAY-850 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the long-term storage and stability of BAY-850 solutions, a potent and isoform-selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1][2][3] Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity in research and drug development settings.

Overview of this compound

This compound is a chemical probe used to investigate the biological functions of ATAD2, an epigenetic regulator implicated in various cancers.[4][5][6] It acts by inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and chromatin.[4][5] Given its scientific value, understanding its stability is paramount for reproducible experimental outcomes.

Quantitative Data on Storage and Stability

The stability of this compound is dependent on whether it is in solid form or in a solvent. The following table summarizes the recommended storage conditions from various suppliers to ensure long-term stability.

FormStorage TemperatureDurationSource(s)
Solid Powder-20°C1 to 3 yearsProbechem, AbMole BioScience, Selleck Chemicals
4°C2 to 6 monthsProbechem, AbMole BioScience
In Solvent-80°C6 months to 2 yearsProbechem, AbMole BioScience, Selleck Chemicals, MedchemExpress
-20°C1 to 12 monthsProbechem, AbMole BioScience, Selleck Chemicals, MedchemExpress

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[3]

Signaling Pathway of this compound

This compound targets the ATAD2 bromodomain, a reader of acetylated lysine residues on histones. By inhibiting ATAD2, this compound disrupts key cellular processes involved in gene transcription and DNA replication.

BAY850_Signaling_Pathway cluster_nucleus Nucleus Histones Acetylated Histones ATAD2 ATAD2 Bromodomain Histones->ATAD2 recruits Chromatin Chromatin Remodeling & Gene Transcription ATAD2->Chromatin promotes BAY850 This compound BAY850->ATAD2 inhibits

Caption: Signaling pathway illustrating this compound's inhibition of the ATAD2 bromodomain.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for the stability testing of this compound solutions are not publicly available, a general workflow can be established based on industry-standard practices for small molecule drug stability.

The following diagram outlines a typical workflow for assessing the long-term stability of a compound like this compound.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_methods 4. Analytical Methods Prep Prepare this compound solutions in relevant solvents (e.g., DMSO) at various concentrations Storage Store aliquots under different conditions: - Temperature (-80°C, -20°C, 4°C, RT) - Light exposure (protected vs. exposed) Prep->Storage TimePoints Withdraw samples at defined intervals (e.g., 0, 1, 3, 6, 12 months) Storage->TimePoints Analytics Perform analytical testing TimePoints->Analytics HPLC HPLC-UV/MS Analytics->HPLC Potency Biological Assay (e.g., TR-FRET) Analytics->Potency Purity Assess Purity & Degradation Products HPLC->Purity

Caption: Generalized experimental workflow for long-term stability testing of this compound solutions.

To execute the analytical testing phase of the stability protocol, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or Mass Spectrometry (MS) detection is a cornerstone of stability testing.[7]

    • Purpose: To separate and quantify this compound from any potential degradants. This allows for the determination of the parent compound's purity over time.

    • Protocol Outline:

      • Develop a stability-indicating HPLC method capable of resolving this compound from its degradation products. This often involves testing various mobile phases, columns, and gradient conditions.

      • Prepare a standard curve of this compound to quantify its concentration in the stored samples.

      • Inject samples from each storage condition and time point.

      • Analyze the resulting chromatograms to determine the percentage of this compound remaining and to identify and quantify any new peaks corresponding to degradation products.

  • Mass Spectrometry (MS):

    • Purpose: To identify the chemical structure of any observed degradation products. This information is crucial for understanding the degradation pathways.

    • Protocol Outline:

      • Couple the HPLC system to a mass spectrometer (LC-MS).

      • Analyze the mass spectra of the degradation peaks to determine their molecular weights.

      • If necessary, perform tandem MS (MS/MS) to fragment the degradant ions and elucidate their structures.

  • Biological Activity Assay:

    • Purpose: To confirm that the chemical stability of this compound correlates with its biological function.

    • Protocol Outline:

      • Use a relevant biological assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which has been used to determine the IC50 of this compound against the ATAD2 bromodomain.[4][8]

      • Test the potency of this compound samples from each storage condition and time point.

      • Compare the IC50 values over time to assess any loss of biological activity.

Forced Degradation Studies

To understand potential degradation pathways, forced degradation studies are recommended during early-stage development.[9] This involves exposing this compound solutions to harsh conditions to accelerate degradation.

  • Conditions:

    • Acidic and Basic Hydrolysis: Incubate this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Oxidation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solution to UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the HPLC-MS methods described above to identify and characterize the degradation products. This information helps in developing formulations that protect the molecule from its primary degradation routes.

Conclusion

The long-term stability of this compound solutions is critical for its effective use in research and development. Adherence to the recommended storage conditions is essential. For comprehensive stability assessment, a systematic study employing chromatographic and biological assays is necessary to ensure both the chemical integrity and functional potency of this important chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BAY-850 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with the ATAD2 inhibitor, BAY-850.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a poorly soluble compound. Existing data indicates it is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in acetonitrile.[1] A solubility of 10 mM in DMSO has also been reported.[2] For in vivo applications, a specific formulation has been described.[3]

Q2: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A2: This is a common issue with poorly soluble compounds. When diluting a concentrated DMSO stock into an aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution. To mitigate this, try the following:

  • Slower, stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments with vigorous vortexing or stirring in between each addition.

  • Use of surfactants or co-solvents: Consider the inclusion of a small percentage of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final aqueous solution to improve solubility.

  • Optimize the final concentration: It's possible that the final desired concentration in the aqueous buffer exceeds the solubility limit of this compound. You may need to work at a lower final concentration.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A3: Yes, poor solubility can lead to inconsistent and unreliable results in biological assays. If this compound is not fully dissolved, the actual concentration of the compound in your assay will be lower and more variable than intended. Ensure that your final working solution is a true solution and not a suspension. Visually inspect your solutions for any signs of precipitation before adding them to your cells.

Q4: How can I prepare a stable, high-concentration stock solution of this compound?

A4: Given its limited solubility, preparing a high-concentration stock solution requires careful technique. The recommended starting solvent is DMSO. Refer to the detailed "Experimental Protocol for Preparing a this compound Stock Solution" in this guide for a step-by-step procedure.

Data Presentation

Table 1: Reported Solubility of this compound

SolventSolubility RangeSource
DMSO1-10 mg/mL (Sparingly soluble)[1]
DMSO10 mM[2]
Acetonitrile0.1-1 mg/mL (Slightly soluble)[1]

Experimental Protocols

Experimental Protocol for Preparing a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly into the amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to check for any undissolved particles.

    • If particles are still visible, you can gently warm the solution to 37°C for 5-10 minutes, followed by further vortexing.

    • Alternatively, sonication in a water bath for short intervals can aid dissolution.

  • Verification: Ensure the final solution is clear and free of any visible precipitate.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Experimental Protocol for Determining the Aqueous Solubility of this compound

Objective: To determine the kinetic and thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene for better compound recovery)

  • Plate shaker

  • Centrifuge with a plate rotor

  • HPLC-UV or LC-MS/MS for quantification

Methodology:

Part 1: Kinetic Solubility

  • Serial Dilution: Prepare a serial dilution of the this compound DMSO stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to corresponding wells of a new 96-well plate pre-filled with the aqueous buffer (e.g., 198 µL). This creates a range of this compound concentrations in a solution with a low final DMSO percentage.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., >3000 x g) for 20-30 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Analysis: The highest concentration at which no precipitation is observed is the kinetic solubility.

Part 2: Thermodynamic Solubility

  • Excess Compound: Add an excess amount of solid this compound powder to a vial containing the aqueous buffer.

  • Equilibration: Tightly seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the sample at high speed to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method. This concentration represents the thermodynamic solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Insolubility start Start: Insolubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution in aqueous buffer? check_stock->precip_dilution Yes prepare_fresh_stock Prepare fresh stock solution (See Protocol) check_stock->prepare_fresh_stock No inconsistent_results Inconsistent assay results? precip_dilution->inconsistent_results No optimize_dilution Optimize dilution method: - Slower addition - Vigorous mixing precip_dilution->optimize_dilution Yes check_dissolution Ensure complete dissolution in final assay medium inconsistent_results->check_dissolution Yes prepare_fresh_stock->check_stock add_solubilizers Consider adding solubilizers: - Surfactants (e.g., Tween-80) - Co-solvents (e.g., PEG300) optimize_dilution->add_solubilizers verify_concentration Verify final concentration is below solubility limit add_solubilizers->verify_concentration end_soluble Issue Resolved: Soluble this compound Solution verify_concentration->end_soluble check_dissolution->end_soluble

Caption: A flowchart outlining the steps to troubleshoot insolubility issues with this compound.

ATAD2_Signaling_Pathway Simplified ATAD2 Signaling in Cancer cluster_nucleus Nucleus cluster_pathways Oncogenic Pathways ATAD2 ATAD2 Chromatin Chromatin Remodeling ATAD2->Chromatin Binds to Histones Acetylated Histones Histones->ATAD2 Recognized by Transcription Gene Transcription Chromatin->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Survival Transcription->Survival pRB_E2F_cMYC pRB/E2F/c-MYC pRB_E2F_cMYC->ATAD2 Co-activates Steroid_Hormone Steroid Hormone (e.g., ER, AR) Steroid_Hormone->ATAD2 Co-activates PI3K_AKT PI3K/AKT PI3K_AKT->ATAD2 Interacts with BAY850 This compound BAY850->ATAD2 Inhibits (induces dimerization)

Caption: A diagram of the ATAD2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing BAY-850 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-850 in cell-based experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help optimize this compound concentration for maximal efficacy while maintaining cell viability.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause Suggested Solution
High cell death is observed even at low concentrations of this compound. 1. Cell line sensitivity: The cell line you are using may be particularly sensitive to this compound. 2. Off-target effects: While this compound is a selective ATAD2 inhibitor, high concentrations can lead to off-target cytotoxicity.[1] 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the optimal range for your specific cell line. 2. It is recommended to use this compound at concentrations of 1 µM for maximal on-target cellular activity and to avoid concentrations of ≥ 5 µM to prevent potential unspecific off-target effects.[1] 3. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.
No significant effect or the expected phenotype is not observed after this compound treatment. 1. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit ATAD2 in your cell line. 2. Short incubation time: The treatment duration may not be sufficient for the desired biological effect to manifest. 3. Compound inactivity: The this compound compound may have degraded.1. Gradually increase the concentration of this compound in your experiments. Refer to the dose-response data from similar cell lines if available. A concentration of 1 µM has been shown to be effective for cellular target engagement.[1][2] 2. Extend the incubation time. A time-course experiment can help determine the optimal treatment duration. 3. Ensure proper storage of this compound as per the manufacturer's instructions. Use a fresh stock of the compound for your experiments.
Inconsistent results are obtained across replicate experiments. 1. Cell culture variability: Variations in cell passage number, confluency, or health can lead to inconsistent responses. 2. Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. 3. Assay variability: The cell viability assay itself may have inherent variability.1. Use cells from the same passage number and ensure consistent cell seeding density and confluency at the start of each experiment. 2. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. 3. Optimize your cell viability assay protocol and include appropriate controls to monitor for variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and isoform-selective inhibitor of the ATPase family AAA-domain containing protein 2 (ATAD2) bromodomain.[2][3][4][5] It functions by specifically inducing dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones and chromatin.[3][6]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: A starting concentration of 1 µM is recommended for cell-based assays, as this has been shown to achieve maximal on-target activity in cells.[1][2] However, the optimal concentration can vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your system.

Q3: What are the IC50 values for this compound?

A3: The IC50 value for this compound can vary depending on the assay used. In a TR-FRET assay, it competes with the binding of a mono-acetylated histone H4 peptide to the ATAD2 bromodomain with an IC50 of 166 nM.[3][4][5][7][8] When displacing a tetra-acetylated H4 peptide, the IC50 is 22 nM.[3][7]

Q4: Is this compound cytotoxic?

A4: this compound can exhibit cytotoxic effects, particularly at higher concentrations (≥ 5 µM), which may be due to off-target effects.[1][3] It has been observed to induce apoptosis and cell cycle arrest in some cancer cell lines.[9] Therefore, it is crucial to perform a dose-response analysis to identify a concentration that is effective for ATAD2 inhibition without causing significant cytotoxicity.

Q5: How should I dissolve and store this compound?

A5: this compound is soluble in DMSO.[5][9] For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Assay Reference
IC50 (mono-acetylated H4 peptide) 166 nMTR-FRET[3][4][5][7][8]
IC50 (tetra-acetylated H4 peptide) 22 nMTR-FRET[3][7]
IC50 (tetra-acetylated peptide) 157 nMAlphaScreen[3][4]
KD 115 nMBROMOscan[3][4]
KD 85 nMMicroscale Thermophoresis (MST)[3]
Effective Cellular Concentration 1 µMFluorescence Recovery After Photobleaching (FRAP)[1][2]
Concentration for Off-Target Effects ≥ 5 µMNot specified[1]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Dose-Response Study

This protocol outlines the steps to determine the optimal concentration range of this compound for your experiments.

  • Range Finding: Based on published data, select a wide range of this compound concentrations to test (e.g., from 1 nM to 100 µM).

  • Experimental Setup: Follow the steps outlined in the Cell Viability Assay protocol, using your chosen range of this compound concentrations.

  • Data Collection: Collect cell viability data for each concentration at one or more time points.

  • Curve Fitting: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

  • Optimal Concentration Selection: Based on the dose-response curve, select a concentration that provides the desired level of inhibition without causing excessive cell death for your downstream experiments.

Visualizations

BAY850_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects BAY850 This compound ATAD2_mono ATAD2 Monomer BAY850->ATAD2_mono Binds to ATAD2_dimer ATAD2 Dimer ATAD2_mono->ATAD2_dimer Induces Dimerization Acetylated_Histones Acetylated Histones ATAD2_dimer->Acetylated_Histones Prevents Interaction Chromatin Chromatin ATAD2_dimer->Chromatin Prevents Interaction Gene_Transcription Target Gene Transcription Acetylated_Histones->Gene_Transcription Chromatin->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Determine Cell Line Sensitivity (Dose-Response Study) B Perform Cell Viability Assay (e.g., MTT) A->B C Calculate IC50 B->C D Select Optimal this compound Concentration C->D E Perform Downstream Assays (e.g., Gene Expression, Phenotypic Analysis) D->E F Analyze and Interpret Results E->F Troubleshooting_Tree Start Experiment Start Issue Unexpected Results? Start->Issue HighDeath High Cell Death? Issue->HighDeath Yes NoEffect No Effect? Issue->NoEffect No Sol_HighDeath1 Lower this compound Concentration HighDeath->Sol_HighDeath1 Yes Sol_HighDeath2 Check Solvent Concentration HighDeath->Sol_HighDeath2 Check First Success Successful Experiment NoEffect->Success No Sol_NoEffect1 Increase this compound Concentration NoEffect->Sol_NoEffect1 Yes Sol_NoEffect2 Increase Incubation Time Sol_NoEffect1->Sol_NoEffect2 Sol_NoEffect3 Check Compound Integrity Sol_NoEffect2->Sol_NoEffect3

References

Off-target effects of BAY-850 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-850. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a potent and isoform-selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1] Its unique mechanism of action involves inducing the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones on chromatin.[1] This cellularly active probe has a maximal on-target activity at a concentration of 1 µM.[1]

Q2: I am observing significant cytotoxicity in my cell-based assays with this compound at concentrations above 1 µM. Is this related to its on-target ATAD2 inhibition?

A2: It is unlikely that the cytotoxicity observed at high concentrations of this compound is solely due to its on-target inhibition of the ATAD2 bromodomain. Studies have shown that the cytotoxic effects of this compound do not strongly correlate with its potency for ATAD2 inhibition and are observed in both cancer and non-transformed cell lines.[1] Furthermore, treatment with this compound did not significantly alter the expression of known ATAD2 target genes, suggesting a disconnect between the observed growth inhibition and on-target activity.[1]

Q3: What is the recommended concentration range for using this compound in cell-based experiments to ensure on-target specificity?

A3: For cell-based assays, it is recommended to use this compound at a concentration of 1 µM to achieve maximal on-target activity while minimizing the potential for off-target effects.[1] The Structural Genomics Consortium (SGC) advises against using concentrations of 5 µM or higher to avoid unspecific off-target effects.

Q4: Has this compound been profiled against other protein families for off-target activity?

A4: Yes, this compound has been extensively profiled for selectivity. It showed no inhibitory activity against a panel of 354 kinases and exhibited high selectivity against a broad panel of bromodomains.[1] However, at high concentrations, modest effects on a few G-protein coupled receptors (GPCRs) were observed.[1]

Troubleshooting Guide

Issue: Unexpected Cellular Phenotype Observed

Problem: You are observing a cellular phenotype that is not consistent with the known functions of ATAD2, even when using this compound at concentrations around 1 µM.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects at High Local Concentrations: Even at a bulk concentration of 1 µM, local concentrations within cellular compartments could be higher, potentially leading to off-target effects.

    • Recommendation: Perform a dose-response experiment to determine the minimal concentration of this compound required to observe your phenotype of interest. If the phenotype is only present at concentrations significantly higher than the IC50 for ATAD2 engagement, it may be an off-target effect.

  • Use of a Negative Control: To confirm that the observed phenotype is due to a specific interaction of this compound and not a general compound effect, it is crucial to use a structurally related but inactive control compound.

    • Recommendation: BAY-460 is the recommended negative control for this compound. It is structurally similar but has a significantly reduced potency against ATAD2. If the phenotype is not observed with BAY-460 at the same concentration, it is more likely to be a specific effect of this compound.

Issue: High Background or Inconsistent Results in Biochemical Assays

Problem: You are experiencing high background noise or inconsistent IC50 values in your in vitro assays with this compound.

Possible Causes and Troubleshooting Steps:

  • Assay Conditions: The biochemical potency of this compound can be influenced by the specific assay conditions, such as the acetylation state of the histone peptide used.

    • Recommendation: this compound shows higher potency when a tetra-acetylated histone H4 peptide is used as a substrate compared to a mono-acetylated peptide.[1] Ensure your assay conditions are optimized and consistent. Refer to the detailed experimental protocols for guidance.

  • Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific inhibition and assay interference.

    • Recommendation: Ensure proper solubilization of this compound and include detergents like Triton X-100 or Tween-20 in your assay buffer, if compatible with your assay format, to minimize aggregation.

Off-Target Profile of this compound at High Concentrations

Comprehensive selectivity profiling has demonstrated that this compound is a highly selective chemical probe for ATAD2. However, at concentrations significantly exceeding those required for ATAD2 inhibition, some off-target activities have been noted.

Kinase Selectivity

This compound was screened against a panel of 354 kinases at a concentration of 10 µM and showed no significant inhibitory activity.

Table 1: Summary of Kinase Selectivity Screen of this compound

Parameter Value
Number of Kinases Screened 354
This compound Concentration 10 µM

| Observed Inhibition | No significant activity |

Data sourced from the supplementary information of Fernández-Montalván et al., ACS Chem. Biol. 2017, 12, 11, 2730–2736.

G-Protein Coupled Receptor (GPCR) Interactions

At a concentration of 10 µM, this compound exhibited modest binding to a small number of GPCRs.

Table 2: GPCR Binding Profile of this compound at 10 µM

GPCR Target % Inhibition of Radioligand Binding
α1A-adrenergic 32%
α2A-adrenergic 41%
D1 (dopamine) 36%
M1 (muscarinic) 35%
M2 (muscarinic) 30%
M3 (muscarinic) 48%

| H1 (histamine) | 33% |

Data represents the percentage inhibition of radioligand binding at a single high concentration of this compound (10 µM) and should be interpreted as potential low-affinity interactions. Data sourced from the supplementary information of Fernández-Montalván et al., ACS Chem. Biol. 2017, 12, 11, 2730–2736.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of this compound

OnTargetPathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones Transcription_Regulation Transcription Regulation Acetylated_Histones->Transcription_Regulation Promotes ATAD2_Monomer ATAD2 (Monomer) ATAD2_Monomer->Acetylated_Histones Binds to ATAD2_Dimer ATAD2 (Dimer) ATAD2_Monomer->ATAD2_Dimer ATAD2_Dimer->Acetylated_Histones Binding Blocked BAY850 This compound BAY850->ATAD2_Monomer Binds & Induces Dimerization

Caption: On-target mechanism of this compound in the nucleus.

Potential Off-Target Signaling at High Concentrations

OffTargetPathway cluster_cell Cellular Environment High_BAY850 High Conc. This compound GPCRs Certain GPCRs (e.g., Adrenergic, Muscarinic) High_BAY850->GPCRs Low-affinity binding Downstream_Signaling Uncharacterized Downstream Signaling GPCRs->Downstream_Signaling May trigger Cytotoxicity Cytotoxicity Downstream_Signaling->Cytotoxicity May contribute to

References

Interpreting unexpected results with BAY-850 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-850. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and isoform-selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] Unlike conventional bromodomain inhibitors that act as competitive antagonists for acetylated histones, this compound has an unusual mode of action. It specifically induces the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones and chromatin.[1][3][4] This isoform-selective nature makes it a valuable tool for studying the specific biological functions of ATAD2.[1]

Q2: I'm observing significant cytotoxicity in my cell line with this compound treatment, but I don't see the expected changes in the expression of known ATAD2 target genes. Is this normal?

This is a key observation that has been reported in the literature and is a critical aspect of interpreting results with this compound. Studies have shown a disconnect between the cytotoxic effects of this compound and its direct inhibition of ATAD2 bromodomain function in some contexts.[1] While this compound effectively engages ATAD2 in cells at concentrations around 1 µM, the growth inhibition and cytotoxic effects are often observed at higher concentrations and may not correlate with the downregulation of previously identified ATAD2 target genes.[1] This suggests that the cytotoxic mechanism may be independent of its ATAD2 inhibitory activity or may involve other, yet to be fully elucidated, downstream pathways.

Q3: What are the recommended concentrations of this compound for cellular assays?

For on-target ATAD2 bromodomain inhibition in cellular assays, a concentration of 1 µM is recommended to achieve maximal target engagement.[1][4] It is advised to avoid concentrations of 5 µM or higher to minimize potential unspecific off-target effects.[5]

Q4: Is there an inactive control compound available for this compound?

Yes, BAY-460 is the recommended inactive companion control compound.[5] BAY-460 is structurally related to this compound but has a significantly reduced potency against ATAD2. It is inactive in cellular assays at concentrations where this compound shows clear on-target effects.[1][4] Using BAY-460 as a negative control is crucial to distinguish between on-target ATAD2-related effects and potential off-target or compound-specific effects.

Troubleshooting Guides

Issue 1: Discrepancy between Cytotoxicity and ATAD2 Target Gene Expression

Symptoms:

  • Significant cell death or growth inhibition is observed upon this compound treatment.

  • No significant change in the mRNA or protein levels of well-established ATAD2 target genes (e.g., certain cell cycle regulators).

Potential Causes and Troubleshooting Steps:

  • Off-Target Effects at High Concentrations: As mentioned in the FAQs, the cytotoxic effects of this compound might be due to off-target activities at higher concentrations.

    • Recommendation: Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to the concentration where you observe cytotoxicity. Correlate the phenotypic outcome with on-target ATAD2 engagement using a target engagement assay like CETSA (see Experimental Protocols). It is recommended to use concentrations at or below 1 µM for cellular assays to ensure on-target activity.[5]

  • Alternative Signaling Pathways: In some cellular contexts, this compound's effects on cell viability may be mediated by pathways other than the direct transcriptional regulation of known ATAD2 targets. For instance, in ovarian cancer cells, this compound treatment has been shown to alter the expression of centromere regulatory genes, particularly CENPE, leading to cell-cycle arrest and apoptosis.[6]

    • Recommendation: Broaden your downstream analysis. Consider performing RNA-sequencing or proteomic analysis to identify differentially expressed genes or proteins that are not canonical ATAD2 targets. This may reveal the specific pathway being affected in your experimental model.

  • Use of a Negative Control: It is essential to confirm that the observed cytotoxicity is specific to this compound's structure and not a general compound effect.

    • Recommendation: Repeat the experiment including the inactive control compound, BAY-460, at the same concentrations. If BAY-460 does not induce a similar cytotoxic effect, it strengthens the hypothesis that the effect of this compound is specific, although not necessarily via ATAD2 bromodomain inhibition.

Issue 2: Lack of a Clear Phenotypic Effect at Low Micromolar Concentrations

Symptoms:

  • No significant change in cell viability, proliferation, or other expected phenotypes is observed at concentrations of 1 µM or below, despite confirming target engagement.

Potential Causes and Troubleshooting Steps:

  • Cell Line Dependence: The functional consequence of ATAD2 inhibition can be highly cell-context dependent. Some cell lines may not rely on ATAD2 for survival or proliferation.

    • Recommendation: If possible, test this compound in multiple cell lines, including those known to be sensitive to ATAD2 knockdown. The original research noted that this compound was similarly active on non-transformed and cancer cells, suggesting that its cytotoxic effects are not specific to cancer cells.[1]

  • Redundant Pathways: Other bromodomain-containing proteins or parallel signaling pathways might compensate for the inhibition of ATAD2 function.

    • Recommendation: Consider combination treatments. If you hypothesize that a specific pathway is compensating for ATAD2 inhibition, try co-treating with an inhibitor of that pathway.

  • Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes.

    • Recommendation: Try alternative or more sensitive assays. For example, if a simple viability assay is negative, consider more specific assays like cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or migration/invasion assays.

Issue 3: Potential for Acquired Resistance

While specific mechanisms of acquired resistance to this compound have not yet been reported, insights can be drawn from studies on other bromodomain inhibitors, particularly BET inhibitors.

Potential Mechanisms of Resistance (Hypothesized for this compound):

  • Kinome Reprogramming: Cells may adapt to ATAD2 inhibition by activating compensatory pro-survival kinase signaling networks.[1] This has been observed as a mechanism of resistance to BET bromodomain inhibitors.[1]

  • Upregulation of Efflux Pumps: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.

  • Alterations in Downstream Pathways: Cells might develop mutations or epigenetic changes in downstream effector pathways that bypass the need for ATAD2 function.

  • BRD4-Independent Proliferation: In the context of BET inhibitors, resistant cells have been shown to maintain proliferation in a manner that is independent of the bromodomain function of BRD4.[7][8] A similar mechanism could potentially arise for ATAD2.

Troubleshooting and Investigation of Resistance:

  • Generate Resistant Cell Lines: Develop resistant cell lines by long-term culture in the presence of escalating concentrations of this compound.

  • Multi-omics Analysis: Compare the transcriptome, proteome, and kinome of the resistant cells to the parental sensitive cells to identify changes in signaling pathways.

  • Combination Therapies: Based on the identified resistance mechanisms, explore combination therapies to overcome resistance. For example, if kinome reprogramming is observed, co-treatment with a relevant kinase inhibitor could restore sensitivity.

Data Presentation

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/PeptideValueReference
TR-FRET ATAD2 BD + Mono-acetylated Histone H4 PeptideIC₅₀: 166 nM[1][2]
TR-FRET ATAD2 BD + Tetra-acetylated Histone H4 PeptideIC₅₀: 22 nM[1][2][9]
Alphascreen ATAD2 BD + Tetra-acetylated Histone H4 PeptideIC₅₀: 157 nM[7]
BROMOscan ATAD2 BDKd: 115 nM[7]
Microscale Thermophoresis (MST) ATAD2 BDKd: 85 nM[4]
Cellular Target Engagement (FRAP) Full-length ATAD2 in MCF7 cellsMaximal activity at 1 µM[1][4]

Table 2: Growth Inhibition (GI₅₀) of this compound in Various Cell Lines

Cell LineCell TypeGI₅₀ (µM)Reference
NCI-H526 Small Cell Lung CancerSingle-digit µM range[1]
MCF7 Breast CancerSingle-digit µM range[1]
MDA-MB-231 Breast CancerSingle-digit µM range[1]
HMEC Non-transformed Mammary EpithelialSimilarly active to cancer cells[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to confirm that this compound is engaging with its target, ATAD2, in a cellular context.

Principle: Ligand binding can increase the thermal stability of a target protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.

Methodology:

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with either DMSO (vehicle control), this compound (e.g., 1 µM), or BAY-460 (e.g., 1 µM) for a desired time (e.g., 1-4 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble ATAD2 in each sample by Western blotting using an anti-ATAD2 antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve.

Expected Result: In the presence of this compound, the melting curve for ATAD2 should shift to the right, indicating an increase in its thermal stability compared to the DMSO and BAY-460 treated samples.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

This protocol is a generalized procedure to measure the mobility of ATAD2 in the nucleus and assess the effect of this compound on its chromatin association.

Principle: FRAP measures the dynamics of fluorescently labeled molecules. By photobleaching a specific region of the nucleus, the rate of fluorescence recovery provides information about the mobility of the labeled protein. Inhibition of ATAD2's interaction with chromatin by this compound is expected to increase its mobility.

Methodology:

  • Cell Preparation:

    • Transfect your cells of interest (e.g., MCF7) with a plasmid expressing a fluorescently tagged full-length ATAD2 (e.g., GFP-ATAD2).

    • Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

  • Cell Treatment:

    • Treat the cells with DMSO, this compound (1 µM), or BAY-460 (1 µM) for 1 hour prior to imaging.

  • FRAP Experiment:

    • Mount the dish on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂.

    • Identify a cell expressing GFP-ATAD2.

    • Acquire a few pre-bleach images of the nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Calculate the half-maximal recovery time (t₁/₂) and the mobile fraction.

Expected Result: Treatment with 1 µM of this compound should result in a decreased half-maximal recovery time (t₁/₂) of GFP-tagged ATAD2 compared to untreated or BAY-460-treated cells, indicating that this compound displaces ATAD2 from the less mobile chromatin-bound state.[1][4]

Mandatory Visualizations

BAY850_Mechanism cluster_0 Normal ATAD2 Function cluster_1 This compound Treatment ATAD2_mono ATAD2 (Monomer) Ac_Histone Acetylated Histone ATAD2_mono->Ac_Histone Binds Gene_Expr Target Gene Expression ATAD2_mono->Gene_Expr Regulates ATAD2_dimer ATAD2 Dimer (Inactive) Chromatin Chromatin BAY850 This compound BAY850->ATAD2_mono Induces Dimerization Altered_Pheno Altered Cellular Phenotype (e.g., Cytotoxicity) BAY850->Altered_Pheno May directly lead to Inhibition Inhibition of Chromatin Binding ATAD2_dimer->Inhibition Inhibition->Gene_Expr Disrupted

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Unexpected Result with this compound Q1 Is cytotoxicity observed without expected target gene changes? Start->Q1 A1_Yes Potential Off-Target Effect or Alternative Pathway Q1->A1_Yes Yes A1_No Proceed to next question Q1->A1_No No Step1 Dose-response with CETSA/FRAP A1_Yes->Step1 Step2 Use BAY-460 negative control A1_Yes->Step2 Step3 Broaden downstream analysis (e.g., RNA-seq) A1_Yes->Step3 Q2 Is there a lack of phenotype at low µM concentrations? A1_No->Q2 A2_Yes Check Cell Line Dependence, Assay Sensitivity, and Confirm Target Engagement Q2->A2_Yes Yes A2_No Experiment proceeding as expected or different issue Q2->A2_No No A2_Yes->Step1 Step4 Test in multiple cell lines A2_Yes->Step4

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: BAY-850 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with BAY-850, a potent and selective ATAD2 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and isoform-selective small-molecule inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1] Its primary mechanism of action involves inducing the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones.[2][3][4] This ultimately disrupts the chromatin-related functions of ATAD2.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure stability and minimize variability, this compound should be stored as a solid at -20°C for up to four years.[5] For experimental use, it is typically dissolved in a solvent like DMSO. Solubility information is provided in the table below. Prepare fresh working solutions from a stock solution on the day of the experiment to avoid degradation.

Q3: What is the purpose of the negative control compound, BAY-460?

BAY-460 is a structurally related analog of this compound with significantly reduced activity against ATAD2.[6] It is an essential tool to differentiate between on-target effects of this compound and potential off-target or non-specific effects. Any phenotype observed with this compound but not with BAY-460 at the same concentration is more likely to be a result of ATAD2 inhibition.

Q4: What are the known off-target effects or cytotoxicity concerns with this compound?

While this compound is highly selective for ATAD2 over other bromodomains, kinases, and GPCRs, it is important to be aware of potential off-target effects, especially at higher concentrations.[5] Studies have shown that at concentrations of 5 µM or higher, cytotoxic effects may not be directly linked to ATAD2 bromodomain inhibition.[2][6] Therefore, it is recommended to use the lowest effective concentration and not to exceed concentrations of 5 µM in cellular assays to minimize the risk of unspecific off-target effects.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Inconsistent IC50 Values in Biochemical Assays

Problem: Significant variability in the half-maximal inhibitory concentration (IC50) of this compound is observed across different biochemical assays or even between replicates of the same assay.

Potential Cause Troubleshooting Recommendation
Reagent Instability Ensure all reagents, including the purified ATAD2 protein, substrate, and this compound, are properly stored and handled. Prepare fresh dilutions of this compound for each experiment.
Assay Conditions Optimize and standardize assay conditions such as buffer composition, pH, temperature, and incubation times. Even minor variations can impact enzyme kinetics and inhibitor potency.
Enzyme Concentration The IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. Use a consistent and validated concentration of ATAD2 in all assays.
Solvent Effects High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can inhibit enzyme activity. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
Assay Technology Different assay formats (e.g., TR-FRET, AlphaScreen) can yield slightly different IC50 values due to their distinct detection principles.[2] Be consistent with the chosen technology and compare results within the same assay type.
Low or No Activity in Cell-Based Assays

Problem: this compound does not show the expected biological effect in a cellular context, such as inhibition of cell proliferation or changes in gene expression.

Potential Cause Troubleshooting Recommendation
Cell Permeability While this compound has been shown to be cellularly active, its permeability can vary between cell lines.[7] If poor uptake is suspected, consider using permeabilization agents (with appropriate controls) or extending the incubation time.
Compound Stability in Media This compound may be unstable in certain cell culture media over long incubation periods. Test the stability of this compound in your specific media and consider replenishing the compound for long-term experiments.
Cell Line Dependence The cellular response to ATAD2 inhibition can be highly dependent on the genetic background and signaling pathways active in a particular cell line.[8][9] Use cell lines where ATAD2 is known to play a critical role.
Incorrect Concentration The effective concentration in a cellular assay may be different from the biochemical IC50. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. Maximal on-target cellular activity has been observed at 1 µM.[2]
Use of Negative Control Always include the inactive control, BAY-460, to confirm that the observed lack of effect is not due to a general cellular insensitivity or experimental artifact.[6]
Variability in Fluorescence Recovery After Photobleaching (FRAP) Experiments

Problem: High variability in the fluorescence recovery times is observed when assessing the displacement of ATAD2 from chromatin by this compound.

Potential Cause Troubleshooting Recommendation
Photobleaching Parameters The intensity and duration of the laser pulse for photobleaching should be optimized to efficiently bleach the region of interest without causing significant phototoxicity. Use consistent laser settings across all experiments.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can exhibit altered protein dynamics.
Expression Levels If using a fluorescently tagged ATAD2 construct, ensure consistent and moderate expression levels. Overexpression can lead to protein aggregation and altered localization, affecting FRAP measurements.
Image Acquisition Settings Use identical image acquisition settings (e.g., laser power, exposure time, time intervals) for all samples to ensure comparability.
Data Analysis Standardize the data analysis workflow, including background subtraction, normalization, and curve fitting, to minimize variability introduced during post-acquisition processing.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 (vs. mono-acetylated H4 peptide) 166 nMTR-FRET[1][2]
IC50 (vs. tetra-acetylated H4 peptide) 22 nMTR-FRET[5]
IC50 (vs. tetra-acetylated H4 peptide) 157 nMAlphaScreen[2]
KD 115 nMBROMOscan[2]
Maximal On-Target Cellular Activity 1 µMFRAP[2]
Storage -20°C-[5]
Stability ≥ 4 years-[5]
Solubility (DMSO) Sparingly soluble: 1-10 mg/ml-[5]
Solubility (Acetonitrile) Slightly soluble: 0.1-1 mg/ml-[5]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (TR-FRET)

This protocol provides a general framework for determining the IC50 of this compound against ATAD2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition and Analysis prep_buffer Prepare Assay Buffer prep_atad2 Dilute ATAD2 Protein prep_peptide Prepare Acetylated Histone Peptide prep_bay850 Prepare Serial Dilutions of this compound add_bay850 Add this compound/Controls to Wells add_atad2 Add ATAD2 to Wells add_bay850->add_atad2 incubate1 Incubate (e.g., 15 min at RT) add_atad2->incubate1 add_peptide Add Peptide and Detection Reagents incubate1->add_peptide incubate2 Incubate (e.g., 60 min at RT) add_peptide->incubate2 read_plate Read Plate on TR-FRET Reader incubate2->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Workflow for a typical in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Dilute purified ATAD2 protein to the desired final concentration in the assay buffer.

    • Prepare the acetylated histone H4 peptide substrate and the donor/acceptor fluorophore-labeled detection reagents according to the manufacturer's instructions.

    • Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. Include a DMSO-only control.

  • Assay Procedure:

    • Add the diluted this compound or control solutions to the wells of a microplate.

    • Add the diluted ATAD2 protein to the wells and mix gently.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the acetylated histone peptide and detection reagents.

    • Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Analysis:

    • Measure the TR-FRET signal using a suitable plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using Fluorescence Recovery After Photobleaching (FRAP)

This protocol outlines the key steps for measuring the displacement of GFP-tagged ATAD2 from chromatin in live cells upon treatment with this compound.[2][7]

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_frap FRAP Imaging and Analysis seed_cells Seed Cells on Glass-Bottom Dishes transfect Transfect with GFP-ATAD2 Plasmid seed_cells->transfect incubate_transfection Incubate for 24-48 hours transfect->incubate_transfection add_compound Add this compound or BAY-460 (Control) incubate_transfection->add_compound incubate_compound Incubate for a Defined Period (e.g., 1 hour) add_compound->incubate_compound pre_bleach Acquire Pre-Bleach Images incubate_compound->pre_bleach bleach Photobleach Region of Interest (ROI) pre_bleach->bleach post_bleach Acquire Post-Bleach Image Series bleach->post_bleach analyze Analyze Fluorescence Recovery Curve post_bleach->analyze

Experimental workflow for FRAP analysis of ATAD2 dynamics.

Methodology:

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., MCF7) on glass-bottom imaging dishes.[2]

    • Transfect the cells with a plasmid encoding a fluorescently tagged (e.g., GFP) full-length ATAD2.

    • Allow the cells to express the protein for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with the desired concentration of this compound (e.g., 1 µM) or the negative control BAY-460 for a specified time (e.g., 1 hour).[2] Include a vehicle-treated control group.

  • FRAP Microscopy:

    • Mount the imaging dish on a confocal microscope equipped for live-cell imaging and FRAP.

    • Identify a cell with a moderate expression level of GFP-ATAD2.

    • Acquire a few images before photobleaching to establish a baseline fluorescence intensity.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition and normalize the data.

    • Calculate the mobile fraction and the half-maximal recovery time (t½) by fitting the recovery curve to an appropriate model. A faster t½ for this compound treated cells compared to controls indicates displacement of ATAD2 from chromatin.

Signaling Pathway

ATAD2 is involved in multiple signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting the downstream effects of this compound.

G cluster_upstream Upstream Regulators cluster_downstream Downstream Effects E2F E2F ATAD2 ATAD2 E2F->ATAD2 cMyc c-Myc cMyc->ATAD2 ER Estrogen Receptor ER->ATAD2 AR Androgen Receptor AR->ATAD2 proliferation Cell Proliferation ATAD2->proliferation survival Cell Survival ATAD2->survival transcription Gene Transcription ATAD2->transcription dna_rep DNA Replication ATAD2->dna_rep BAY850 This compound BAY850->ATAD2 Inhibits

Simplified overview of ATAD2's role in cellular signaling pathways.

ATAD2 acts as a transcriptional co-regulator for several key oncogenic transcription factors, including E2F, c-Myc, the estrogen receptor (ER), and the androgen receptor (AR).[8][9][10][11] By interacting with these factors, ATAD2 promotes the expression of genes involved in cell proliferation, survival, and DNA replication.[10] this compound, by inhibiting ATAD2, can disrupt these oncogenic signaling cascades.

References

Technical Support Center: Addressing Resistance to BAY-850 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential resistance to the ATAD2 bromodomain inhibitor, BAY-850, in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound. What are the potential reasons?

A1: Reduced sensitivity to this compound can arise from several factors. These can be broadly categorized as experimental variability or the development of biological resistance.

  • Experimental Issues:

    • Inconsistent drug concentration or stability.

    • Variations in cell culture conditions (e.g., cell density, passage number, serum batch).

    • Problems with the viability assay itself.

  • Biological Resistance Mechanisms:

    • Decreased intracellular drug concentration (e.g., increased drug efflux).

    • Alterations in the drug target, ATAD2.

    • Changes in downstream signaling pathways that bypass the effect of ATAD2 inhibition.

    • Activation of compensatory signaling pathways.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response experiment to compare the IC50 value of your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. It is also recommended to include the inactive control compound, BAY-460, to rule out non-specific effects.

Q3: What are the known and potential molecular mechanisms of resistance to bromodomain inhibitors like this compound?

A3: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other bromodomain inhibitors can provide insights. Potential mechanisms include:

  • Target Alterations:

    • Mutations in the ATAD2 bromodomain that prevent this compound binding or dimerization.

    • Increased expression of ATAD2, requiring higher concentrations of the inhibitor for a therapeutic effect.

  • Drug Efflux:

    • Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Pathway Rewiring:

    • Activation of parallel signaling pathways that compensate for the inhibition of ATAD2-dependent transcription.

    • Changes in the expression or activity of co-factors that interact with ATAD2.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line.

This guide will walk you through the steps to investigate the potential mechanisms of resistance.

Workflow for Investigating this compound Resistance

cluster_0 Initial Observation cluster_1 Verification cluster_2 Mechanism Investigation cluster_3 Target-Level Analysis Details cluster_4 Pathway-Level Analysis Details cluster_5 Drug Efflux Analysis Details Increased_IC50 Increased IC50 of this compound Observed Confirm_IC50 Confirm IC50 Shift (Dose-Response Curve vs. Parental Line) Increased_IC50->Confirm_IC50 Rule_Out_Artifacts Rule out Experimental Artifacts (Fresh drug, consistent cell culture) Confirm_IC50->Rule_Out_Artifacts Target_Analysis Target-Level Analysis Rule_Out_Artifacts->Target_Analysis Pathway_Analysis Pathway-Level Analysis Rule_Out_Artifacts->Pathway_Analysis Efflux_Analysis Drug Efflux Analysis Rule_Out_Artifacts->Efflux_Analysis ATAD2_Sequencing ATAD2 Gene Sequencing (Identify mutations) Target_Analysis->ATAD2_Sequencing ATAD2_Expression ATAD2 Expression Analysis (Western Blot, qPCR) Target_Analysis->ATAD2_Expression Compensatory_Pathways Assess Compensatory Pathways (e.g., other BET bromodomains, signaling kinases) Pathway_Analysis->Compensatory_Pathways Downstream_Targets Analyze Downstream Target Gene Expression (qPCR, RNA-seq) Pathway_Analysis->Downstream_Targets ABC_Transporter_Expression ABC Transporter Expression (qPCR, Western Blot) Efflux_Analysis->ABC_Transporter_Expression Efflux_Inhibitor_Assay Co-treatment with Efflux Pump Inhibitors Efflux_Analysis->Efflux_Inhibitor_Assay cluster_0 This compound Action and Potential Resistance cluster_1 Potential Resistance Mechanisms BAY850 This compound ATAD2 ATAD2 BAY850->ATAD2 Inhibits binding to acetylated histones Chromatin Chromatin ATAD2->Chromatin Binds to AcetylatedHistones Acetylated Histones AcetylatedHistones->Chromatin Transcription Oncogenic Transcription Chromatin->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth ATAD2_Mutation ATAD2 Mutation/Upregulation ATAD2_Mutation->ATAD2 Alters target ABC_Transporter ABC Transporter Upregulation ABC_Transporter->BAY850 Reduces intracellular concentration Compensatory_Pathway Compensatory Pathway Activation Compensatory_Pathway->CellGrowth Bypasses ATAD2 inhibition

Potential limitations of using BAY-850 as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals utilizing BAY-850 as a chemical probe for the ATPase family AAA domain-containing protein 2 (ATAD2). Here you will find essential information to anticipate and troubleshoot potential experimental challenges, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective chemical probe for the bromodomain of ATAD2.[1][2] Unlike conventional inhibitors that occupy the acetyl-lysine binding pocket, this compound has an unusual mode of action, inducing the dimerization of the ATAD2 bromodomain.[1][3] This dimerization prevents the interaction of ATAD2 with acetylated histones and its association with chromatin.[1]

Q2: What is the importance of the negative control compound, BAY-460?

A2: BAY-460 is a structurally related, inactive analog of this compound.[1][4] It is a critical tool for differentiating on-target effects of this compound from potential off-target or non-specific effects. Any cellular phenotype observed with this compound but not with an equivalent concentration of BAY-460 can be more confidently attributed to the inhibition of ATAD2.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: For cellular assays, it is recommended to use this compound at a concentration of 1 µM for maximal on-target activity.[1][4] It is strongly advised to avoid concentrations of 5 µM or higher, as these may lead to unspecific off-target effects and cytotoxicity that are not linked to ATAD2 inhibition.[4]

Q4: I am observing cytotoxicity in my cell line with this compound. Is this an expected on-target effect?

A4: Not necessarily. Studies have shown that the cytotoxic effects of this compound at higher concentrations cannot be unequivocally linked to the inhibition of the ATAD2 bromodomain.[1] this compound was observed to have similar antiproliferative effects on both cancer and non-transformed cells.[1] Always compare the cytotoxic effects with the inactive control, BAY-460, to dissect on-target versus off-target toxicity.[1]

Q5: I have confirmed target engagement with this compound in my cells, but I am not seeing the expected changes in the expression of known ATAD2 target genes. Why might this be?

A5: This is a key potential limitation of using this compound. There is evidence of a disconnect between the engagement of the ATAD2 bromodomain by this compound and downstream effects on target gene expression.[1] Treatment with this compound did not affect the expression of some previously identified ATAD2 target genes.[1] This suggests that the biological consequences of ATAD2 bromodomain inhibition may be more complex than simple modulation of transcription, or that the specific genes you are studying are not regulated by the ATAD2 bromodomain in your cellular context.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. 1. Compound instability in solution. 2. Variability in cell culture conditions. 3. Inconsistent final concentration of the probe.1. Prepare fresh stock solutions of this compound and BAY-460 regularly. 2. Standardize cell passage number, density, and growth media. 3. Verify pipetting accuracy and ensure proper mixing.
High background or off-target effects observed. 1. Concentration of this compound is too high. 2. The observed phenotype is not related to ATAD2 inhibition. 3. Moderate permeability of the compound.[1]1. Perform a dose-response curve to determine the optimal concentration. Do not exceed 5 µM.[4] 2. Run parallel experiments with the inactive control, BAY-460, at the same concentration.[1] 3. Ensure sufficient incubation time for the compound to reach its target.
No observable phenotype despite using the recommended concentration. 1. The biological process under investigation is not dependent on the ATAD2 bromodomain in your model system. 2. Insufficient target engagement in your specific cell line.1. Consider alternative hypotheses and experimental approaches. 2. Confirm target engagement in your cell line using an assay like a Cellular Thermal Shift Assay (CETSA) or Fluorescence Recovery After Photobleaching (FRAP).[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTarget/PeptideValueReference
TR-FRET ATAD2 BD + Mono-acetylated H4 peptideIC50 = 166 nM[1][2]
TR-FRET ATAD2 BD + Tetra-acetylated H4 peptideIC50 = 22 nM[1][5]
Alphascreen ATAD2 BD + Tetra-acetylated H4 peptideIC50 = 157 nM[1]
BROMOscan ATAD2 BDKd = 115 nM[1][2]
Microscale Thermophoresis (MST) ATAD2 BDKd = 85 nM[1]

Table 2: Selectivity Profile of this compound

Assay PanelConcentrationResultsReference
BROMOscan 10 µMExclusively hit ATAD2; no significant binding to other bromodomains, including the closely related ATAD2B.[1][4]
Kinase Panel (354 kinases) Not specifiedNo inhibitory activity.[1]
GPCR Panel High concentrationsModest effects on a few GPCRs.[1]

Visualizations

cluster_0 Upstream Signaling cluster_1 ATAD2-Mediated Regulation cluster_2 This compound Inhibition Growth_Factors Growth Factors & Oncogenic Signals E2F_MYC E2F / MYC Transcription Factors Growth_Factors->E2F_MYC activate ATAD2_Gene ATAD2 Gene E2F_MYC->ATAD2_Gene induce transcription ATAD2_Protein ATAD2 Protein ATAD2_Gene->ATAD2_Protein translates to Acetylated_Histones Acetylated Histones on Chromatin ATAD2_Protein->Acetylated_Histones binds via Bromodomain ATAD2_Dimer Inactive ATAD2 Dimer ATAD2_Protein->ATAD2_Dimer Target_Gene_Expression Target Gene Expression (Proliferation, Survival) Acetylated_Histones->Target_Gene_Expression promotes BAY_850 This compound BAY_850->ATAD2_Protein ATAD2_Dimer->Acetylated_Histones Binding Blocked

Caption: ATAD2 signaling pathway and mechanism of this compound inhibition.

Start Observe Unexpected Phenotype with this compound Check_Concentration Is this compound concentration < 5µM? Start->Check_Concentration Run_Negative_Control Run parallel experiment with inactive control (BAY-460) Check_Concentration->Run_Negative_Control Yes Reduce_Concentration Reduce concentration and re-evaluate. Check_Concentration->Reduce_Concentration No Compare_Phenotypes Does BAY-460 reproduce the phenotype? Run_Negative_Control->Compare_Phenotypes Off_Target_Effect Conclusion: Phenotype is likely an OFF-TARGET effect. Compare_Phenotypes->Off_Target_Effect Yes On_Target_Effect Conclusion: Phenotype is likely an ON-TARGET effect. Compare_Phenotypes->On_Target_Effect No Confirm_Target_Engagement Confirm ATAD2 target engagement (e.g., FRAP, CETSA) On_Target_Effect->Confirm_Target_Engagement Reduce_Concentration->Check_Concentration

Caption: Troubleshooting workflow for unexpected experimental results.

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from generic bromodomain inhibitor assay kits and principles described in the literature.

Objective: To measure the inhibition of ATAD2 bromodomain binding to an acetylated histone peptide by this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X TR-FRET Assay Buffer.

    • Dilute the ATAD2 protein (e.g., Europium Chelate-labeled) and the acetylated histone H4 peptide (e.g., APC-labeled) in the assay buffer to the desired concentrations.

    • Prepare a serial dilution of this compound and the negative control BAY-460 in the assay buffer at 4x the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted compounds (or buffer for control wells) to the assay plate.

    • Add 10 µL of the diluted ATAD2 protein to every well.

    • Incubate for 15-30 minutes at room temperature, protected from light, to allow for compound-protein equilibration.

    • Initiate the reaction by adding 5 µL of the diluted acetylated peptide to all wells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader, with an excitation at ~340 nm and emission at ~620 nm (Europium donor) and ~665 nm (APC acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol outlines the general steps for assessing the displacement of ATAD2 from chromatin.

Objective: To measure the mobility of GFP-tagged ATAD2 in live cells and assess its displacement from chromatin upon treatment with this compound.

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., MCF7) with a plasmid encoding for full-length, GFP-tagged ATAD2.

    • Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.

    • Allow cells to adhere and express the protein for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with 1 µM this compound, 1 µM BAY-460, or vehicle (DMSO) for a defined period (e.g., 1-4 hours) before imaging.

  • FRAP Imaging:

    • Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.

    • Acquire 3-5 pre-bleach images of a selected cell nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately begin acquiring a time-lapse series of post-bleach images (e.g., every 500 ms for 1-2 minutes) to monitor the recovery of fluorescence in the bleached ROI.[2]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time.

    • Normalize the recovery data to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity versus time and fit to a recovery model to determine the half-maximal recovery time (t1/2) and the mobile fraction. A faster t1/2 for this compound treated cells compared to controls indicates displacement from chromatin.[1]

Thermal Shift Assay (TSA)

This protocol describes a method to confirm the direct binding of this compound to the ATAD2 protein.

Objective: To determine the change in the melting temperature (Tm) of the ATAD2 protein upon binding of this compound.

Methodology:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mix containing purified ATAD2 protein in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[6]

    • Add varying concentrations of this compound, BAY-460, or vehicle control to the wells.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.[7]

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.[6]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[6]

    • A positive shift in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the ATAD2 protein.[1]

References

Technical Support Center: Ensuring Specificity of BAY-850 in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BAY-850, a potent and isoform-selective ATAD2 bromodomain inhibitor. Here you will find troubleshooting advice and frequently asked questions to ensure the specific and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] It functions by inducing dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones and chromatin.[1][2]

Q2: How specific is this compound for ATAD2?

A2: this compound displays exquisite selectivity for the ATAD2 bromodomain. It shows no significant activity against a wide panel of other bromodomains, including the closely related ATAD2B, nor does it inhibit a broad panel of 354 kinases.[1][2] At a concentration of 10 µM, no significant hits were observed in the BROMOscan panel, highlighting its high selectivity.[2][4]

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: For cell-based assays, a concentration of 1 µM is generally recommended to achieve maximal on-target activity, as demonstrated by Fluorescence Recovery After Photobleaching (FRAP) assays showing displacement of ATAD2 from chromatin.[1][4] To avoid potential off-target effects, it is advised not to exceed concentrations of 5 µM.[4]

Q4: Are the cytotoxic effects observed with this compound always related to ATAD2 inhibition?

A4: Not necessarily. Studies have shown that the cytotoxic effects of this compound at higher concentrations may not be directly linked to its inhibition of the ATAD2 bromodomain.[1] Therefore, it is crucial to include appropriate controls and secondary assays to validate that the observed phenotype is a direct result of ATAD2 inhibition.

Q5: What is the appropriate negative control for experiments with this compound?

A5: The recommended negative control is BAY-460, a structurally related compound with significantly reduced potency against ATAD2 (HTRF IC50 = 16 µM).[4] This compound can be used to differentiate on-target effects of this compound from potential off-target or compound-specific effects.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against its primary target, ATAD2, and other related proteins.

Table 1: In Vitro Potency of this compound against ATAD2

Assay TypeSubstrateIC50 / KdReference
TR-FRETMono-acetylated Histone H4 peptide166 nM (IC50)[1][3][5][6]
TR-FRETTetra-acetylated Histone H4 peptide22 nM (IC50)[1][2]
AlphaScreenTetra-acetylated Histone H4 peptide157 nM (IC50)[2]
BROMOscan-120 nM (Kd)[2][4]
Microscale Thermophoresis (MST)-85 nM (Kd)[2]

Table 2: Selectivity Profile of this compound

Target FamilyNumber of Targets ScreenedActivity at 10 µMReference
Bromodomains (BROMOscan)>32No significant binding[2][4]
Kinases354No inhibitory activity[1]
G Protein-Coupled Receptors (GPCRs)Panel of 25Modest effects at high concentrations[1]

Key Experimental Protocols

To assist in validating the on-target activity and specificity of this compound in your experimental setup, we provide the following detailed methodologies.

Protocol 1: Cellular Target Engagement using Fluorescence Recovery After Photobleaching (FRAP)

This protocol is designed to confirm that this compound engages ATAD2 within living cells by measuring changes in the mobility of GFP-tagged ATAD2.

Materials:

  • Cells expressing GFP-tagged full-length ATAD2 (e.g., MCF7)

  • Glass-bottom imaging dishes

  • Confocal microscope with FRAP capabilities

  • This compound and negative control (BAY-460)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed the GFP-ATAD2 expressing cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 1 µM this compound, 1 µM BAY-460, or DMSO for the desired incubation period (e.g., 1-4 hours).

  • Image Acquisition Setup:

    • Place the imaging dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Identify a cell with a clear nuclear GFP signal.

  • Pre-Bleach Imaging: Acquire 3-5 images of the selected region of interest (ROI) within the nucleus at low laser power.

  • Photobleaching: Use a high-intensity laser to bleach the GFP signal within the defined ROI.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached region over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Calculate the half-maximal recovery time (t1/2) and the mobile fraction. A decrease in t1/2 for GFP-ATAD2 in the presence of this compound indicates displacement from less mobile chromatin-bound states.[1]

Protocol 2: Assessing Target Specificity using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of this compound to ATAD2 in a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line of interest

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against ATAD2

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an ATAD2-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for ATAD2 at each temperature for both this compound and DMSO treated samples.

    • Plot the percentage of soluble ATAD2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no observable phenotype at expected concentrations. 1. Compound Instability: this compound may have degraded due to improper storage or handling. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: Pipetting errors or inaccurate calculations.1. Use a fresh aliquot of this compound from a properly stored stock. 2. Although this compound has moderate permeability, ensure appropriate incubation times. Confirm cellular uptake if possible. 3. Verify all calculations and ensure pipette calibration.
High background or unexpected cellular toxicity. 1. Concentration Too High: Off-target effects are more likely at concentrations significantly above 1 µM. 2. Off-Target Effects: The observed phenotype may be due to interaction with an unintended target.1. Perform a dose-response experiment to determine the optimal concentration for on-target effects. 2. Use the negative control BAY-460. Additionally, use a structurally unrelated ATAD2 inhibitor to confirm that the phenotype is target-specific.
Discrepancy between biochemical potency (IC50) and cellular effective concentration. 1. Cellular Efflux: The compound may be actively transported out of the cells. 2. Compound Metabolism: The cells may be metabolizing this compound into an inactive form.1. Consider using cell lines with known expression levels of efflux pumps or using efflux pump inhibitors as controls. 2. Assess the metabolic stability of this compound in your cell line using LC-MS/MS.
Variability in results across different cell lines. 1. Different ATAD2 Expression Levels: The expression of ATAD2 can vary between cell lines. 2. Different Genetic Backgrounds: The cellular response to ATAD2 inhibition may be context-dependent.1. Quantify ATAD2 protein levels in your cell lines by Western blotting. 2. Characterize the relevant signaling pathways in your cell lines to understand the context of ATAD2 function.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_specificity Specificity Controls cluster_conclusion Conclusion Problem Unexpected or Inconsistent Results with this compound CETSA Cellular Thermal Shift Assay (CETSA) (Confirms direct binding) Problem->CETSA Verify Target Engagement FRAP Fluorescence Recovery After Photobleaching (FRAP) (Confirms cellular engagement) Problem->FRAP Verify Cellular Activity NegativeControl Use Negative Control (BAY-460) CETSA->NegativeControl Control for Compound Effects FRAP->NegativeControl OrthogonalInhibitor Use Structurally Different ATAD2 Inhibitor NegativeControl->OrthogonalInhibitor Confirm Target Specificity GeneticKnockdown Compare with ATAD2 Knockdown (siRNA/CRISPR) OrthogonalInhibitor->GeneticKnockdown Validate with Genetic Approach Conclusion Confirm On-Target Phenotype GeneticKnockdown->Conclusion

A logical workflow for troubleshooting and confirming the on-target effects of this compound.

signaling_pathway cluster_nucleus Nucleus Histone Acetylated Histones on Chromatin ATAD2 ATAD2 Bromodomain Histone->ATAD2 recognizes Dimer ATAD2 Dimer (Inactive) ATAD2->Dimer Transcription Gene Transcription ATAD2->Transcription promotes BAY850 This compound BAY850->ATAD2 binds & induces dimerization Dimer->Histone binding blocked Dimer->Transcription inhibition

Mechanism of action of this compound in inhibiting ATAD2 function.

References

Overcoming challenges in BAY-850 delivery in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-850. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo delivery of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] Its unique mechanism of action involves inducing the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones on chromatin.[1][3] This disrupts ATAD2's function as a cofactor for various oncogenic transcription factors.[1]

Q2: Is there a recommended negative control compound for use with this compound? A2: Yes, BAY-460 is the recommended companion control compound.[4] It has a similar chemical structure but is significantly less potent against ATAD2 (HTRF IC50 = 16 µM), making it suitable for confirming that the observed biological effects are due to specific ATAD2 inhibition.[4]

Q3: What is the recommended solvent for creating initial stock solutions of this compound? A3: DMSO is recommended for preparing initial stock solutions.[2][5] For example, a 62.5 mg/mL stock in DMSO can be used as a starting point for further dilutions into aqueous-based vehicles for in vivo experiments.[2]

Q4: At what concentration does this compound show cellular activity? A4: this compound effectively displaces full-length ATAD2 from chromatin in live cells at a concentration of 1 µM.[1][4] To minimize the risk of off-target effects in cellular assays, it is recommended to avoid concentrations of 5 µM or higher.[4]

Troubleshooting In Vivo Delivery

This guide addresses common issues encountered during the in vivo administration of this compound.

Q1: My this compound formulation is precipitating upon preparation or injection. How can I improve its solubility? A1: this compound has low aqueous solubility, which is a common challenge.

  • Problem: Precipitation is often due to the compound crashing out of solution when a concentrated DMSO stock is diluted into a purely aqueous buffer.

  • Solution: Use a co-solvent system designed for in vivo use. Two validated protocols are provided in the "Experimental Protocols" section below. These formulations use excipients like PEG300, Tween-80, or Corn Oil to maintain solubility.[2] If precipitation still occurs, gentle heating and/or sonication can help dissolve the compound.[2] Always prepare the working solution fresh on the day of use.[2]

Q2: I am not observing the expected therapeutic effect (e.g., tumor growth inhibition) in my animal model. What are the potential causes? A2: A lack of efficacy can stem from multiple factors related to delivery and experimental design.

  • Suboptimal Formulation: Poor bioavailability is a primary suspect. Ensure you are using a validated formulation that enhances solubility and stability in vivo (see protocols below). The choice between a saline-based or oil-based vehicle can impact pharmacokinetics.[2]

  • Incorrect Dosage: The dosage may be too low. In a SKOV3 ovarian cancer mouse xenograft model, a dose of 20 mg/kg was shown to reduce tumor volume.[5] This can serve as a starting point, but dose optimization for your specific model may be required.

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) significantly impacts drug exposure. Most preclinical studies with similar small molecules utilize intravenous or intraperitoneal injections to ensure systemic exposure.

  • Model-Specific Biology: The dependence of your specific cancer model on ATAD2 may not be as strong as in previously studied models. Confirm ATAD2 expression and its role in your model system.

Q3: I am observing signs of toxicity in my animals after dosing with this compound. What steps can I take to mitigate this? A3: Toxicity can be related to the compound itself or the delivery vehicle.

  • Vehicle Toxicity: Some vehicles can cause adverse effects, especially with chronic dosing. For example, if the dosing period is expected to be longer than two weeks, a corn oil-based formulation might require careful consideration.[2] If your animal models are weak, it is recommended to keep the proportion of DMSO in the final working solution below 2%.[2]

  • Compound-Specific Toxicity: While this compound is highly selective for ATAD2 over other bromodomains and kinases, high concentrations can lead to off-target effects.[5] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal strain and model.

  • Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or other adverse events. Adjusting the dose or dosing schedule may be necessary.

Data Presentation: Physicochemical and In Vitro Properties

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C38H44ClN5O3 [4][5]
Molecular Weight 654.2 g/mol [5]
Solubility (HCl salt) >500 mg/L (in buffer pH 6.5) [4]
Solubility (Free Base) DMSO: 1-10 mg/ml; Acetonitrile: 0.1-1 mg/ml [5]

| logD (pH 7.5) | 2.9 |[4] |

Table 2: In Vitro Activity of this compound

Assay Type Target/Peptide Value Reference
TR-FRET ATAD2 + Tetra-acetylated H4 Peptide IC50 = 22 nM [5]
TR-FRET ATAD2 + Mono-acetylated H4 Peptide IC50 = 166 nM [1][2]
AlphaScreen ATAD2 + Tetra-acetylated H4 Peptide IC50 = 157 nM [1]
BROMOscan ATAD2A K_d_ = 115 - 120 nM [1][4]

| MST | ATAD2 | K_d_ = 85 nM |[1][4] |

Experimental Protocols

Protocol 1: Aqueous-Based Formulation for In Vivo Dosing This protocol yields a clear solution with a this compound concentration of ≥ 6.25 mg/mL.[2]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • For a final 1 mL working solution, add the solvents sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]

  • Step-by-step for 1 mL: a. To 400 µL of PEG300, add 100 µL of the 62.5 mg/mL DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. c. Add 450 µL of Saline to bring the total volume to 1 mL. Mix until a clear solution is formed.

  • If any precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2]

  • This working solution should be prepared fresh on the day of administration.[2]

Protocol 2: Oil-Based Formulation for In Vivo Dosing This protocol also yields a clear solution with a this compound concentration of ≥ 6.25 mg/mL. It may be considered for different pharmacokinetic profiles.[2]

Materials:

  • This compound

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • For a final 1 mL working solution, combine the solvents in the following ratio: 10% DMSO, 90% Corn Oil.[2]

  • Step-by-step for 1 mL: a. To 900 µL of Corn oil, add 100 µL of the 62.5 mg/mL DMSO stock solution. b. Mix thoroughly until a clear, uniform solution is achieved.

  • Note: The source suggests careful consideration of this protocol if the continuous dosing period exceeds half a month.[2]

Visualizations

BAY850_Mechanism_of_Action cluster_0 Normal ATAD2 Function ATAD2_mono ATAD2 Bromodomain (Monomer) Histone Acetylated Histone Tail ATAD2_mono->Histone Binds to Chromatin Chromatin Histone->Chromatin Association TF Oncogenic Transcription Chromatin->TF Recruits BAY850 This compound ATAD2_dimer ATAD2 Dimer (Inactive) BAY850->ATAD2_dimer Induces Dimerization ATAD2_dimer->Histone InVivo_Workflow cluster_prep Formulation Preparation cluster_admin Administration & Monitoring stock 1. Prepare Stock (this compound in DMSO) mix 3. Mix Sequentially (Add stock to vehicle) stock->mix vehicle 2. Prepare Vehicle (e.g., PEG300, Tween-80, Saline) vehicle->mix dissolve 4. Ensure Dissolution (Sonicate/Warm if needed) mix->dissolve dose 5. Dose Animal (e.g., IV, IP) dissolve->dose monitor 6. Monitor Health (Weight, Behavior) dose->monitor endpoint 7. Assess Efficacy (e.g., Tumor Volume) monitor->endpoint Troubleshooting_Logic start In Vivo Experiment Shows Poor Efficacy q1 Is the formulation clear and stable? start->q1 ans1_no No, precipitation observed q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Action: Reformulate. Use co-solvents (PEG300, etc.). Prepare fresh. Sonicate. ans1_no->sol1 q2 Is the dose appropriate? ans1_yes->q2 ans2_no Unsure or low dose q2->ans2_no No ans2_yes Yes, dose is validated q2->ans2_yes Yes sol2 Action: Increase dose. Review literature (e.g., 20 mg/kg). Perform MTD study. ans2_no->sol2 sol3 Consider Model Biology: - Confirm ATAD2 expression. - Evaluate target dependency. ans2_yes->sol3

References

Technical Support Center: BAY-850 Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "BAY-850" is not a publicly recognized chemical identifier, this guide provides best practices for handling a potent, novel, and potentially hazardous research compound. Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical. The information provided here is for guidance and educational purposes only.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when working with this compound?

A1: When handling novel compounds with unknown toxicity, a conservative approach is paramount.[1] Recommended PPE includes:

  • Eye/Face Protection: Chemical safety glasses with side shields or goggles are mandatory.[2] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat is required.[2] For procedures with a higher risk of contamination, consider using impermeable over sleeves.

  • Respiratory Protection: All work with solid or volatile forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

Q2: How should I prepare a stock solution of this compound?

A2: Most small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability and integrity of the compound.[4]

  • Stock Solutions: Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

  • Solid Compound: Store the solid form of the compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.

  • Segregation: Store this compound separately from incompatible chemicals.[5]

Q4: How do I dispose of waste contaminated with this compound?

A4: All waste contaminated with a novel, potent compound must be treated as hazardous waste.[1][2]

  • Waste Segregation: Collect all this compound-contaminated waste (e.g., pipette tips, tubes, gloves, cell culture media) in a designated, sealed, and clearly labeled hazardous waste container.[1][6]

  • Container Requirements: Ensure the waste container is chemically compatible with the waste, leak-proof, and kept closed except when adding waste.[6]

  • Disposal Route: Follow your institution's guidelines for hazardous waste disposal, which typically involves collection by a licensed hazardous waste disposal contractor.[2] Do not dispose of this waste in the regular trash or down the sewer.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Compound instability.

    • Solution: Ensure the compound is stored correctly and protected from light. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[1]

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Standardize cell culture parameters, including cell passage number, confluency, and media composition, to ensure reproducibility.[1]

  • Possible Cause: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Regularly calibrate your pipettes.[1]

Issue 2: High levels of cell death observed across all experimental concentrations.

  • Possible Cause: Compound-induced cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below this cytotoxic threshold.[1]

  • Possible Cause: Solvent toxicity.

    • Solution: Verify that the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle-only control (cells treated with the solvent alone) to assess its effect.[1]

Issue 3: Minor spill of this compound within a chemical fume hood.

  • Solution: For a small spill contained within a fume hood, use an appropriate absorbent material to clean it up. Decontaminate the area and dispose of all contaminated materials in a sealed, labeled container as hazardous waste.[1] For major spills, evacuate the area and alert your institution's safety office.[1]

Data Presentation

The following table summarizes general safety and handling parameters for a novel potent compound. Specific values for this compound must be obtained from its Safety Data Sheet (SDS).

ParameterGuideline/ValueSource
Primary Routes of Exposure Inhalation, skin contact, ingestion, injection[1]
Primary Hazard Controls Engineering Controls (Chemical Fume Hood)[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2]
Recommended Storage -20°C or -80°C (stock solutions), protected from light[1]
Maximum Solvent (DMSO) Conc. ≤ 0.1% in cell culture[1]
Waste Disposal Segregated, labeled hazardous waste container[1]

Experimental Protocols

Detailed Methodology 1: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration at which this compound becomes toxic to cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Inhibitor Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., medium with DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

Detailed Methodology 2: Western Blot for Target Protein Modulation

This protocol is to assess how this compound affects the expression or phosphorylation of a target protein.

  • Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations for a specified duration. Include a vehicle-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold 1X PBS and aspirate.[6]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% nonfat dry milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific to your target protein) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times with TBST.[6]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST.[6]

  • Detection: Add an enhanced chemiluminescence (ECL) detection reagent and capture the signal using a digital imaging system or X-ray film.

Mandatory Visualizations

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Disposal start Start: Receive this compound risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh Solid & Prepare Stock Solution (e.g., in DMSO) fume_hood->weigh_dissolve storage Store Aliquots at -20°C / -80°C weigh_dissolve->storage run_exp Perform Experiment (e.g., Cell Treatment) storage->run_exp collect_waste Collect All Contaminated Waste (Tips, Tubes, Media, Gloves) run_exp->collect_waste spill Spill Occurs run_exp->spill hw_container Place in Labeled, Sealed Hazardous Waste Container collect_waste->hw_container end Dispose via Institutional Safety Office hw_container->end spill->collect_waste No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->hw_container

Caption: Workflow for the safe handling, use, and disposal of this compound.

References

Validation & Comparative

A Comparative Analysis of BAY-850 and Other Potent ATAD2 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of BAY-850 with other notable inhibitors of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2), a promising target in oncology. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.

Unveiling the Therapeutic Potential of ATAD2 Inhibition

ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a critical epigenetic regulator implicated in various cancers. Its overexpression is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. ATAD2 contains a bromodomain that recognizes acetylated histones, playing a pivotal role in chromatin remodeling and gene transcription. Inhibiting this interaction is a key strategy for disrupting cancer cell proliferation and survival.

This compound is a potent and selective chemical probe for the ATAD2 bromodomain.[1][2] Unlike conventional inhibitors, this compound exhibits a unique mode of action by inducing the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones.[1][2] This guide compares the in vitro and cellular efficacy of this compound with other significant ATAD2 inhibitors, including GSK8814, AZ13824374, AM879, and the recently identified compound 19f (also known as ATAD2-IN-1).

Quantitative Efficacy of ATAD2 Inhibitors

The following tables summarize the biochemical and cellular potency of this compound and other selected ATAD2 inhibitors. The data is compiled from various biochemical and cellular assays, providing a comparative overview of their efficacy.

Table 1: Biochemical Potency of ATAD2 Inhibitors

InhibitorAssayTargetIC50 / pIC50 / Kd / pKd / pKiReference
This compound TR-FRETATAD2IC50: 166 nM (monoacetylated H4 peptide)[1][2]
TR-FRETATAD2IC50: 22 nM (tetra-acetylated H4 peptide)[2]
BROMOscanATAD2Kd: 115 nM[2]
GSK8814 TR-FRETATAD2pIC50: 7.3 (IC50: 50 nM)[3][4]
BROMOscanATAD2pKi: 8.9 (Ki: 1.26 nM)[3][4]
ITCATAD2pKd: 8.1 (Kd: 7.94 nM)[3][4]
AZ13824374 FRET AssayATAD2pIC50: 8.2 (IC50: 6.3 nM)
NanoBRET AssayATAD2pIC50: 6.2 (IC50: 631 nM)
AM879 TR-FRETATAD2IC50: 3565 nM[5]
Compound 19f TR-FRETATAD2IC50: 0.27 µM (270 nM)[6]

Table 2: Cellular Activity of ATAD2 Inhibitors

InhibitorAssayCell LineIC50 / pIC50Reference
This compound FRAPMCF7Maximal on-target activity at 1 µM[2]
GSK8814 NanoBRETCellularEC50: 2 µM[3]
Colony FormationLNCaPIC50: 2.7 µM[7]
AZ13824374 Cellular InhibitionHCT116pIC50: 6.9 (IC50: 126 nM)[8]
AntiproliferativeEVSA-T, SK-BR-3, T-47D, MDA-MB-468Concentration-dependent[8]
AM879 Antiproliferative (MTT)MDA-MB-231IC50: 2.43 µM[5]
Compound 19f AntiproliferativeBT-549IC50: 5.43 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method to measure the binding affinity of inhibitors to a target protein.

  • Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., a dye-labeled ligand). When the donor and acceptor are in close proximity (i.e., when the inhibitor does not displace the ligand from the protein), excitation of the donor results in emission from the acceptor. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • A reaction mixture is prepared containing the ATAD2 protein, a biotinylated histone peptide (the substrate), a terbium-labeled donor (e.g., anti-GST-Tb), and a dye-labeled acceptor (e.g., streptavidin-d2).

    • The test inhibitor at various concentrations is added to the mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The fluorescence is read on a microplate reader capable of TR-FRET, with excitation of the donor and measurement of emission from both the donor and acceptor.

    • The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.[9][10][11]

BROMOscan™ Assay

This is a competitive binding assay used to determine the dissociation constant (Kd) of inhibitors.

  • Principle: The BROMOscan™ technology utilizes a competition binding assay where the ATAD2 protein is tagged with DNA and incubated with an immobilized ligand. Test compounds are added to compete with the immobilized ligand for binding to the ATAD2 protein. The amount of protein bound to the solid support is quantified using qPCR.[12][13]

  • General Protocol:

    • A DNA-tagged ATAD2 protein is incubated with the test compound at various concentrations.

    • The mixture is then applied to a solid support with an immobilized ligand that binds to the ATAD2 bromodomain.

    • After an incubation period, unbound protein is washed away.

    • The amount of bound, DNA-tagged ATAD2 is quantified using qPCR.

    • The results are used to calculate the dissociation constant (Kd) of the inhibitor.[12][13]

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is used to measure the mobility of fluorescently labeled proteins within a living cell, providing insights into target engagement.

  • Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached area is a measure of the mobility of the fluorescently tagged protein. An effective inhibitor that displaces the protein from chromatin will lead to a faster recovery rate.[14][15]

  • General Protocol:

    • Cells (e.g., MCF7) are transfected with a vector expressing a fluorescently tagged full-length ATAD2 protein (e.g., GFP-ATAD2).

    • The transfected cells are treated with the inhibitor or a vehicle control.

    • A specific region of interest within the nucleus is photobleached using a confocal microscope.

    • The recovery of fluorescence in the bleached region is monitored over time.

    • The half-maximal recovery time (t1/2) is calculated to determine the effect of the inhibitor on protein mobility.[2][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving ATAD2 and a typical experimental workflow for inhibitor screening.

ATAD2_cMyc_Pathway ATAD2 ATAD2 cMyc c-Myc ATAD2->cMyc Co-activator for Chromatin Chromatin Remodeling ATAD2->Chromatin Binds to Transcription Gene Transcription (e.g., Cell Cycle Genes) cMyc->Transcription Activates Histone Acetylated Histones Histone->ATAD2 Chromatin->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation ATAD2_PI3K_AKT_Pathway ATAD2_inhibitor ATAD2 Inhibitor (e.g., AM879) ATAD2 ATAD2 ATAD2_inhibitor->ATAD2 Inhibits PI3K PI3K ATAD2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays TR_FRET TR-FRET Assay BROMOscan BROMOscan Assay TR_FRET->BROMOscan Hits Identified Hits BROMOscan->Hits FRAP FRAP Assay Proliferation Proliferation Assay FRAP->Proliferation Lead_Opt Lead Optimization Proliferation->Lead_Opt Library Compound Library Library->TR_FRET Hits->FRAP

References

On-Target Efficacy of BAY-850: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the validation of BAY-850, a potent and selective chemical probe for the ATAD2 bromodomain. This document provides a comparative analysis of its performance, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their drug development endeavors.

This compound has emerged as a critical tool for studying the biological functions of the ATPase family AAA domain-containing protein 2 (ATAD2), an epigenetic regulator implicated in various cancers. This guide offers a comprehensive overview of the experimental validation of this compound's on-target effects, comparing its activity with its inactive control compound, BAY-460, and other alternative inhibitors.

Quantitative Performance Analysis

The on-target potency and selectivity of this compound have been rigorously assessed through various biochemical and biophysical assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

Table 1: In Vitro Binding Affinity and Potency of this compound and Control Compounds

CompoundAssayTarget/PeptideIC50 (nM)Kd (nM)
This compound TR-FRETATAD2 (mono-acetylated H4)166-
TR-FRETATAD2 (tetra-acetylated H4)22-
AlphaScreenATAD2 (tetra-acetylated H4)157-
BROMOscanATAD2-115
HTRFATAD2 (acetylated H4)20-
MSTATAD2-84.9
BAY-460 (Negative Control) TR-FRETATAD2>25,000-
HTRFATAD216,000-
BROMOscanATAD2No activity at 10 µM-

Table 2: Cellular Target Engagement and Selectivity of this compound

CompoundAssayCell LineConcentration for Target EngagementNotes
This compound FRAPMCF71 µMDisplaces full-length ATAD2 from chromatin.
BAY-460 (Negative Control) FRAPMCF7No effect-
This compound Kinase Panel--No significant activity against 354 kinases.
This compound GPCR Panel--Modest effects only at high concentrations.
This compound Bromodomain Panel (BROMOscan)-10 µMNo significant binding to other bromodomains.

Mechanism of Action: Induction of ATAD2 Dimerization

A unique characteristic of this compound is its mode of action. Unlike conventional bromodomain inhibitors that act as competitive antagonists for acetylated histone binding, this compound induces the dimerization of the ATAD2 bromodomain. This dimerization prevents the interaction of ATAD2 with acetylated histones and its association with chromatin. This novel mechanism contributes to its high selectivity for ATAD2.

Signaling Pathway Perturbation

ATAD2 is a key transcriptional cofactor involved in multiple oncogenic signaling pathways. By inhibiting ATAD2, this compound can modulate the activity of these pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

ATAD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_atad2 ATAD2 Complex cluster_downstream Downstream Effects E2F E2F ATAD2 ATAD2 E2F->ATAD2 MYC MYC MYC->ATAD2 ERa ERα ERa->ATAD2 AR AR AR->ATAD2 GeneExpression Target Gene Expression ATAD2->GeneExpression AcetylatedHistones Acetylated Histones AcetylatedHistones->ATAD2 binds CellCycle Cell Cycle Progression GeneExpression->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation BAY850 This compound BAY850->ATAD2 induces dimerization & inhibits binding

Caption: ATAD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of ATAD2 to acetylated histone peptides in a high-throughput format.

Materials:

  • Recombinant ATAD2 bromodomain protein

  • Biotinylated mono- or tetra-acetylated histone H4 peptide

  • Europium-labeled streptavidin (donor)

  • APC-labeled anti-tag antibody (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Serially dilute this compound and control compounds in DMSO and then in assay buffer.

  • Add 2 µL of the compound dilutions to the microplate wells.

  • Add 4 µL of a solution containing the ATAD2 protein and the biotinylated histone peptide to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a solution containing the Europium-labeled streptavidin and APC-labeled anti-tag antibody.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the ratio of the acceptor to donor fluorescence and determine IC50 values by fitting the data to a four-parameter logistic equation.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cell-based assay measures the mobility of ATAD2 within the nucleus and its displacement from chromatin upon compound treatment.

Materials:

  • MCF7 cells stably expressing GFP-tagged full-length ATAD2

  • Glass-bottom imaging dishes

  • Confocal microscope with a high-power laser for photobleaching

  • Imaging medium (e.g., DMEM without phenol red, with 10% FBS and HEPES)

  • This compound and control compounds

Procedure:

  • Seed the MCF7-GFP-ATAD2 cells in glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with 1 µM this compound, the control compound, or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

  • Acquire pre-bleach images of a selected nuclear region of interest (ROI).

  • Photobleach the GFP signal within the ROI using a high-intensity laser pulse.

  • Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached region.

  • Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.

  • Calculate the half-maximal recovery time (t1/2) and the mobile fraction of the GFP-ATAD2 to determine the effect of the compounds on chromatin binding.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for validating the on-target effects of a chemical probe like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assays (TR-FRET, AlphaScreen) Biophysical Biophysical Assays (MST, TSA) Biochemical->Biophysical Selectivity Selectivity Profiling (BROMOscan, Kinase Panel) Biophysical->Selectivity TargetEngagement Target Engagement (FRAP, CETSA) Selectivity->TargetEngagement Phenotypic Phenotypic Assays (Proliferation, Apoptosis) TargetEngagement->Phenotypic PKPD Pharmacokinetics/ Pharmacodynamics Phenotypic->PKPD Efficacy Xenograft Efficacy Studies PKPD->Efficacy End Validated Chemical Probe Efficacy->End Start Compound Discovery Start->Biochemical

Unveiling Convergent Phenotypes: A Comparative Analysis of ATAD2 Inhibition by BAY-850 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the pharmacological inhibitor BAY-850 and genetic knockdown strategies reveals a consistent and critical role for ATAD2 in cancer cell proliferation, survival, and motility. This guide provides a comprehensive cross-validation of experimental results, offering researchers a clear perspective on the phenotypic consequences of disrupting ATAD2 function.

ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a significant oncogene, frequently overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2][3] Its role as an epigenetic regulator and transcriptional coactivator for key oncogenic transcription factors like MYC and E2F makes it a compelling target for cancer therapy.[1][4] this compound is a potent and highly selective chemical probe that inhibits ATAD2.[5][6] It functions through a unique mechanism, inducing the dimerization of the ATAD2 bromodomain and preventing its interaction with acetylated histones.[5] This guide provides a detailed comparison of the cellular effects of this compound with those observed following the genetic knockdown of ATAD2 using techniques such as siRNA and shRNA. The data presented here, summarized in comparative tables and supported by detailed experimental protocols, demonstrates a strong concordance in the phenotypic outcomes, thereby validating ATAD2 as a crucial driver of cancer cell pathogenesis.

Comparative Analysis of Cellular Phenotypes

The inhibition of ATAD2, either pharmacologically with this compound or through genetic knockdown, consistently leads to a set of well-defined cellular phenotypes across various cancer cell lines. These include a reduction in cell viability and proliferation, induction of apoptosis, and cell cycle arrest, primarily at the G1/S transition.[7][8][9][10] Furthermore, disruption of ATAD2 function has been shown to impair cancer cell migration and invasion.[3][11]

Proliferation and Viability
Parameter This compound ATAD2 Knockdown (siRNA/shRNA) Cell Lines References
Inhibition of Cell Viability IC50 values in the low micromolar range. For example, ~5 µM in melanoma cell lines.[10][12]Significant reduction in cell viability observed.Melanoma (A375, M14, SKMEL-103, SKMEL-2), Ovarian (PA-1, SKOV3), Colorectal (SW620, HCT15), Gastric (SGC-7901, MGC-803), Hepatocellular (HepG2, Hep3B)[7][9][10][11][12]
Inhibition of Colony Formation Significant reduction in colony formation ability.Significant decrease in colony formation ability.[8][9][11]Gastric (SGC-7901, MGC-803), Hepatocellular (HepG2, Hep3B)[8][9][11]
Apoptosis and Cell Cycle
Parameter This compound ATAD2 Knockdown (siRNA/shRNA) Cell Lines References
Induction of Apoptosis Induces apoptosis.[10]Increased percentage of apoptotic cells (Annexin V positive) and increased levels of cleaved Caspase-3 and cleaved-PARP.[7][8][9]Ovarian (PA-1, SKOV3), Colorectal (SW620, HCT15), Gastric (SGC-7901, MGC-803), Hepatocellular (Hep3B, HepG2)[7][8][9][10]
Cell Cycle Arrest Induces cell cycle arrest.[10]Arrest in the G1 phase of the cell cycle, with a decrease in the S phase population. Downregulation of key G1/S transition proteins like Cyclin D1, ppRb, and E2F1.[7][9][13]Ovarian (PA-1, SKOV3), Colorectal (SW620, HCT15), Gastric (SGC-7901, MGC-803), Hepatocellular (Huh7, HCCLM3)[7][9][10][13]
Migration and Invasion
Parameter This compound ATAD2 Knockdown (siRNA/shRNA) Cell Lines References
Inhibition of Cell Migration Inhibits migration.[10]Significant inhibition of cell migration in wound healing/scratch assays.[3][11][13]Ovarian (PA-1, SKOV3), Cervical (HeLa, SiHa), Hepatocellular (Huh7, HCCLM3)[3][10][11][13]
Inhibition of Cell Invasion Inhibits invasion.[10]Significant reduction in the number of invading cells in Transwell assays.[3][11][13]Ovarian (PA-1, SKOV3), Cervical (HeLa, SiHa), Hepatocellular (Huh7, HCCLM3)[3][10][11][13]

Signaling Pathways and Experimental Workflows

The phenotypic outcomes of ATAD2 inhibition are underpinned by its role in critical signaling pathways that govern cell proliferation and survival.

ATAD2_Signaling_Pathway cluster_0 ATAD2-Mediated Transcriptional Regulation cluster_1 Downstream Cellular Effects cluster_2 Inhibition ATAD2 ATAD2 MYC c-Myc ATAD2->MYC co-activates E2F1 E2F1 ATAD2->E2F1 co-activates AR_ER AR / ER ATAD2->AR_ER co-activates Proliferation Cell Proliferation MYC->Proliferation Metastasis Metastasis MYC->Metastasis CellCycle G1/S Progression E2F1->CellCycle Survival Cell Survival AR_ER->Survival Histones Acetylated Histones Histones->ATAD2 binds to BAY850 This compound BAY850->ATAD2 inhibits binding siRNA siRNA / shRNA siRNA->ATAD2 degrades mRNA

ATAD2 Signaling Pathways and Points of Inhibition.

The experimental workflow for comparing this compound and genetic knockdown typically involves parallel treatments of cancer cell lines followed by a battery of functional assays.

Experimental_Workflow cluster_0 Treatment Arms cluster_1 Phenotypic Assays start Cancer Cell Lines BAY850_treat This compound Treatment start->BAY850_treat siRNA_treat ATAD2 siRNA/shRNA Transfection start->siRNA_treat Control_treat Control (Vehicle/Scrambled siRNA) start->Control_treat Viability Viability/Proliferation (MTT, Colony Formation) BAY850_treat->Viability Apoptosis Apoptosis (Annexin V, Caspase Activity) BAY850_treat->Apoptosis CellCycle Cell Cycle (Flow Cytometry) BAY850_treat->CellCycle Motility Migration/Invasion (Wound Healing, Transwell) BAY850_treat->Motility siRNA_treat->Viability siRNA_treat->Apoptosis siRNA_treat->CellCycle siRNA_treat->Motility Control_treat->Viability Control_treat->Apoptosis Control_treat->CellCycle Control_treat->Motility

Comparative Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for key assays cited in this guide.

ATAD2 Knockdown using siRNA
  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute ATAD2-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before harvesting for downstream analysis (e.g., Western blotting to confirm knockdown efficiency, or functional assays). Two different siRNA sequences targeting ATAD2 that have been used are GGATCTCTCTTCAATTAAT and GTGCGTCGAAGTTGTAGGA.[1]

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or transfect with ATAD2 siRNA as described above. Include appropriate vehicle and negative controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with this compound or transfect with ATAD2 siRNA in 6-well plates.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Fluorescence Recovery After Photobleaching (FRAP) Assay
  • Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged ATAD2 protein (e.g., GFP-ATAD2).

  • Cell Plating: Plate the transfected cells on glass-bottom dishes.

  • Treatment: Treat the cells with this compound or a vehicle control.

  • Imaging and Photobleaching: Using a confocal microscope, acquire pre-bleach images of a region of interest (ROI) within the nucleus. Photobleach the ROI using a high-intensity laser beam.

  • Post-Bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached fluorescently tagged ATAD2 molecules move into the bleached area.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. The rate of fluorescence recovery provides information about the mobility of the ATAD2 protein and its interaction with chromatin. A faster recovery indicates a more mobile protein, suggesting displacement from chromatin. Treatment with 1 µM of this compound has been shown to decrease the half recovery time of GFP-tagged full-length wild-type ATAD2.[5]

References

A Comparative Analysis of BAY-850 and BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between BAY-850, a selective inhibitor of the ATAD2 bromodomain, and other well-characterized inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as JQ1 and OTX015. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Introduction to Bromodomain Inhibition

Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails, recruiting transcriptional machinery to regulate gene expression.[1] This mechanism is crucial in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are prominent therapeutic targets due to their role in regulating the transcription of key oncogenes like c-MYC.[1][3][4] Inhibitors like JQ1 and OTX015 function by mimicking acetylated histones, competitively binding to BET bromodomains and displacing them from chromatin, thereby downregulating target gene expression.[4][5]

In contrast, ATPase family AAA-domain containing protein 2 (ATAD2) is a non-BET bromodomain-containing protein also linked to cancer progression.[6] this compound is a potent and highly selective chemical probe for ATAD2, which operates through a distinct mechanism of action compared to canonical BET inhibitors.[6][7]

Comparative Data of Bromodomain Inhibitors

The following tables summarize the key characteristics and performance metrics of this compound against representative BET inhibitors.

Table 1: General Profiles of Selected Bromodomain Inhibitors

InhibitorTarget(s)ClassMechanism of Action
This compound ATAD2ATAD2-selectiveInduces dimerization of the ATAD2 bromodomain, preventing its interaction with acetylated histones.[6][8][9]
JQ1 BRD2, BRD3, BRD4, BRDTPan-BETCompetitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[5][10]
OTX015 (Birabresib) BRD2, BRD3, BRD4Pan-BETStructurally similar to JQ1, it competitively inhibits the acetyl-lysine binding pockets of BET proteins.[3][11]
I-BET762 (Molibresib) BRD2, BRD3, BRD4Pan-BETMimics acetylated histones to disrupt the interaction between BET proteins and chromatin.[3][4]

Table 2: Comparative Biochemical Potency

InhibitorTargetAssay TypeIC₅₀ / Kd
This compound ATAD2TR-FRET (vs. tetra-acetylated H4 peptide)22 nM[6][12]
ATAD2TR-FRET (vs. mono-acetylated H4 peptide)166 nM[6][13][14]
ATAD2MSTKd = 84.9 nM[15]
(+)-JQ1 BRD4 (BD1)-Kd = ~50 nM
BRD4 (BD2)-Kd = ~90 nM
OTX015 BRD2, BRD3, BRD4-Inhibits with nanomolar affinity.[3]
I-BET762 BRD2, BRD3, BRD4-Binds with nanomolar affinity.[16]

Table 3: Selectivity Profile

InhibitorSelectivity Notes
This compound Highly selective for ATAD2. Shows no significant activity against a panel of 32 other bromodomains (including ATAD2B and BETs), 354 kinases, or 25 GPCRs at concentrations up to 10 µM.[6][12][15]
JQ1 / OTX015 / I-BET762 These are considered "pan-BET" inhibitors, showing high affinity for all members of the BET family.[3] They have limited activity against bromodomains outside the BET family.[17]

Visualizations: Mechanisms and Workflows

Mechanism of Action: ATAD2 vs. BET Inhibition

The diagram below illustrates the distinct mechanisms of this compound and a typical pan-BET inhibitor like JQ1. While JQ1 acts as a competitive inhibitor, this compound employs an unusual mode of action by inducing protein dimerization.

G cluster_0 Canonical BET Inhibition (e.g., JQ1) cluster_1 ATAD2 Inhibition (this compound) BRD4 BRD4 AcHistone Acetylated Histone BRD4->AcHistone binds to Transcription Gene Transcription (e.g., c-MYC) BRD4->Transcription promotes Chromatin Chromatin JQ1 JQ1 JQ1->BRD4 blocks binding ATAD2_mono ATAD2 (Monomer) ATAD2_dimer ATAD2 Dimer (Inactive) ATAD2_mono->ATAD2_dimer AcHistone2 Acetylated Histone ATAD2_mono->AcHistone2 binds to ATAD2_dimer->AcHistone2 binding blocked BAY850 This compound BAY850->ATAD2_mono induces dimerization Chromatin2 Chromatin

Caption: Comparative mechanisms of BET and ATAD2 bromodomain inhibitors.

Experimental Workflow for Inhibitor Characterization

The following workflow outlines a standard pipeline for characterizing a novel bromodomain inhibitor, from initial biochemical screening to in vivo efficacy studies.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Models A Primary Screening (e.g., TR-FRET, AlphaScreen) B Determine IC₅₀ & K_d (Binding Affinity) A->B C Selectivity Profiling (Panel of Bromodomains) B->C D Target Engagement (FRAP, CETSA) C->D E Cell Viability/Proliferation (MTT, CellTiter-Glo) D->E F Target Gene/Protein Expression (qPCR, Western Blot) E->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Xenograft Tumor Models (Efficacy Studies) G->H

Caption: A generalized workflow for bromodomain inhibitor evaluation.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity (IC₅₀) of an inhibitor by quantifying its ability to disrupt the interaction between a bromodomain and an acetylated histone peptide.

  • Principle: A GST-tagged bromodomain protein is bound to a Europium-labeled anti-GST antibody (donor), and a biotinylated histone peptide is bound to Streptavidin-Allophycocyanin (acceptor). When in proximity, FRET occurs. The inhibitor displaces the peptide, disrupting FRET.

  • Materials:

    • Recombinant bromodomain protein (e.g., ATAD2, BRD4).

    • Biotinylated acetylated histone H4 peptide.

    • TR-FRET buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Europium-labeled anti-GST antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Test inhibitor (e.g., this compound) serially diluted in DMSO.

    • 384-well assay plates.

  • Protocol:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a 384-well plate, add the bromodomain protein and the biotinylated histone peptide.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for 30 minutes at room temperature to allow for binding equilibrium.

    • Add the detection mix containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.

    • Calculate the ratio of acceptor/donor signals and plot against inhibitor concentration to determine the IC₅₀ value.[18]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently-tagged proteins in living cells and can demonstrate an inhibitor's ability to engage its target and displace it from chromatin.[6]

  • Principle: A GFP-tagged bromodomain protein (e.g., GFP-ATAD2) is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is measured. An effective inhibitor will displace the protein from immobile chromatin, leading to faster fluorescence recovery.[6][12]

  • Materials:

    • Cell line (e.g., MCF7, U2OS) cultured on glass-bottom dishes.

    • Plasmid encoding GFP-tagged bromodomain protein.

    • Transfection reagent.

    • Test inhibitor (e.g., this compound) and vehicle control (DMSO).

    • Confocal microscope with FRAP capabilities.

  • Protocol:

    • Seed cells on glass-bottom dishes and transfect with the GFP-bromodomain plasmid. Allow 24-48 hours for expression.

    • Treat cells with the desired concentration of the inhibitor (e.g., 1 µM this compound) or DMSO for a defined period (e.g., 1-4 hours).[6]

    • Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

    • Acquire pre-bleach images of a selected nucleus.

    • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser pulse.

    • Immediately begin acquiring a time-series of images at low laser intensity to monitor fluorescence recovery in the bleached ROI.

    • Analyze the data by normalizing the fluorescence intensity of the ROI over time.

    • Calculate the half-maximal recovery time (t₁/₂) and the mobile fraction of the protein. A decrease in t₁/₂ indicates successful target engagement by the inhibitor.[6]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells. It is used to determine the anti-proliferative effect of an inhibitor (GI₅₀).[5]

  • Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Materials:

    • Cancer cell lines of interest.

    • Opaque-walled 96-well plates suitable for luminescence.

    • Test inhibitor serially diluted.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells in triplicate with a serial dilution of the inhibitor (e.g., 0.01 to 10 µM) and a vehicle control.[5]

    • Incubate for a defined period (e.g., 72 hours) under standard culture conditions.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well, equal to the volume of cell culture medium in the well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells and calculate the GI₅₀ (concentration causing 50% growth inhibition).[5]

References

BAY-850: A Potent Inducer of ATAD2 Dimerization for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of BAY-850, an isoform-selective chemical probe, confirms its unique mechanism of action in inducing the dimerization of the ATAD2 bromodomain, offering a valuable tool for studying its role in cancer biology and drug development.

ATPase family AAA domain-containing protein 2 (ATAD2) is an epigenetic regulator frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] The small molecule inhibitor, this compound, has emerged as a potent and selective chemical probe to investigate ATAD2's function.[1][2][3][4] A key feature of this compound's mode of action is its ability to induce the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and chromatin.[1][2][3][4] This guide provides a comparative overview of experimental data confirming this compound-induced ATAD2 dimerization, alongside detailed experimental methodologies.

Comparative Analysis of this compound and Control Compound

To validate the specific dimerization effect of this compound, it is often compared with its inactive stereoisomer, BAY-460, which serves as a negative control.[1][5][6] The following tables summarize the quantitative data from various biophysical and biochemical assays that demonstrate the potent and specific action of this compound.

Biochemical and Biophysical Potency
CompoundAssayTargetIC50 (nM)KD (nM)
This compound TR-FRET (mono-acetylated H4 peptide)ATAD2 BD166[1][7][8]-
This compound TR-FRET (tetra-acetylated H4 peptide)ATAD2 BD22[1][7]-
This compound Microscale Thermophoresis (MST)ATAD2 BD-85[1]
BAY-460 TR-FRETATAD2 BD>16,000[5]-
Cellular Activity
CompoundAssayCell LineConcentrationEffect
This compound Fluorescence Recovery After Photobleaching (FRAP)MCF71 µMDecreased t1/2 of GFP-ATAD2 recovery, indicating displacement from chromatin[1][6]
BAY-460 Fluorescence Recovery After Photobleaching (FRAP)MCF71 µMNo significant effect on t1/2 of GFP-ATAD2 recovery[1][6]

Experimental Confirmation of Dimerization

The dimerization of the ATAD2 bromodomain upon this compound binding has been directly observed through several key experiments.

Native Mass Spectrometry

Native mass spectrometry (MS) allows for the study of proteins and their complexes in their non-denatured state. In the presence of this compound, the mass spectrum of the ATAD2 bromodomain showed a clear shift towards a dimeric species bound to a single this compound molecule.[2] In contrast, incubation with the inactive control, BAY-460, did not show any evidence of dimerization or binding.[2]

Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size. When the ATAD2 bromodomain was incubated with this compound, the elution profile showed a shift towards a higher molecular weight species, consistent with the formation of a dimer.[2] This effect was not observed with the control compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to confirm this compound-induced ATAD2 dimerization, based on published literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to the ATAD2 bromodomain by assessing the displacement of a fluorescently labeled histone peptide.

  • Reagents : ATAD2 bromodomain protein, biotinylated histone H4 peptide (mono- or tetra-acetylated), Europium-labeled streptavidin (donor fluorophore), and APC-labeled anti-His antibody (acceptor fluorophore).

  • Procedure :

    • Incubate the ATAD2 bromodomain with varying concentrations of the test compound (e.g., this compound).

    • Add the biotinylated histone peptide, Europium-labeled streptavidin, and APC-labeled anti-His antibody.

    • After incubation, measure the TR-FRET signal.

  • Principle : In the absence of an inhibitor, the binding of the histone peptide to the ATAD2 bromodomain brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. An effective inhibitor will displace the peptide, leading to a decrease in the FRET signal.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can be used to quantify binding affinities.

  • Reagents : Fluorescently labeled ATAD2 bromodomain protein and the test compound.

  • Procedure :

    • Mix a constant concentration of the labeled ATAD2 protein with a serial dilution of the test compound.

    • Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Principle : The binding of a ligand to the protein alters its thermophoretic properties, leading to a change in the measured signal. The binding affinity (KD) can be determined by plotting the change in thermophoresis against the ligand concentration.

Native Mass Spectrometry

This technique is used to observe the mass of intact protein complexes.

  • Sample Preparation : Incubate the purified ATAD2 bromodomain with the test compound (e.g., this compound or BAY-460) in a volatile buffer system (e.g., ammonium acetate).

  • Analysis : Introduce the sample into the mass spectrometer using a nano-electrospray ionization source under non-denaturing conditions.

  • Data Interpretation : The resulting mass spectrum will show peaks corresponding to the different species in the solution (monomer, dimer, ligand-bound complexes). The relative intensities of these peaks can be used to quantify the extent of dimerization.

Size Exclusion Chromatography (SEC)

SEC is used to separate proteins based on their hydrodynamic radius.

  • Column : Use a size exclusion column with a resin appropriate for the molecular weight range of the ATAD2 bromodomain monomer and dimer.

  • Sample : Incubate the purified ATAD2 bromodomain with and without the test compound.

  • Elution : Inject the sample onto the column and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis : A shift in the elution volume to an earlier time point indicates an increase in the molecular size, consistent with dimerization.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of this compound action and a typical experimental workflow for its characterization.

BAY850_Mechanism cluster_1 This compound Induced Dimerization cluster_2 Functional Consequence ATAD2_monomer1 ATAD2 Monomer ATAD2_dimer ATAD2 Dimer ATAD2_monomer2 ATAD2 Monomer BAY850 This compound BAY850_bound_dimer This compound:ATAD2 Dimer Complex BAY850->BAY850_bound_dimer Binds ATAD2_dimer->BAY850_bound_dimer Induces No_Binding Interaction Blocked BAY850_bound_dimer->No_Binding Acetylated_Histone Acetylated Histone Acetylated_Histone->No_Binding Experimental_Workflow Start Hypothesis: This compound induces ATAD2 dimerization Biochemical_Assay Biochemical Assays (TR-FRET) Start->Biochemical_Assay Biophysical_Assay Biophysical Assays (MST) Start->Biophysical_Assay Dimerization_Confirmation Direct Dimerization Confirmation Biochemical_Assay->Dimerization_Confirmation Biophysical_Assay->Dimerization_Confirmation Native_MS Native Mass Spectrometry Dimerization_Confirmation->Native_MS SEC Size Exclusion Chromatography Dimerization_Confirmation->SEC Cellular_Assay Cellular Target Engagement (FRAP) Native_MS->Cellular_Assay SEC->Cellular_Assay Conclusion Conclusion: This compound is a specific inducer of ATAD2 dimerization Cellular_Assay->Conclusion

References

Comparative Analysis of BAY-850 Specificity for the ATAD2 Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective assessment of BAY-850, a chemical probe for the ATPase family AAA-domain containing protein 2 (ATAD2). We compare its binding affinity and selectivity against other bromodomains, supported by experimental data and detailed protocols. This compound is distinguished by its high potency and exceptional selectivity for the ATAD2 bromodomain, making it a valuable tool for investigating ATAD2 biology.[1] A unique characteristic of this compound is its unusual mode of action, which involves inducing the dimerization of the ATAD2 bromodomain to prevent its interaction with acetylated histones.[1][2]

Data Presentation: Potency and Selectivity Profile

The following table summarizes the quantitative data for this compound's inhibitory activity and binding affinity for its primary target, ATAD2, and its selectivity against other bromodomains, particularly the well-studied BET family member, BRD4. For comparison, data for the inactive control compound, BAY-460, is also included.

TargetAssay TypeParameterThis compound ValueBAY-460 (Control)Reference
ATAD2 HTRFIC₅₀20 nM16 µM[3]
ATAD2 TR-FRET (tetra-acetylated H4 peptide)IC₅₀22 nMInactive[1]
ATAD2 TR-FRET (mono-acetylated H4 peptide)IC₅₀166 nMInactive[1]
ATAD2 AlphaScreen (tetra-acetylated H4 peptide)IC₅₀157 nMInactive[1]
ATAD2A BROMOscanKd115 - 120 nMInactive at 10 µM[1][3]
ATAD2 MicroScale Thermophoresis (MST)Kd84.9 nMNot Available[3]
BRD4 BD1 HTRFIC₅₀>20 µMNot Available[3]
BRD4 BD2 HTRFIC₅₀>20 µMNot Available[3]
Bromodomain Panel BROMOscan (at 10 µM)% InhibitionNo significant hitsNo activity[3]

Experimental Protocols

The data presented above were generated using several key biochemical and biophysical assays. The general methodologies for these experiments are detailed below.

1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This competitive binding assay measures the displacement of a fluorescently labeled ligand from a target protein by a test compound.

  • Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. The ATAD2 bromodomain, often expressed as a GST-fusion protein, is incubated with an anti-GST antibody labeled with the donor. A biotinylated, acetylated histone H4 peptide is bound to streptavidin labeled with the acceptor. When the peptide binds to the bromodomain, FRET occurs.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer.

    • Incubation: Add the GST-tagged ATAD2 protein and the biotinylated-acetylated H4 peptide to the wells of a microplate containing the test compound. Allow the components to incubate and reach binding equilibrium.

    • Detection: Add the detection reagents, consisting of the Terbium-labeled anti-GST antibody and the streptavidin-d2 conjugate.

    • Signal Reading: After a final incubation period (typically 1-2 hours, protected from light), read the plate on a TR-FRET compatible reader. Excite the donor at approximately 340 nm and measure emission at two wavelengths, corresponding to the donor and acceptor.

    • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

2. BROMOscan Assay

BROMOscan is a proprietary competitive binding assay platform from Eurofins DiscoverX used for broad selectivity profiling.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged bromodomains. The amount of bromodomain captured on the solid support is quantified by qPCR of the attached DNA tag.

  • Methodology:

    • A test compound is incubated with a specific DNA-tagged bromodomain protein.

    • This mixture is added to wells containing an immobilized proprietary reference ligand.

    • The bromodomain protein partitions between binding to the immobilized ligand and the test compound in solution.

    • After incubation, the wells are washed, and the amount of bromodomain bound to the solid phase is measured via qPCR.

    • The results are typically reported as a Kd (dissociation constant) or percent of control, indicating the compound's binding affinity and selectivity.[5]

3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based, non-radioactive assay for detecting biomolecular interactions.

  • Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. In the context of a bromodomain assay, the Donor beads are coated with a streptavidin to bind a biotinylated histone peptide, while the Acceptor beads are coated with an antibody that captures a tagged bromodomain protein (e.g., GST-ATAD2). When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, they release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, leading to a decrease in the signal.

  • Methodology:

    • Add the test compound, biotinylated acetylated histone peptide, and tagged ATAD2 protein to a microplate and incubate.

    • Add the streptavidin-coated Donor beads and incubate in the dark.

    • Add the anti-tag Acceptor beads and perform a final incubation in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • A reduction in signal relative to the vehicle control indicates inhibitory activity. Plot the signal against inhibitor concentration to determine the IC₅₀.[1][6]

Visualizations: Workflows and Pathways

Experimental Workflow for Inhibitor Specificity Screening

The following diagram illustrates a typical workflow for assessing the potency and selectivity of a bromodomain inhibitor using a competitive binding assay like TR-FRET or AlphaScreen.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis p1 Prepare Serial Dilutions of this compound a1 Dispense this compound and Reagents into Assay Plate p1->a1 p2 Prepare Reagents: - Bromodomain (ATAD2) - Acetylated Peptide p2->a1 a2 Incubate to Reach Binding Equilibrium a1->a2 a3 Add Detection Reagents (e.g., FRET Pair, Alpha Beads) a2->a3 a4 Final Incubation a3->a4 d1 Read Plate Signal (Fluorescence / Luminescence) a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 / Kd Value d2->d3

Caption: Workflow for assessing bromodomain inhibitor potency.

Simplified ATAD2 Signaling Pathway and Inhibition by this compound

ATAD2 is an epigenetic reader that plays a crucial role in gene transcription. It uses its bromodomain to recognize acetylated lysine residues on histone tails, which facilitates the recruitment of oncogenic transcription factors and subsequent gene expression.[1][7]

G cluster_0 Nucleus cluster_1 Inhibition by this compound Chromatin Chromatin Histone Acetylated Histone (H4) ATAD2 ATAD2 Monomer Histone->ATAD2 Binds via Bromodomain TF Oncogenic Transcription Factors (e.g., MYC, E2F) ATAD2->TF Recruits ATAD2_Dimer Inactive ATAD2 Dimer Gene Target Gene Transcription TF->Gene Activates BAY850 This compound BAY850->ATAD2 Induces Dimerization Block->Histone Interaction Blocked

References

A Comparative Guide to the Reproducibility of Published Data on the ATAD2 Bromodomain Inhibitor BAY-850

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ATAD2 bromodomain inhibitor BAY-850 with other reported inhibitors, focusing on the reproducibility of published experimental data. We present a detailed overview of its mechanism of action, quantitative performance metrics, and the experimental protocols necessary for independent verification.

Executive Summary

This compound is a potent and selective chemical probe for the ATAD2 bromodomain.[1] A key feature that distinguishes it from many other bromodomain inhibitors is its unique mode of action, inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones.[1] This guide summarizes the available quantitative data for this compound and compares it with other known ATAD2 inhibitors, providing detailed experimental methodologies to facilitate the reproduction of these findings.

Data Presentation: Comparison of ATAD2 Inhibitors

The following tables summarize the key quantitative data for this compound and a selection of other published ATAD2 inhibitors.

Table 1: In Vitro Potency of ATAD2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compound ATAD2TR-FRET (mono-acetylated H4 peptide)166-[1]
ATAD2TR-FRET (tetra-acetylated H4 peptide)22-[1]
ATAD2AlphaScreen157-[1]
ATAD2BROMOscan-115[1]
ATAD2Microscale Thermophoresis (MST)-85[1]
AM879ATAD2TR-FRET3565-[2]
Compound 18ATAD2TR-FRET270-[3]
AZ13824374ATAD2-Potent-[4]

Table 2: Cellular Activity of ATAD2 Inhibitors

CompoundCell LineAssay TypeEffectConcentrationReference
This compound MCF7FRAPDisplaced full-length ATAD2 from chromatin1 µM[1]
AM879MDA-MB-231MTTAntiproliferative activity (IC50 = 2.43 µM)2.43 µM[2]
AZ13824374Breast Cancer Models-Antiproliferative activity-[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited for this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of an inhibitor to its target protein.

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. In the context of an ATAD2 binding assay, a terbium-labeled antibody recognizes a tagged ATAD2 protein, and a d2-labeled acetylated histone peptide serves as the binding partner. When the protein and peptide interact, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5).

    • Dilute GST-tagged ATAD2 bromodomain protein and biotinylated acetylated histone H4 peptide in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound).

    • Prepare detection reagents: Terbium-cryptate labeled anti-GST antibody and Streptavidin-d2.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilution to the assay plate.

    • Add 4 µL of the ATAD2 protein solution.

    • Add 4 µL of the histone peptide solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add 10 µL of the detection reagent mixture.

    • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cell-based assay is used to assess the mobility of a fluorescently tagged protein and its interaction with cellular structures.

Principle: In a FRAP experiment, a specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached region is a measure of the mobility of the fluorescent protein. If the protein is tightly bound to a cellular structure like chromatin, its mobility will be low, and fluorescence recovery will be slow. A compound that displaces the protein from its binding site will increase its mobility and lead to faster fluorescence recovery.

Protocol Outline:

  • Cell Culture and Transfection:

    • Plate cells (e.g., MCF7) in a suitable imaging dish (e.g., glass-bottom dish).

    • Transfect the cells with a plasmid encoding a fluorescently tagged ATAD2 (e.g., GFP-ATAD2).

    • Allow cells to express the protein for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with the test compound (e.g., 1 µM this compound) or vehicle control for a defined period.

  • Image Acquisition:

    • Use a confocal microscope equipped for FRAP experiments.

    • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the ROI with a high-intensity laser pulse.

    • Acquire a time-lapse series of post-bleach images to monitor fluorescence recovery.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A decrease in t½ indicates increased protein mobility.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving ATAD2 and the experimental workflow for characterizing this compound.

ATAD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_atad2 ATAD2 Complex cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action E2F E2F ATAD2 ATAD2 E2F->ATAD2 cMyc c-Myc cMyc->ATAD2 ERa ERα ERa->ATAD2 AR AR AR->ATAD2 AcetylatedHistones Acetylated Histones ATAD2->AcetylatedHistones Binds to GeneExpression Target Gene Expression AcetylatedHistones->GeneExpression CellCycle Cell Cycle Progression GeneExpression->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation BAY850 This compound BAY850->ATAD2 Induces Dimerization & Inhibits Binding

Figure 1: Simplified ATAD2 Signaling Pathway and Point of Inhibition by this compound.

BAY850_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling TR_FRET TR-FRET Assay Biochemical_Potency Biochemical Potency (IC50, Kd) TR_FRET->Biochemical_Potency AlphaScreen AlphaScreen Assay AlphaScreen->Biochemical_Potency MST Microscale Thermophoresis MST->Biochemical_Potency FRAP FRAP Assay Cellular_Activity Cellular Activity & Target Engagement FRAP->Cellular_Activity Cell_Proliferation Cell Proliferation Assays Cell_Proliferation->Cellular_Activity BROMOscan BROMOscan Selectivity Selectivity Profile BROMOscan->Selectivity KinomeScan KinomeScan KinomeScan->Selectivity

Figure 2: Experimental Workflow for the Characterization of this compound.

References

Head-to-Head Comparison: BAY-850 Versus Novel ATAD2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between the ATAD2 inhibitor BAY-850 and novel ATAD2 degraders is currently hampered by the limited public availability of specific data on ATAD2-targeting protein degraders. While extensive research has been published on the characterization of this compound, a potent and selective inhibitor of the ATAD2 bromodomain, specific examples of ATAD2-targeting PROTACs (Proteolysis Targeting Chimeras) or molecular glues with corresponding performance data (e.g., DC50, Dmax) are not yet readily available in the scientific literature.

This guide will provide a comprehensive overview of the known entity, this compound, and delve into the mechanisms and potential of novel ATAD2 degraders, outlining the experimental approaches that will be crucial for their future head-to-head evaluation.

This compound: A Well-Characterized ATAD2 Bromodomain Inhibitor

This compound is a potent and isoform-selective chemical probe for the ATAD2 bromodomain.[1][2][3] Its mechanism of action is unique among bromodomain inhibitors; it induces the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones.[1] This disruption of a key protein-protein interaction in the cell nucleus underlies its cellular activity.

Quantitative Performance of this compound

The inhibitory activity of this compound has been characterized across various biophysical and cellular assays. The following table summarizes key performance data for this compound.

Assay TypeParameterValueReference
TR-FRET (mono-acetylated H4 peptide)IC50166 nM[1][2][4]
TR-FRET (tetra-acetylated H4 peptide)IC5022 nM[3]
HTRF (acetylated H4 peptide)IC5020 nM
Microscale Thermophoresis (MST)Kd84.9 nM
BROMOscanKd120 nM
Fluorescence Recovery After Photobleaching (FRAP)Cellular ActivityDisplacement of full-length ATAD2 from chromatin at 1 µM[1]
Experimental Protocols for this compound Characterization

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

  • Reagents: Recombinant ATAD2 bromodomain (GST-tagged), biotinylated histone H4 peptide (acetylated at specific lysine residues), Europium-labeled anti-GST antibody, and Streptavidin-XL665.

  • Procedure:

    • Incubate the ATAD2 bromodomain with the biotinylated histone peptide in the presence of varying concentrations of this compound.

    • Add the Europium-labeled anti-GST antibody and Streptavidin-XL665.

    • After incubation, measure the TR-FRET signal at 665 nm and 620 nm.

  • Data Analysis: The ratio of the signals (665/620) is calculated and plotted against the compound concentration to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP):

This live-cell imaging technique is used to assess the mobility of fluorescently tagged proteins and can demonstrate target engagement in a cellular context.

  • Cell Line: A cell line (e.g., MCF7) stably expressing GFP-tagged full-length ATAD2.

  • Procedure:

    • Treat the cells with this compound or a vehicle control.

    • Use a confocal microscope to photobleach a defined region of interest (ROI) within the nucleus.

    • Monitor the recovery of fluorescence in the bleached ROI over time.

  • Data Analysis: The half-maximal recovery time (t1/2) is calculated. A decrease in t1/2 for GFP-ATAD2 in the presence of this compound indicates displacement of the protein from less mobile chromatin-bound states.[1]

Novel ATAD2 Degraders: The Next Frontier

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate target proteins entirely, rather than just inhibiting their function. The two primary strategies for TPD are PROTACs and molecular glues.

PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules with two distinct "warheads" connected by a linker. One warhead binds to the target protein (in this case, ATAD2), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation. The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging.

Anticipated Performance Metrics for ATAD2 Degraders

When novel ATAD2 degraders are developed and characterized, their performance will be assessed using a different set of metrics compared to inhibitors.

ParameterDescription
DC50 The concentration of the degrader required to induce 50% degradation of the target protein.
Dmax The maximum percentage of target protein degradation achievable with the degrader.
Degradation Kinetics The rate at which the target protein is degraded upon treatment with the degrader.
Selectivity The ability of the degrader to selectively degrade the target protein over other proteins in the proteome.
Experimental Protocols for Characterizing ATAD2 Degraders

Western Blotting:

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Treatment: Treat cells with varying concentrations of the ATAD2 degrader for a specific duration.

  • Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Immunoblotting: Separate the proteins by size using gel electrophoresis, transfer them to a membrane, and probe with a primary antibody specific for ATAD2 and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities to determine the percentage of ATAD2 protein remaining relative to the loading control and the vehicle-treated sample. This data is used to calculate DC50 and Dmax.

Mass Spectrometry-based Proteomics:

This powerful technique can be used to assess the selectivity of a degrader across the entire proteome.

  • Cell Treatment and Lysis: Treat cells with the degrader and a vehicle control.

  • Protein Digestion and Peptide Labeling: Extract proteins, digest them into peptides, and label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins to determine which proteins are significantly downregulated by the degrader.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

BAY850_Mechanism cluster_ATAD2 ATAD2 Bromodomain ATAD2_monomer1 ATAD2 Monomer Dimer ATAD2 Dimer ATAD2_monomer1->Dimer Acetylated_Histone Acetylated Histone ATAD2_monomer1->Acetylated_Histone binds ATAD2_monomer2 ATAD2 Monomer ATAD2_monomer2->Dimer BAY850 This compound BAY850->ATAD2_monomer1 induces dimerization BAY850->ATAD2_monomer2 induces dimerization Dimer->Acetylated_Histone prevents interaction Chromatin Chromatin Acetylated_Histone->Chromatin Transcription_Regulation Transcription Regulation Chromatin->Transcription_Regulation

Caption: Mechanism of action of this compound, which induces ATAD2 dimerization.

PROTAC-mediated ATAD2 Degradation Workflow

PROTAC_Workflow ATAD2 ATAD2 Protein Ternary_Complex Ternary Complex (ATAD2-PROTAC-E3) ATAD2->Ternary_Complex PROTAC ATAD2 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_ATAD2 Ubiquitinated ATAD2 Ubiquitination->Ub_ATAD2 Proteasome Proteasome Ub_ATAD2->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound stands as a well-validated and selective inhibitor of the ATAD2 bromodomain with a distinct mechanism of action. While the field of targeted protein degradation holds immense promise for developing novel therapeutics against targets like ATAD2, the public availability of specific ATAD2 degraders and their associated performance data remains a critical missing piece for a direct, data-driven comparison. As research in this area progresses, future comparison guides will be able to provide a more complete picture, directly comparing the efficacy, selectivity, and durability of response between ATAD2 inhibitors and degraders. This will be essential for researchers and drug developers to make informed decisions in the pursuit of novel cancer therapies targeting ATAD2.

References

Validating the Downstream Effects of BAY-850 on Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-850, a potent and isoform-selective ATAD2 bromodomain inhibitor, with other alternative compounds. It details the downstream effects on target genes, supported by experimental data, to aid in the validation of ATAD2 as a therapeutic target.

Executive Summary

This compound is a chemical probe that uniquely inhibits the ATAD2 bromodomain by inducing its dimerization, thereby preventing its interaction with acetylated histones. While its efficacy in displacing ATAD2 from chromatin is well-documented, its downstream effects on gene expression appear to be context-dependent. In ovarian cancer models, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, leading to apoptosis. Conversely, in certain breast cancer cell lines, a clear link between ATAD2 bromodomain inhibition by this compound and changes in the expression of some known ATAD2 target genes has not been established. This guide compares the performance of this compound with other ATAD2 inhibitors, AM879 and GSK8814, and provides an overview of the signaling pathways implicated in ATAD2 function.

Comparative Performance of ATAD2 Inhibitors

The following tables summarize the available data on the biochemical potency and cellular effects of this compound and its alternatives.

Table 1: Biochemical and Cellular Potency of ATAD2 Inhibitors

CompoundTargetMechanism of ActionIC50 (TR-FRET)Cellular Activity (EC50)Negative Control
This compound ATAD2 BromodomainInduces bromodomain dimerization22 nM (tetra-acetylated H4 peptide)[1]~1 µM (FRAP in MCF7 cells)[1]BAY-460
AM879 ATAD2 BromodomainCompetitive binding3565 nM[1]2.43 µM (MTT assay in MDA-MB-231 cells)[1]Not specified
GSK8814 ATAD2 BromodomainCompetitive binding59 nM[2]2.7 µM (Colony formation in LNCaP cells)GSK8815

Table 2: Downstream Effects of ATAD2 Inhibitors on Key Target Genes

CompoundCell LineKey Target Gene(s) AffectedObserved EffectQuantitative Data
This compound Ovarian Cancer (SK-OV3, PA-1)CENPE and other centromere regulatory genesDownregulation, leading to cell cycle arrest and apoptosis[3][4]Specific fold changes and p-values from RNA-seq are mentioned in the study but not publicly available in a tabular format.
This compound Breast Cancer (MCF7)Previously identified ATAD2 target genesNo significant effect on the expression of some target genes[1]Not available.
AM879 Breast Cancer (MDA-MB-231)c-MycDownregulation of protein expression[1]Western blot data indicates a dose-dependent decrease, but specific quantification is not provided.
GSK8814 Prostate Cancer (LNCaP)Genes involved in cell cycle and divisionInhibition at high concentrationsNot available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to the ATAD2 bromodomain.

  • Principle: The assay measures the disruption of the interaction between a fluorescently labeled ATAD2 bromodomain (donor fluorophore, e.g., Europium chelate) and a biotinylated histone peptide (bound to a streptavidin-conjugated acceptor fluorophore, e.g., APC). Inhibition of this interaction by a compound like this compound leads to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagents: GST-tagged ATAD2 bromodomain, biotinylated tetra-acetylated histone H4 peptide, Europium-labeled anti-GST antibody, and streptavidin-conjugated Allophycocyanin (APC).

    • Incubation: In a 384-well plate, incubate the ATAD2 protein with the test compound (e.g., this compound) for a defined period.

    • Addition of Peptide and Acceptor: Add the biotinylated histone peptide and streptavidin-APC to the wells.

    • Signal Detection: After another incubation period, measure the time-resolved fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) using a suitable plate reader.

    • Data Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the FRET ratio against a range of inhibitor concentrations.[1][5][6]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is employed to assess the in-cell target engagement of ATAD2 inhibitors by measuring the mobility of fluorescently tagged ATAD2.

  • Principle: A region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached area is monitored over time. A faster recovery indicates higher mobility of the protein, suggesting its displacement from chromatin by an inhibitor.

  • Protocol Outline:

    • Cell Culture and Transfection: Culture cells (e.g., MCF7) on glass-bottom dishes and transfect them with a vector expressing GFP-ATAD2.

    • Inhibitor Treatment: Treat the cells with the inhibitor (e.g., 1 µM this compound) or vehicle control for a specified duration.

    • Image Acquisition: Using a confocal microscope, acquire pre-bleach images of the nucleus.

    • Photobleaching: Bleach a defined region of interest within the nucleus using a high-intensity laser.

    • Post-Bleach Imaging: Acquire a time-series of images to monitor the recovery of fluorescence in the bleached area.

    • Data Analysis: Measure the fluorescence intensity in the bleached region over time. The half-maximal recovery time (t1/2) is calculated to quantify protein mobility.[1]

RNA Sequencing (RNA-Seq) and Data Analysis

RNA-seq is used to perform transcriptome-wide analysis of gene expression changes upon inhibitor treatment.

  • Principle: This technique allows for the sequencing of the entire transcriptome of a cell, providing a comprehensive view of gene expression levels.

  • Protocol Outline:

    • Cell Treatment and RNA Extraction: Treat cells (e.g., ovarian cancer cell lines) with the inhibitor or vehicle. Isolate total RNA using a suitable kit.

    • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

    • Data Analysis:

      • Align the sequencing reads to a reference genome.

      • Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

      • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.

      • Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving ATAD2 and a typical experimental workflow for validating the downstream effects of an ATAD2 inhibitor.

ATAD2_Signaling_Pathways cluster_upstream Upstream Regulators cluster_downstream Downstream Pathways E2F1 E2F1 ATAD2 ATAD2 E2F1->ATAD2 MYC c-Myc MYC->ATAD2 AR Androgen Receptor AR->ATAD2 ER Estrogen Receptor ER->ATAD2 HIF1a HIF-1α HIF1a->ATAD2 Rb_E2F Rb/E2F-cMyc Pathway (Cell Cycle Progression) ATAD2->Rb_E2F Steroid_Hormone Steroid Hormone Signaling ATAD2->Steroid_Hormone p53_pathway p53 Pathway (Apoptosis) ATAD2->p53_pathway AKT_pathway PI3K/AKT Pathway (Survival, Metabolism) ATAD2->AKT_pathway Hedgehog Hedgehog Pathway ATAD2->Hedgehog TGFb TGF-β Pathway (EMT, Metastasis) ATAD2->TGFb

Figure 1: Simplified overview of signaling pathways involving ATAD2.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_downstream Downstream Effects TR_FRET TR-FRET Assay (Biochemical Potency) FRAP FRAP Assay (Target Engagement) TR_FRET->FRAP AlphaScreen AlphaScreen Assay (Binding Affinity) AlphaScreen->FRAP BROMOscan BROMOscan (Selectivity) BROMOscan->FRAP Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) FRAP->Cell_Viability RNA_Seq RNA-Sequencing (Transcriptome Analysis) Cell_Viability->RNA_Seq qPCR RT-qPCR (Gene Expression Validation) RNA_Seq->qPCR Western_Blot Western Blot (Protein Expression) RNA_Seq->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) RNA_Seq->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) RNA_Seq->Apoptosis_Assay

Figure 2: Experimental workflow for validating ATAD2 inhibitor effects.

Conclusion

This compound is a valuable chemical probe for studying ATAD2 biology, demonstrating potent and selective inhibition of the ATAD2 bromodomain in both biochemical and cellular assays. However, its downstream effects on gene expression are complex and appear to be cell-type specific. In ovarian cancer, this compound shows promise by downregulating key cell cycle genes like CENPE, leading to anti-tumor effects. In contrast, its impact on the expression of some known ATAD2 target genes in breast cancer cells is less clear.

For researchers investigating the therapeutic potential of ATAD2 inhibition, it is crucial to consider the specific cancer type and to conduct comprehensive transcriptomic and proteomic analyses to elucidate the precise downstream effects. Comparison with alternative inhibitors such as AM879 and GSK8814, which may have different selectivity profiles and downstream consequences, is also recommended. Further studies are warranted to fully understand the intricate role of the ATAD2 bromodomain in gene regulation across different cellular contexts and to identify patient populations that are most likely to benefit from ATAD2-targeted therapies.

References

Safety Operating Guide

Navigating the Final Frontier of Research: Proper Disposal Procedures for BAY-850

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical probe extends beyond its application in groundbreaking experiments. The proper disposal of compounds like BAY-850, a potent and selective inhibitor of the ATAD2 bromodomain, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring that its journey from benchtop to waste stream is managed with the utmost care.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While specific details may vary slightly between manufacturers, the foundational safety protocols for handling this compound remain consistent.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, avoid generating dust. For solid spills, gently cover with an absorbent material and collect into a sealed container for disposal. For solutions, absorb with a non-combustible material like vermiculite or sand and place in a sealed container.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for understanding its physical and chemical properties relevant to safe handling and disposal.

PropertyValueSource
Molecular Formula C₃₈H₄₄ClN₅O₃[1]
Molecular Weight 654.2 g/mol [1]
Appearance A solid[1]
Solubility in DMSO Sparingly soluble (1-10 mg/ml)[1]
Solubility in Acetonitrile Slightly soluble (0.1-1 mg/ml)[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any chemical waste, must adhere to local, state, and federal regulations. The following steps provide a general framework for its disposal.

Step 1: Waste Identification and Segregation

  • Unused Solid this compound: This should be treated as chemical waste.

  • Solutions of this compound: Solutions, typically in solvents like DMSO, must be collected as liquid chemical waste. Do not mix with aqueous waste streams.

  • Contaminated Labware: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as solid chemical waste.

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect unused solid this compound and contaminated labware in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the concentration (if applicable), and the hazard class.

  • Liquid Waste: Collect solutions of this compound in a compatible, sealed, and labeled hazardous waste container. Ensure the container material is appropriate for the solvent used (e.g., a chemically resistant plastic or glass bottle for DMSO solutions).

Step 3: In-Lab Neutralization (If Applicable and Permissible)

At present, there are no established and verified protocols for the in-lab neutralization of this compound that would render it non-hazardous. Therefore, attempting to neutralize or chemically alter the compound before disposal is not recommended.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste. Provide them with a complete and accurate description of the waste, including the information from the waste label.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

BAY850_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated solid_waste Unused Solid or Contaminated Labware start->solid_waste Solid Form liquid_waste This compound in Solution (e.g., DMSO) start->liquid_waste Liquid Form collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS/Contractor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup final_disposal Proper Disposal via Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a culture of safety and sustainability in the scientific community.

References

Essential Safety and Operational Guide for Handling BAY-850

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of BAY-850, a potent and isoform-selective ATAD2 inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. This document should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment prior to beginning any work with this compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. Engineering controls, such as a certified chemical fume hood or a glove box, should be considered the primary means of containment, with PPE serving as a critical secondary barrier.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves, with the outer pair having a minimum thickness of 4 mil. Change the outer glove immediately if contaminated. Regularly inspect gloves for any signs of degradation.
Body Protection Disposable Lab Coat or CoverallsA disposable, solid-front lab coat or coveralls made of a protective material such as Tyvek® is required. Cuffed sleeves are recommended to ensure a seal with inner gloves.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement when handling the solid compound. For procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following procedural steps outline the lifecycle of this compound in a research setting, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be clearly labeled with the compound name, hazard warnings, and date of receipt. Keep the container tightly sealed.

Preparation and Handling
  • Controlled Environment: All handling of this compound powder must be conducted in a certified chemical fume hood, glove box, or other approved containment enclosure.

  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: disposable lab coat/coveralls, inner gloves, N95 respirator or PAPR, safety goggles, face shield (if necessary), and outer gloves.

  • Weighing and Reconstitution: Use dedicated, calibrated equipment for weighing. To minimize dust generation, handle the solid compound with care. When reconstituting, slowly add the solvent to the solid to avoid splashing.

  • Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Experimental Use
  • In-Use Procedures: Keep all containers of this compound sealed when not in immediate use. Conduct all experimental procedures within the designated containment area.

  • Spill Management: In the event of a spill, immediately alert others in the area and follow your institution's established spill cleanup procedures for potent compounds. A spill kit containing appropriate absorbent materials, deactivating agents (if applicable), and waste disposal bags should be readily available.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous chemical waste.

Waste Segregation
  • Solid Waste: All disposable PPE (gloves, lab coats, respirators), contaminated weighing paper, and other solid materials that have come into contact with this compound must be collected in a designated, labeled hazardous waste container. This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any liquid waste containing this compound down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Container Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the specific contents (e.g., "Solid waste with this compound," "Liquid waste with this compound in DMSO").

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Final Disposal
  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Contingency A Receiving & Inspection B Secure Storage A->B C Don PPE B->C D Work in Fume Hood C->D E Weighing & Reconstitution D->E F Experimental Use E->F G Segregate Waste (Solid, Liquid, Sharps) F->G K Spill Management F->K H Label Waste Containers G->H I Store in Designated Area H->I J EHS Pickup I->J K->G

Caption: Workflow for the safe handling and disposal of this compound.

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